Product packaging for Vatinoxan(Cat. No.:CAS No. 114914-42-0)

Vatinoxan

Cat. No.: B1682196
CAS No.: 114914-42-0
M. Wt: 418.5 g/mol
InChI Key: GTBKISRCRQUFNL-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O4S B1682196 Vatinoxan CAS No. 114914-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114914-42-0

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1

InChI Key

GTBKISRCRQUFNL-OXJNMPFZSA-N

Isomeric SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 659066
L-659,066
Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans-
MK 467
MK-467
vatinoxan
vatinoxan hydrochloride

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Mechanism of Vatinoxan in Canines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, represents a significant advancement in veterinary anesthesia and sedation. When co-administered with alpha-2 adrenoceptor agonists such as medetomidine or dexmedetomidine in canines, this compound selectively blocks peripheral alpha-2 adrenoceptors. This targeted action mitigates the adverse cardiovascular effects commonly associated with alpha-2 agonists, namely vasoconstriction, hypertension, and bradycardia, while preserving the desired centrally mediated sedative and analgesic effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in canines, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Peripheral Alpha-2 Adrenoceptor Antagonism

This compound, formerly known as MK-467 or L-659,066, functions as a competitive antagonist at alpha-2 adrenoceptors.[1][2] Its key characteristic is its limited ability to penetrate the blood-brain barrier due to its relatively low lipid solubility.[1][3] This peripheral selectivity is the cornerstone of its clinical utility.

When an alpha-2 adrenoceptor agonist like medetomidine is administered, it acts on both central and peripheral alpha-2 adrenoceptors.

  • Central Nervous System (CNS) Effects: Activation of alpha-2 adrenoceptors in the locus coeruleus of the brainstem inhibits norepinephrine release, leading to sedation, anxiolysis, and analgesia.[4]

  • Peripheral Effects: Activation of post-synaptic alpha-2 adrenoceptors on vascular smooth muscle causes vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure. This hypertension triggers a baroreceptor-mediated reflex bradycardia, a protective mechanism to reduce cardiac workload.

This compound, when co-administered, preferentially binds to and blocks the peripheral alpha-2 adrenoceptors, particularly on blood vessels. This action prevents or attenuates the vasoconstrictive effects of the alpha-2 agonist, thereby preventing the subsequent rise in blood pressure and the reflex bradycardia. Because this compound does not significantly cross the blood-brain barrier, it does not interfere with the centrally mediated sedative and analgesic effects of the alpha-2 agonist.

A study in dogs demonstrated that the concentration of this compound in the central nervous system was approximately 1:50 of that in the plasma, while dexmedetomidine concentrations in the CNS were three to seven times higher than in plasma, confirming the peripheral selectivity of this compound.

Signaling Pathway of Alpha-2 Agonist and this compound Interaction

cluster_CNS Central Nervous System cluster_Periphery Peripheral Vasculature cluster_Cardiovascular Cardiovascular System A2_agonist_CNS Alpha-2 Agonist (e.g., Medetomidine) A2_receptor_CNS Alpha-2 Adrenoceptor (Locus Coeruleus) A2_agonist_CNS->A2_receptor_CNS NE_release_inhibition Inhibition of Norepinephrine Release A2_receptor_CNS->NE_release_inhibition Sedation Sedation & Analgesia NE_release_inhibition->Sedation A2_agonist_Periphery Alpha-2 Agonist (e.g., Medetomidine) A2_receptor_Periphery Alpha-2 Adrenoceptor (Vascular Smooth Muscle) A2_agonist_Periphery->A2_receptor_Periphery This compound This compound This compound->A2_receptor_Periphery Blocks Vasoconstriction Vasoconstriction A2_receptor_Periphery->Vasoconstriction Hypertension Increased Blood Pressure (Hypertension) Vasoconstriction->Hypertension Baroreceptor Baroreceptor Reflex Hypertension->Baroreceptor Bradycardia Decreased Heart Rate (Bradycardia) Baroreceptor->Bradycardia Vatinoxan_Action This compound prevents agonist binding peripherally start Start: Healthy Beagle Dogs drug_admin IV Administration: Medetomidine (40 µg/kg) + this compound (800 µg/kg) start->drug_admin wait Wait 20 minutes drug_admin->wait euthanasia Euthanasia wait->euthanasia sample_collection Sample Collection: - Venous Plasma - CNS Tissues (Brain, Spinal Cord) euthanasia->sample_collection analysis Quantification by HPLC-MS/MS sample_collection->analysis results Results: - Plasma Concentrations - CNS Concentrations analysis->results conclusion Conclusion: Peripheral Selectivity Confirmed results->conclusion

References

Vatinoxan (MK-467): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan, initially identified as MK-467 and also known as L-659,066, is a peripherally selective α2-adrenoceptor antagonist.[1][2] Its development has been a significant advancement in veterinary medicine, particularly in the field of anesthesia and sedation.[3] this compound's unique pharmacological profile, characterized by its inability to cross the blood-brain barrier to a significant extent, allows it to mitigate the undesirable peripheral cardiovascular effects of α2-adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[2][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important veterinary drug.

Introduction: The Need for a Peripherally Selective α2-Adrenoceptor Antagonist

Alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine are widely used in veterinary medicine for their reliable sedative, analgesic, and muscle relaxant effects. However, their clinical utility is often limited by significant cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output. These effects are primarily mediated by the activation of peripheral α2-adrenoceptors on vascular smooth muscle.

The ideal adjunct to an α2-agonist would be an antagonist that selectively blocks these peripheral receptors without interfering with the desired central nervous system (CNS) effects. This led to the pursuit of a peripherally selective α2-adrenoceptor antagonist, a molecule with physicochemical properties that would limit its penetration across the blood-brain barrier. This compound (MK-467) emerged as a promising candidate from this research.

Discovery and Physicochemical Properties

This compound was developed as a potent and selective α2-adrenoceptor antagonist. A key feature of its design is its relatively low lipid solubility, which is a primary determinant of its limited ability to cross the blood-brain barrier. This peripheral selectivity is the cornerstone of its clinical utility.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively antagonizing α2-adrenoceptors. Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that are typically coupled to inhibitory G-proteins (Gi/o).

Upon activation by an agonist (e.g., norepinephrine, dexmedetomidine), the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling.

This compound, by blocking the α2-adrenoceptor, prevents the binding of agonists and the subsequent activation of the Gi signaling cascade. This action counteracts the effects of α2-agonists on peripheral tissues, most notably the vasculature.

Alpha-2 Adrenoceptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α2-Agonist (e.g., Dexmedetomidine) Alpha2_Receptor α2-Adrenoceptor Agonist->Alpha2_Receptor Activates This compound This compound (MK-467) This compound->Alpha2_Receptor Blocks G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects (e.g., Vasoconstriction) cAMP->Downstream_Effects Leads to

Caption: this compound blocks the α2-adrenoceptor signaling pathway.

Quantitative Data

Receptor Binding Affinity

In vitro studies have demonstrated this compound's high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors.

Parameter Value Reference
α2:α1 Receptor Occupancy Ratio (in vitro)105:1
Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in the primary target species, dogs and cats.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

ParameterValueConditionsReference
Elimination Half-life (t½)~40 minutesIntravenous administration
Clearance (CL)7.8 ± 3.4 mL/kg/minuteIntravenous administration
Brain/Plasma Concentration Ratio0.05-0.09-

Table 2: Pharmacokinetic Parameters of this compound in Cats

ParameterValueConditionsReference
Metabolic Clearance2.3 (34% interindividual variability) mL/minute/kgAnesthetized with isoflurane
Volume of Distribution (Vd) - Central Compartment34 (55% interindividual variability) mL/kgAnesthetized with isoflurane
Cardiovascular Effects

Clinical studies have quantified the impact of this compound on the cardiovascular effects of α2-agonists.

Table 3: Cardiovascular Effects of Medetomidine with and without this compound in Dogs

ParameterMedetomidine AloneMedetomidine + this compoundReference
Cardiac Output47-96% lower than with this compoundSignificantly higher than medetomidine alone
Heart RateSignificantly lowerMaintained closer to baseline
Systemic Arterial PressureIncreasedAttenuated increase

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a general method for determining the binding affinity of this compound for α2-adrenoceptors.

Radioligand Binding Assay Workflow Start Start Prep_Membranes Prepare cell membranes expressing α2-adrenoceptors Start->Prep_Membranes Add_Components Add to 96-well plate: 1. Membranes 2. [3H]Rauwolscine (Radioligand) 3. This compound (unlabeled competitor) or buffer (total binding) or excess unlabeled ligand (non-specific binding) Prep_Membranes->Add_Components Incubate Incubate to allow binding equilibrium Add_Components->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Measure_Radioactivity Measure radioactivity on filters using scintillation counting Wash->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 and calculate Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a tissue or cell line known to express α2-adrenoceptors (e.g., bovine cerebral cortex, human platelets) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

    • A fixed concentration of a radiolabeled α2-adrenoceptor antagonist, such as [3H]Rauwolscine.

    • Varying concentrations of unlabeled this compound.

    • The prepared cell membranes.

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist like phentolamine) are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Clinical Trial in Dogs (Cardiovascular and Sedative Effects)

This protocol outlines a typical randomized, blinded, crossover study to evaluate the effects of this compound in combination with an α2-agonist in dogs.

Clinical Trial Workflow Start Start Animal_Selection Select healthy dogs (e.g., Beagles) Start->Animal_Selection Acclimatization Acclimatize dogs to study environment and procedures Animal_Selection->Acclimatization Baseline_Measurements Record baseline cardiovascular and sedation parameters Acclimatization->Baseline_Measurements Randomization Randomly assign dogs to treatment groups (Crossover Design) Baseline_Measurements->Randomization Treatment_A Administer Treatment A (e.g., Medetomidine alone) Randomization->Treatment_A Treatment_B Administer Treatment B (e.g., Medetomidine + this compound) Randomization->Treatment_B Monitoring Monitor cardiovascular parameters (HR, BP, CO) and sedation scores at predefined time points Treatment_A->Monitoring Treatment_B->Monitoring Washout Washout Period (e.g., 2 weeks) Monitoring->Washout Crossover Administer alternate treatment to each dog Washout->Crossover Final_Monitoring Monitor parameters as before Crossover->Final_Monitoring Data_Analysis Analyze and compare data between treatment groups Final_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a randomized, crossover clinical trial in dogs.

Methodology:

  • Animal Subjects: Healthy adult dogs (e.g., purpose-bred Beagles or client-owned dogs) are selected for the study.

  • Study Design: A randomized, blinded, crossover design is typically employed. Each dog receives all treatments with a washout period (e.g., 2 weeks) between each treatment to prevent carry-over effects.

  • Treatments:

    • Treatment 1: α2-agonist alone (e.g., medetomidine intramuscularly).

    • Treatment 2: α2-agonist combined with this compound (e.g., medetomidine and this compound in the same syringe, administered intramuscularly).

  • Instrumentation and Monitoring:

    • Catheters are placed for drug administration and blood sampling.

    • Cardiovascular parameters are continuously monitored, including heart rate (HR), arterial blood pressure (BP), and cardiac output (CO).

    • Sedation is assessed at regular intervals using a validated scoring system.

  • Data Collection: Measurements are taken at baseline and at multiple time points after drug administration.

  • Data Analysis: Statistical methods are used to compare the cardiovascular and sedative effects between the treatment groups.

Clinical Development and Regulatory Approval

The promising preclinical data for this compound led to its clinical development for use in veterinary medicine. A fixed-dose combination of medetomidine and this compound, marketed as Zenalpha®, has received regulatory approval for use in dogs in several regions, including the United States by the Food and Drug Administration (FDA). This combination product is indicated for use as a sedative and analgesic in dogs to facilitate clinical examinations, clinical procedures, and minor surgical procedures.

Conclusion

The discovery and development of this compound (MK-467) represent a significant achievement in veterinary pharmacology. Its peripheral selectivity allows for the mitigation of the adverse cardiovascular effects of α2-adrenoceptor agonists while preserving their beneficial sedative and analgesic properties. This targeted approach to drug action has enhanced the safety profile of α2-agonist-based sedation protocols in dogs. The comprehensive data gathered from preclinical and clinical studies have provided a solid foundation for its clinical use. Future research may explore the utility of this compound in other species and in combination with other anesthetic agents.

References

Pharmacological Profile of Vatinoxan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan, formerly known as MK-467, is a potent and peripherally selective alpha-2 adrenoceptor antagonist.[1] Its unique pharmacological profile, characterized by limited ability to cross the blood-brain barrier, allows for the mitigation of peripheral adverse effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics across various species, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.

Mechanism of Action

This compound functions as a competitive antagonist at alpha-2 adrenoceptors.[2] Its primary mechanism involves blocking the effects of alpha-2 adrenergic agonists at peripheral sites, particularly on vascular smooth muscle.[2] Alpha-2 adrenoceptor agonists induce vasoconstriction by stimulating postsynaptic alpha-2 adrenoceptors on vascular smooth muscle cells, leading to hypertension and a subsequent reflex bradycardia. This compound counteracts these effects by binding to these peripheral receptors, thereby preventing agonist-induced vasoconstriction.

A key feature of this compound is its peripheral selectivity, which is attributed to its low lipid solubility and consequent poor penetration of the blood-brain barrier. This ensures that the centrally mediated sedative and analgesic effects of alpha-2 agonists, which occur through their action on alpha-2 adrenoceptors in the central nervous system (CNS), remain largely unaffected. Studies in dogs have confirmed this selectivity, showing a CNS-to-plasma concentration ratio of approximately 1:50 for this compound, while the alpha-2 agonist dexmedetomidine showed concentrations three- to seven-fold higher in the CNS than in plasma.

This compound exhibits greater selectivity for alpha-2 than alpha-1 adrenergic receptors, with an in vitro α2:α1 receptor occupancy ratio of 105:1. This selectivity minimizes potential off-target effects associated with alpha-1 adrenoceptor blockade.

Signaling Pathway

The antagonism of peripheral alpha-2 adrenoceptors by this compound interrupts the signaling cascade initiated by alpha-2 agonists. Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the receptor, this compound prevents this Gi-mediated inhibition, thereby maintaining adenylyl cyclase activity and cAMP levels.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Periphery cluster_CNS Central Nervous System (CNS) Alpha2_Agonist Alpha-2 Agonist (e.g., Medetomidine) Alpha2_Receptor Peripheral Alpha-2 Adrenoceptor Alpha2_Agonist->Alpha2_Receptor Binds & Activates This compound This compound This compound->Alpha2_Receptor Binds & Blocks Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Leads to Vasoconstriction Vasoconstriction cAMP->Vasoconstriction Results in Alpha2_Agonist_CNS Alpha-2 Agonist Alpha2_Receptor_CNS Central Alpha-2 Adrenoceptor Alpha2_Agonist_CNS->Alpha2_Receptor_CNS Binds & Activates Vatinoxan_CNS This compound (Low Concentration) Vatinoxan_CNS->Alpha2_Receptor_CNS Minimal Blockade Sedation Sedation & Analgesia Alpha2_Receptor_CNS->Sedation Mediates

This compound's peripheral alpha-2 adrenoceptor antagonism.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several animal species. It is characterized by rapid absorption after intramuscular administration and a relatively low clearance. Co-administration with alpha-2 agonists can influence its pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Dogs
ParameterValueConditionsReference
Intramuscular Administration (with Medetomidine and Butorphanol)
Tmax (min)20500 µg/kg this compound
Cmax (ng/mL)1030 ± 220500 µg/kg this compound
Intravenous Administration (with Medetomidine)
Vd (L/kg)0.6 ± 0.1800 µg/kg this compound
Cl (mL/min/kg)4.8 ± 1.0800 µg/kg this compound
t½ (h)1.8 ± 0.3800 µg/kg this compound
Table 2: Pharmacokinetic Parameters of this compound in Cats
ParameterValueConditionsReference
Intravenous Administration (Isoflurane Anesthesia)
V1 (mL/kg)341 mg/kg this compound
V2 (mL/kg)1511 mg/kg this compound
V3 (mL/kg)3061 mg/kg this compound
Cl (mL/min/kg)2.31 mg/kg this compound
Intramuscular Administration (with Dexmedetomidine and Ketamine)
Bioavailability (%)99600 µg/kg this compound
Vss (mL/kg)666600 µg/kg this compound
Cl (mL/min/kg)3.7600 µg/kg this compound
Subcutaneous Administration (with Dexmedetomidine and Ketamine)
Bioavailability (%)95600 µg/kg this compound
Table 3: Pharmacokinetic Parameters of this compound in Horses
ParameterValueConditionsReference
Intravenous Administration (with Medetomidine)
AUC (min*ng/mL)20300 ± 4100140 µg/kg this compound
t½ (min)36 ± 9140 µg/kg this compound

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the attenuation of the cardiovascular side effects of alpha-2 adrenoceptor agonists.

Cardiovascular Effects

When co-administered with medetomidine or dexmedetomidine, this compound has been shown to:

  • Prevent Bradycardia: It mitigates the significant decrease in heart rate typically seen with alpha-2 agonist administration.

  • Reduce Hypertension: It blunts the initial hypertensive phase caused by peripheral vasoconstriction.

  • Improve Cardiac Output: By reducing afterload (vasoconstriction) and preventing severe bradycardia, this compound helps maintain cardiac output closer to baseline levels.

Effects on Sedation and Analgesia

Due to its limited CNS penetration, this compound does not significantly diminish the sedative and analgesic effects of alpha-2 agonists. However, by improving cardiovascular function, it can lead to increased clearance of the co-administered agonist, potentially shortening the duration of sedation.

Experimental Protocols

Assessment of Cardiovascular Effects in Dogs

A common experimental design to evaluate the cardiovascular effects of this compound involves a randomized, blinded, crossover study in healthy dogs (e.g., Beagles).

  • Animal Model: Healthy adult Beagle dogs are often used.

  • Instrumentation: Dogs are instrumented for the measurement of heart rate (HR), arterial blood pressure (systolic, diastolic, and mean), central venous pressure (CVP), and cardiac output (CO) via methods like thermodilution. Systemic vascular resistance (SVR) is then calculated.

  • Drug Administration: Dogs receive an intramuscular (IM) or intravenous (IV) injection of an alpha-2 agonist (e.g., medetomidine) with or without this compound. A washout period of at least one week is allowed between treatments in a crossover design.

  • Data Collection: Cardiovascular parameters are recorded at baseline and at predefined intervals after drug administration.

  • Blood Sampling: Arterial and mixed venous blood samples can be collected for blood gas analysis to assess oxygenation and tissue perfusion.

start Start instrumentation Dog Instrumentation (HR, BP, CVP, CO) start->instrumentation baseline Baseline Data Collection instrumentation->baseline randomization Randomization baseline->randomization treatment_A Administer Medetomidine + this compound randomization->treatment_A Group 1 treatment_B Administer Medetomidine + Saline (Control) randomization->treatment_B Group 2 monitoring Monitor & Record Data at Intervals treatment_A->monitoring treatment_B->monitoring washout Washout Period (≥ 1 week) monitoring->washout crossover Crossover to Alternate Treatment washout->crossover end End of Study washout->end After Crossover crossover->monitoring

Experimental workflow for cardiovascular assessment.
Determination of CNS Penetration

To quantify the peripheral selectivity of this compound, studies are conducted to compare its concentration in the CNS and plasma.

  • Animal Model: Dogs are administered a combination of medetomidine and this compound intravenously.

  • Sample Collection: After a defined period to allow for drug distribution (e.g., 20 minutes), animals are euthanized, and samples of venous blood and CNS tissues (brain, spinal cord) are collected.

  • Analytical Method: Drug concentrations in plasma and homogenized CNS tissue are quantified using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the precise measurement of low drug concentrations.

  • Data Analysis: The ratio of the drug concentration in the CNS to that in the plasma is calculated to determine the extent of blood-brain barrier penetration.

Determination of Minimum Alveolar Concentration (MAC) of Inhaled Anesthetics

The influence of this compound on the anesthetic-sparing effect of alpha-2 agonists is assessed by determining the minimum alveolar concentration (MAC) of an inhaled anesthetic like isoflurane.

  • Animal Model: Cats are often used for these studies.

  • Anesthesia and Instrumentation: Cats are anesthetized with isoflurane, and instrumentation is placed for drug administration and monitoring of vital signs.

  • Drug Infusion: A target-controlled infusion system is used to achieve and maintain specific plasma concentrations of dexmedetomidine and this compound.

  • MAC Determination: The MAC of isoflurane is determined using the bracketing method and a standardized noxious stimulus, such as a tail clamp. The end-tidal anesthetic concentration is gradually decreased until the animal responds to the stimulus and then increased until the response is absent. The MAC is the average of the two concentrations.

  • Pharmacodynamic Modeling: The relationship between the plasma concentration of the alpha-2 agonist and the reduction in MAC is characterized using pharmacodynamic models to determine parameters such as the IC50 (the concentration of agonist that produces 50% of the maximum MAC reduction).

Safety and Tolerability

This compound is generally well-tolerated. When used in combination with alpha-2 agonists, it improves the overall safety profile by mitigating adverse cardiovascular effects. However, in some cases, particularly during general anesthesia, the vasodilation caused by this compound can lead to hypotension, which may require therapeutic intervention.

Conclusion

This compound is a peripherally selective alpha-2 adrenoceptor antagonist with a favorable pharmacological profile for use in combination with alpha-2 agonists in veterinary medicine. Its ability to selectively block peripheral alpha-2 adrenoceptors allows for the attenuation of undesirable cardiovascular effects without compromising centrally mediated sedation and analgesia. The quantitative pharmacokinetic and pharmacodynamic data, along with detailed experimental protocols, provide a solid foundation for its continued investigation and clinical application. Further research may focus on optimizing dose ratios with various alpha-2 agonists in different species and clinical scenarios.

References

Vatinoxan: A Technical Guide to Selective Peripheral α2-Adrenoceptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan (formerly MK-467 and L-659,066) is a potent and selective antagonist of peripheral α2-adrenoceptors. Its unique pharmacological profile is characterized by a limited ability to cross the blood-brain barrier, enabling the mitigation of peripheral cardiovascular and other adverse effects of α2-adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally-mediated sedative and analgesic properties. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core functions.

Introduction

α2-adrenoceptor agonists are widely utilized in veterinary medicine for their reliable sedative, analgesic, and muscle relaxant effects. However, their clinical utility can be limited by significant cardiovascular side effects, including initial hypertension, reflex bradycardia, and decreased cardiac output. These effects are primarily mediated by the activation of α2-adrenoceptors on peripheral vascular smooth muscle. This compound addresses this limitation by selectively blocking these peripheral receptors. Its hydrophilic nature and low lipid solubility restrict its passage across the blood-brain barrier, resulting in a high peripheral-to-central activity ratio. This allows for a "gentler" sedation, where the desired central effects of α2-agonists are maintained, but their undesirable peripheral cardiovascular effects are significantly attenuated.

Physicochemical Properties

This compound is a quinolizine derivative with the following chemical properties:

PropertyValue
Chemical Name (2R,12bS)-N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-1,2,3,4,6,7,12,12b-octahydropyrazino[2,1-a][1]benzazepine-8-sulfonamide
Molecular Formula C20H26N4O4S
Molecular Weight 418.51 g/mol
Alternative Names MK-467, L-659,066

Mechanism of Action: Selective Peripheral α2-Adrenoceptor Antagonism

The peripheral selectivity of this compound is its most critical feature. In dogs, the concentration of this compound in the central nervous system (CNS) is approximately 1:50 of that in the plasma[2]. This is attributed to its low lipophilicity, which hinders its ability to cross the blood-brain barrier.

When co-administered with an α2-adrenoceptor agonist like dexmedetomidine, this compound preferentially occupies peripheral α2-adrenoceptors, particularly those on vascular smooth muscle. This prevents the agonist from binding to these receptors and inducing vasoconstriction. Consequently, the initial hypertensive phase and subsequent reflex bradycardia and reduction in cardiac output associated with α2-agonist administration are significantly attenuated.

Signaling Pathway

α2-adrenoceptors are G-protein coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, Gi. The binding of an agonist to the α2-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this cascade from occurring in peripheral tissues.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space a2_receptor α2-Adrenoceptor gi_protein Gi Protein (αβγ subunits) a2_receptor->gi_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts gi_protein->ac Inhibits response Inhibition of Downstream Effects (e.g., smooth muscle contraction) camp->response Leads to atp ATP atp->ac agonist α2-Agonist (e.g., Dexmedetomidine) agonist->a2_receptor Binds & Activates This compound This compound This compound->a2_receptor Binds & Blocks

α2-Adrenoceptor Signaling Pathway and this compound's Point of Action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several species. The tables below summarize key parameters.

Pharmacokinetic Parameters of this compound in Dogs
ParameterRouteValueReference
Elimination Half-Life (t½) IV~40 minutes[3]
Clearance (Cl) IV7.8 ± 3.4 mL/kg/minute[3]
Pharmacokinetic Parameters of this compound in Cats
ParameterRouteValueReference
Metabolic Clearance (Cl) IV2.3 (34% interindividual variability) mL/minute/kg[2]
Volume of Distribution (Vd) IV34 (55% interindividual variability) mL/kg (central compartment)
IM Bioavailability IM99%
SC Bioavailability SC95%
Volume of distribution at steady state IV666 mL/kg
Pharmacokinetic Parameters of this compound in Horses
ParameterRouteValueReference
Plasma concentration of dexmedetomidine was significantly lower in the presence of this compound IV-

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the attenuation of the cardiovascular side effects of α2-adrenoceptor agonists.

Cardiovascular Effects in Dogs (when co-administered with Medetomidine)
ParameterMedetomidine AloneMedetomidine + this compoundReference
Heart Rate (HR) Significantly decreasedMaintained closer to baseline
Mean Arterial Pressure (MAP) Increased initiallyAttenuated increase
Cardiac Output (CO) Significantly decreased (47-96% lower)Maintained closer to baseline
Systemic Vascular Resistance (SVR) IncreasedAttenuated increase
Sedative Effects in Dogs

While this compound significantly mitigates the peripheral effects of α2-agonists, it does not substantially diminish their centrally-mediated sedative effects. However, due to the improved cardiovascular function and consequently increased clearance of the α2-agonist, the duration of sedation may be shortened.

Experimental Protocols

In Vivo Cardiovascular Assessment in Dogs

The following protocol is a representative example of how the cardiovascular effects of this compound in combination with an α2-agonist are evaluated in a research setting, based on published studies.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Crossover Design) cluster_analysis Data Analysis Phase acclimatization Acclimatization of Animals (e.g., 2-week washout) instrumentation Instrumentation (e.g., arterial & venous catheters, thermodilution catheter) acclimatization->instrumentation baseline Baseline Measurements (HR, MAP, CO, etc.) instrumentation->baseline treatment_a Treatment A: Medetomidine IM baseline->treatment_a Group 1 treatment_b Treatment B: Medetomidine + this compound IM baseline->treatment_b Group 2 monitoring Continuous Monitoring & Data Collection (at predefined time points, e.g., up to 120 min) treatment_a->monitoring treatment_b->monitoring blood_sampling Blood Sampling (for pharmacokinetic analysis) monitoring->blood_sampling pd_analysis Pharmacodynamic Analysis (Statistical comparison of cardiovascular parameters) monitoring->pd_analysis pk_analysis Pharmacokinetic Analysis (LC-MS/MS) blood_sampling->pk_analysis correlation PK/PD Correlation pk_analysis->correlation pd_analysis->correlation

Typical Experimental Workflow for In Vivo Cardiovascular Studies.

Protocol Steps:

  • Animal Model: Purpose-bred healthy dogs (e.g., Beagles) are commonly used.

  • Study Design: A randomized, blinded, crossover design is employed with a sufficient washout period (e.g., 2 weeks) between treatments.

  • Instrumentation: Under light anesthesia, animals are instrumented for cardiovascular monitoring. This may include:

    • Arterial catheter for direct blood pressure measurement.

    • Venous catheters for drug administration and blood sampling.

    • Thermodilution catheter for measurement of cardiac output.

  • Treatments:

    • Control Group: Administered a standard dose of an α2-agonist (e.g., medetomidine 20 µg/kg IM).

    • Treatment Group: Administered the α2-agonist combined with this compound (e.g., medetomidine 20 µg/kg + this compound 400 µg/kg IM).

  • Data Collection:

    • Cardiovascular parameters (heart rate, mean arterial pressure, central venous pressure, cardiac output) are recorded at baseline and at specified intervals post-administration (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).

    • Blood samples are collected at similar time points for pharmacokinetic analysis of drug concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Sedation is assessed using a validated scoring system.

  • Data Analysis: Statistical methods (e.g., repeated measures ANOVA) are used to compare the pharmacodynamic and pharmacokinetic parameters between treatment groups.

Radioligand Binding Assay for Receptor Affinity Determination

To determine the binding affinity of this compound for α2-adrenoceptor subtypes, a competitive radioligand binding assay would be performed. The following is a generalized protocol.

Materials:

  • Cell membranes expressing a single subtype of human α2-adrenoceptor (α2A, α2B, or α2C).

  • A suitable radioligand with high affinity for α2-adrenoceptors (e.g., [³H]-Rauwolscine or [³H]-MK-912).

  • This compound (unlabeled competitor).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Logical Relationship of this compound's Action

The core principle of this compound's utility is its ability to dissociate the desired central effects from the undesired peripheral effects of α2-adrenoceptor agonists.

logical_relationship cluster_cns Central Nervous System (CNS) cluster_periphery Periphery a2_agonist α2-Adrenoceptor Agonist (e.g., Dexmedetomidine) cns_receptors Central α2-Adrenoceptors a2_agonist->cns_receptors Activates peripheral_receptors Peripheral α2-Adrenoceptors a2_agonist->peripheral_receptors Activates sedation Desired Effects: - Sedation - Analgesia cns_receptors->sedation Leads to cardio_effects Undesired Effects: - Vasoconstriction - Bradycardia - Decreased Cardiac Output peripheral_receptors->cardio_effects Leads to This compound This compound (Poor BBB Penetration) This compound->peripheral_receptors Selectively Blocks

Mechanism of this compound's Selective Peripheral Antagonism.

Conclusion

This compound represents a significant advancement in the safe use of α2-adrenoceptor agonists in veterinary medicine. Its unique property of selective peripheral α2-adrenoceptor antagonism allows for the preservation of centrally-mediated sedation and analgesia while mitigating the adverse cardiovascular effects commonly associated with this class of drugs. The data presented in this technical guide underscore the well-defined pharmacokinetic and pharmacodynamic profile of this compound, supporting its role in providing safer and more stable anesthetic and sedative procedures. Further research to delineate its binding affinities for specific α2-adrenoceptor subtypes will provide even greater insight into its pharmacological actions.

References

Vatinoxan's Cardiovascular Profile in Canines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, a peripherally selective α2-adrenoceptor antagonist, presents a significant advancement in veterinary anesthesia and sedation protocols for dogs. When co-administered with α2-adrenoceptor agonists like medetomidine or dexmedetomidine, this compound effectively mitigates the adverse cardiovascular effects typically associated with these agents, such as profound bradycardia and hypertension, without compromising their centrally mediated sedative and analgesic properties. This guide provides a comprehensive overview of the cardiovascular effects of this compound in dogs, presenting key quantitative data from pivotal studies, detailing experimental methodologies, and illustrating the underlying physiological mechanisms and experimental workflows.

Mechanism of Action: Peripheral α2-Adrenoceptor Antagonism

Medetomidine and its active enantiomer, dexmedetomidine, are potent α2-adrenoceptor agonists widely used for sedation and analgesia in dogs.[1][2] Their activation of α2-adrenoceptors in the central nervous system (CNS) produces the desired sedative and analgesic effects. However, their action on peripheral α2-adrenoceptors, particularly α2B-adrenoceptors on vascular smooth muscle cells, leads to significant vasoconstriction.[3] This peripheral vasoconstriction increases systemic vascular resistance (SVR), leading to a rise in arterial blood pressure.[3][4] The increase in blood pressure triggers a baroreceptor reflex, resulting in a marked decrease in heart rate (bradycardia) and consequently, a reduction in cardiac output.

This compound, formerly known as MK-467, is specifically designed to counteract these peripheral effects. Due to its low lipid solubility, this compound has limited ability to cross the blood-brain barrier, thus exerting its antagonist activity primarily on peripheral α2-adrenoceptors. By blocking these receptors on blood vessels, this compound blunts the vasoconstrictive effects of medetomidine, thereby preventing the sharp increase in blood pressure and the subsequent reflex bradycardia. This selective peripheral antagonism allows for the preservation of the desirable CNS-mediated sedation and analgesia while maintaining more stable cardiovascular function.

cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature Medetomidine_CNS Medetomidine/ Dexmedetomidine Alpha2_CNS α2-Adrenoceptors (Brain & Spinal Cord) Medetomidine_CNS->Alpha2_CNS Agonist Sedation Sedation & Analgesia Alpha2_CNS->Sedation Medetomidine_P Medetomidine/ Dexmedetomidine Alpha2_P α2-Adrenoceptors (Vascular Smooth Muscle) Medetomidine_P->Alpha2_P Agonist This compound This compound This compound->Alpha2_P Antagonist Vasoconstriction Vasoconstriction Alpha2_P->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Reflex_Bradycardia Reflex Bradycardia & Decreased Cardiac Output Increased_BP->Reflex_Bradycardia

Figure 1: Signaling pathway of medetomidine with and without this compound.

Quantitative Cardiovascular Effects

Numerous studies have quantified the cardiovascular-sparing effects of this compound when co-administered with an α2-agonist in dogs. The following tables summarize key findings from this research, demonstrating a consistent pattern of improved hemodynamic stability with the inclusion of this compound.

Table 1: Effects on Heart Rate (HR) and Mean Arterial Pressure (MAP)
Study / Treatment GroupBaseline HR (beats/min)Post-treatment HR (beats/min)Baseline MAP (mmHg)Post-treatment MAP (mmHg)
Joerger et al. (2023)
Medetomidine (MED)88 ± 1735 ± 6 (nadir)90 ± 11125 ± 16 (peak)
Medetomidine-Vatinoxan (MVX)89 ± 1570 ± 15 (nadir)91 ± 10100 ± 12 (peak)
Turunen et al. (2019)
MED68 ± 1034 ± 5 (pre-atipamezole)93 ± 11128 ± 17 (pre-atipamezole)
MED + this compound (MEDVAT)70 ± 959 ± 11 (pre-atipamezole)95 ± 10108 ± 13 (pre-atipamezole)
Anonymous (2024)
MED (with sevoflurane/desflurane)~85-9036-43 (nadir)~90-95126-143 (peak)
MVX (with sevoflurane/desflurane)~85-9083-118~90-95102-104 (peak)
Table 2: Effects on Cardiac Output (CO) and Systemic Vascular Resistance (SVR)
Study / Treatment GroupBaseline CO (L/min)Post-treatment CO (L/min)Baseline SVR (dynes·s/cm⁵)Post-treatment SVR (dynes·s/cm⁵)
Joerger et al. (2023)
MED2.9 ± 0.80.8 ± 0.3 (nadir)2580 ± 74014200 ± 5400 (peak)
MVX2.8 ± 0.72.1 ± 0.6 (nadir)2720 ± 7803900 ± 1300 (peak)
Turunen et al. (2019) (Cardiac Index - L/min/m²)
MED3.9 ± 0.81.6 ± 0.4 (pre-atipamezole)2040 ± 4907210 ± 2100 (pre-atipamezole)
MEDVAT4.0 ± 0.73.0 ± 0.7 (pre-atipamezole)1980 ± 4502990 ± 870 (pre-atipamezole)

Note: Data are presented as mean ± standard deviation where available. Values are representative of findings at nadir (lowest point) or peak as reported in the studies.

The data consistently demonstrate that the combination of medetomidine and this compound results in a significantly higher heart rate and cardiac output, and lower mean arterial pressure and systemic vascular resistance compared to medetomidine alone. Notably, in one study, the cardiac output in dogs receiving only medetomidine was 47% to 96% lower than in those receiving the medetomidine-vatinoxan combination.

Experimental Protocols

The following outlines a generalized experimental protocol synthesized from several key studies investigating the cardiovascular effects of this compound in dogs.

Subjects and Housing
  • Species: Canine (typically purpose-bred Beagles).

  • Health Status: Clinically healthy, often classified as American Society of Anesthesiologists (ASA) physical status I or II.

  • Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines, with appropriate acclimatization periods before experiments.

Study Design
  • Design: Randomized, blinded, crossover studies are commonly employed to minimize individual variation.

  • Washout Period: A washout period of at least one to two weeks is typically implemented between treatments in crossover designs.

Instrumentation and Monitoring
  • Catheterization: Placement of arterial and central venous catheters for direct blood pressure monitoring and blood gas analysis. A Swan-Ganz catheter may be placed for thermodilution cardiac output measurement.

  • Cardiovascular Monitoring: Continuous monitoring of heart rate (HR), systemic and pulmonary arterial blood pressures, and central venous pressure. Cardiac output (CO) is often measured via thermodilution.

  • Respiratory Monitoring: Monitoring of respiratory rate and arterial blood gases.

Drug Administration and Data Collection
  • Drug Administration: Intramuscular (IM) or intravenous (IV) administration of medetomidine or dexmedetomidine with or without this compound.

  • Data Collection: Baseline cardiovascular parameters are recorded prior to drug administration. Measurements are then taken at predetermined intervals for a specified duration (e.g., up to 120 minutes).

cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_PostExperiment Post-Experimental Phase Acclimatization Acclimatization of Subjects Instrumentation Instrumentation (Catheter Placement) Acclimatization->Instrumentation Baseline Baseline Data Collection Instrumentation->Baseline Drug_Admin Drug Administration (e.g., IM Injection of MED or MVX) Baseline->Drug_Admin Monitoring Continuous Monitoring & Data Collection at Predefined Intervals Drug_Admin->Monitoring Recovery Recovery & Monitoring Monitoring->Recovery Data_Analysis Data Analysis Recovery->Data_Analysis

Figure 2: Generalized experimental workflow for canine cardiovascular studies.

Pharmacokinetic Interactions

The co-administration of this compound can alter the pharmacokinetics of medetomidine. By attenuating the initial vasoconstriction at the injection site, this compound can lead to a faster absorption of medetomidine. Furthermore, by maintaining a higher cardiac output, this compound may result in a larger volume of distribution and increased clearance of medetomidine, potentially leading to a shorter duration of sedation.

Clinical Implications and Considerations

The inclusion of this compound in sedative protocols offers a significant safety advantage, particularly for patients where cardiovascular stability is a concern. By mitigating the pronounced bradycardia and hypertension associated with α2-agonists, the medetomidine-vatinoxan combination provides a more hemodynamically stable sedation.

However, some studies have noted that the attenuation of medetomidine's cardiovascular effects by this compound may be associated with a slight reduction in the duration and intensity of analgesia and sedation, likely due to the altered pharmacokinetics. Additionally, when reversing sedation with a centrally acting antagonist like atipamezole, the combined vasodilatory effects of this compound and atipamezole could potentially lead to a more pronounced decrease in blood pressure. Therefore, careful patient monitoring remains crucial throughout the sedation and recovery periods.

Conclusion

References

Vatinoxan's Modulation of Medetomidine Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacokinetic interactions between vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, and medetomidine, a potent alpha-2 adrenoceptor agonist. Co-administration of this compound with medetomidine has been shown to significantly alter the absorption, distribution, and elimination of medetomidine, thereby modifying its clinical effects. This document summarizes key quantitative data from various studies, details the experimental protocols used to derive this data, and visualizes the underlying mechanisms and experimental workflows. The information presented is intended to support further research and drug development in veterinary medicine.

Introduction

Medetomidine, a racemic mixture of dexmedetomidine and levomedetomidine, is a widely used sedative and analgesic in veterinary practice.[1] Its clinical utility is often limited by its profound cardiovascular side effects, including bradycardia and vasoconstriction, which are mediated by the activation of peripheral alpha-2 adrenoceptors.[2] this compound (formerly known as MK-467) is a peripherally selective alpha-2 adrenoceptor antagonist that does not readily cross the blood-brain barrier.[3][4] This property allows it to counteract the undesirable peripheral effects of medetomidine while preserving its centrally mediated sedative effects.[4] Understanding the impact of this compound on the pharmacokinetics of medetomidine is crucial for optimizing its clinical use and ensuring predictable and safe sedation.

Mechanism of Action and Interaction

Medetomidine exerts its effects by binding to and activating alpha-2 adrenoceptors in both the central nervous system (CNS) and peripheral tissues. Central activation leads to sedation and analgesia, while peripheral activation causes vasoconstriction and a subsequent reflex bradycardia. This compound selectively blocks these peripheral alpha-2 adrenoceptors, thereby mitigating the cardiovascular side effects. The primary mechanism by which this compound alters medetomidine pharmacokinetics is by antagonizing medetomidine-induced vasoconstriction. This vasodilation improves tissue perfusion, leading to changes in drug absorption and distribution.

cluster_periphery Peripheral Vasculature cluster_cns Central Nervous System medetomidine_p Medetomidine alpha2_receptor_p Alpha-2 Adrenoceptor medetomidine_p->alpha2_receptor_p Activates vasoconstriction Vasoconstriction alpha2_receptor_p->vasoconstriction This compound This compound This compound->alpha2_receptor_p Blocks medetomidine_cns Medetomidine alpha2_receptor_cns Alpha-2 Adrenoceptor medetomidine_cns->alpha2_receptor_cns Activates sedation Sedation & Analgesia alpha2_receptor_cns->sedation medetomidine_admin Medetomidine Administration medetomidine_admin->medetomidine_p medetomidine_admin->medetomidine_cns start Start crossover Randomized Crossover (8 Beagles, 2-week washout) start->crossover t1 Treatment 1: Medetomidine (20 µg/kg) IV crossover->t1 Group 1 t2 Treatment 2: Medetomidine (20 µg/kg) + This compound (400 µg/kg) IV crossover->t2 Group 2 t3 Treatment 3: Medetomidine (40 µg/kg) + This compound (800 µg/kg) IV crossover->t3 Group 3 assess Assess Sedation, Nociception, and Plasma Concentrations t1->assess t2->assess t3->assess end End assess->end start Start admin Administer Medetomidine (40 µg/kg) + this compound (800 µg/kg) IV to 6 Beagle Dogs start->admin wait Wait 20 Minutes admin->wait euthanize Euthanize and Collect Samples wait->euthanize samples Venous Plasma Brain Tissue Spinal Cord Tissue euthanize->samples analyze Quantify Drug Concentrations (LC-MS/MS) samples->analyze end End analyze->end

References

Vatinoxan's Limited Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan, formerly known as MK-467 and L-659,066, is a peripherally selective alpha-2 adrenoceptor antagonist.[1] Its clinical utility lies in its ability to mitigate the undesirable cardiovascular side effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, without significantly diminishing their central sedative and analgesic effects.[1][2][3] This selective action is attributed to its limited capacity to cross the blood-brain barrier (BBB). This technical guide provides an in-depth review of the studies investigating this compound's BBB penetration, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

The primary mechanism underlying this compound's restricted central nervous system (CNS) access is its relatively low lipid solubility.[1] While the role of efflux transporters like P-glycoprotein (P-gp) at the BBB is a critical consideration for many pharmaceuticals, direct evidence from the reviewed studies does not indicate that this compound is a significant P-gp substrate.

Quantitative Analysis of Blood-Brain Barrier Penetration

The peripheral selectivity of this compound has been quantified in several key preclinical studies. The data consistently demonstrates significantly lower concentrations of this compound in the CNS compared to plasma.

SpeciesRoute of AdministrationThis compound DoseCo-administered Drug(s)Time PointCNS TissueCNS:Plasma RatioReference
Dog (Beagle)Intravenous800 µg/kgMedetomidine (40 µg/kg)20 minutesBrain, Cervical & Lumbar Spinal Cord~1:50
DogNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~2% of plasma concentration
Rat (Wistar)Subcutaneous5 mg/kgMedetomidine (0.25 mg/kg), Midazolam (2 mg/kg), Fentanyl (0.01 mg/kg)15 minutesCortex, Thalamus, Pons, Lumbar Spinal CordRatios not explicitly stated, but CNS concentrations were significantly lower than plasma.
SpeciesDrugCNS:Plasma RatioReference
Dog (Beagle)This compound ~1:50
Dog (Beagle)Dexmedetomidine3-7:1
Dog (Beagle)Levomedetomidine3-7:1

Key Experimental Protocols

Study 1: Quantification of this compound in Canine CNS Tissue (Honkavaara et al., 2020)

This study provides the most direct and quantitative evidence of this compound's limited BBB penetration in dogs.

  • Objective: To quantify the peripheral selectivity of this compound by comparing its concentration, along with dexmedetomidine and levomedetomidine, in plasma and CNS tissue after intravenous co-administration.

  • Subjects: Six healthy, purpose-bred Beagle dogs.

  • Procedure:

    • A combination of medetomidine (40 µg/kg) and this compound (800 µg/kg) was administered as an intravenous bolus.

    • After 20 minutes, the dogs were euthanized.

    • Venous blood and CNS tissues (brain, cervical and lumbar spinal cord) were immediately harvested.

  • Sample Analysis: Concentrations of dexmedetomidine, levomedetomidine, and this compound in all samples were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Study 2: this compound's Effect on CNS Drug Concentrations in Rats (Lindh et al., 2024)

This study investigated the impact of this compound on the CNS concentrations of co-administered sedative and analgesic agents.

  • Objective: To determine if this compound affects the concentrations of medetomidine, midazolam, and fentanyl in the CNS after subcutaneous co-administration.

  • Subjects: Twelve healthy male Wistar rats.

  • Procedure:

    • Animals were divided into two groups: one receiving medetomidine, midazolam, and fentanyl (MMF), and the other receiving MMF with this compound (MMF-V).

    • Drugs were administered subcutaneously.

    • 15 minutes post-administration, the rats were euthanized.

    • Plasma and CNS tissues (cortex, thalamus, pons, and lumbar spinal cord) were collected.

  • Sample Analysis: Drug concentrations in plasma and tissue homogenates were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing this compound's Mechanism and Experimental Design

Vatinoxan_Mechanism cluster_periphery Peripheral Vasculature cluster_cns Central Nervous System (CNS) Alpha-2 Agonist Alpha-2 Agonist Alpha-2 Receptor Alpha-2 Receptor Alpha-2 Agonist->Alpha-2 Receptor Binds & Activates BBB Blood-Brain Barrier Alpha-2 Agonist->BBB Crosses BBB This compound This compound This compound->Alpha-2 Receptor Blocks This compound->BBB Poorly Crosses BBB Vasoconstriction Vasoconstriction Alpha-2 Receptor->Vasoconstriction Leads to Alpha-2 Agonist_CNS Alpha-2 Agonist BBB->Alpha-2 Agonist_CNS Vatinoxan_CNS This compound (Limited) BBB->Vatinoxan_CNS CNS Alpha-2 Receptor CNS Alpha-2 Receptor Sedation & Analgesia Sedation & Analgesia CNS Alpha-2 Receptor->Sedation & Analgesia Leads to Alpha-2 Agonist_CNS->CNS Alpha-2 Receptor Binds & Activates

Caption: this compound's peripheral action and limited BBB penetration.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Drug_Admin Drug Administration (IV or SC) Time_Lapse Defined Time Interval (e.g., 15-20 min) Drug_Admin->Time_Lapse Euthanasia Euthanasia & Sample Collection Time_Lapse->Euthanasia Sample_Harvest Harvest Plasma & CNS Tissues Euthanasia->Sample_Harvest Sample_Prep Sample Preparation (Homogenization) Sample_Harvest->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis (CNS:Plasma Ratio) LCMS->Data_Analysis

Caption: Generalized workflow for assessing CNS drug distribution.

Conclusion

References

Preclinical Research on Vatinoxan (MK-467): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, also known as MK-467 or L-659,066, is a potent and peripherally selective alpha-2 adrenoceptor antagonist. Developed to mitigate the undesirable cardiovascular and metabolic side effects of alpha-2 adrenoceptor agonists (like dexmedetomidine and medetomidine) while preserving their centrally mediated sedative and analgesic properties, this compound has been the subject of extensive preclinical evaluation. Its unique pharmacological profile, characterized by limited blood-brain barrier penetration, makes it a valuable adjunct in veterinary anesthesia and sedation protocols. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key findings on its mechanism of action, pharmacokinetics, and pharmacodynamics across various animal species. It includes detailed experimental methodologies and quantitative data to serve as a resource for researchers and drug development professionals in the field.

Mechanism of Action

This compound functions as a competitive antagonist at alpha-2 adrenoceptors. Its primary characteristic is its peripheral selectivity, which is attributed to its hydrophilic nature and poor lipid solubility, limiting its passage across the blood-brain barrier.[1] This selectivity allows this compound to counteract the effects of alpha-2 agonists on peripheral tissues, such as blood vessels, without significantly affecting their desired actions on the central nervous system (CNS).

In vitro and in vivo studies have demonstrated this compound's high affinity and selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors, with a reported alpha-2:alpha-1 receptor occupancy ratio of 105:1.[2] This selectivity minimizes the potential for off-target effects related to alpha-1 receptor blockade.

The peripheral antagonism of alpha-2 adrenoceptors by this compound leads to the attenuation of agonist-induced vasoconstriction, thereby preventing the subsequent rise in blood pressure and reflex bradycardia commonly observed with agents like dexmedetomidine.

Signaling Pathway of Alpha-2 Adrenoceptor Agonists and this compound's Point of Intervention

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic_peripheral Peripheral Postsynaptic Cell (e.g., Vascular Smooth Muscle) cluster_cns Central Nervous System a2_agonist Alpha-2 Agonist (e.g., Dexmedetomidine) a2_receptor_pre Presynaptic Alpha-2 Receptor a2_agonist->a2_receptor_pre Binds to a2_receptor_post Postsynaptic Alpha-2 Receptor a2_agonist->a2_receptor_post Binds to a2_receptor_cns CNS Alpha-2 Receptor a2_agonist->a2_receptor_cns Binds to neg_feedback Negative Feedback a2_receptor_pre->neg_feedback ne_release Norepinephrine Release neg_feedback->ne_release Inhibits vasoconstriction Vasoconstriction a2_receptor_post->vasoconstriction This compound This compound (MK-467) This compound->a2_receptor_post Blocks sedation_analgesia Sedation & Analgesia a2_receptor_cns->sedation_analgesia

This compound's peripheral alpha-2 antagonism.

Pharmacodynamic Properties

The primary pharmacodynamic effect of this compound is the attenuation of the cardiovascular side effects of alpha-2 adrenoceptor agonists.

Cardiovascular Effects:
  • Heart Rate and Blood Pressure: In numerous studies across species including dogs, cats, and horses, this compound has been shown to effectively mitigate the bradycardia and hypertension induced by dexmedetomidine and medetomidine.[3][4] For instance, in cats, dexmedetomidine-induced bradycardia and hypertension were attenuated by all three tested doses of MK-467 (300, 600, and 1200 μg/kg).[3]

  • Cardiac Output: By preventing intense vasoconstriction, this compound helps maintain cardiac output, which is often reduced by alpha-2 agonists.

Metabolic Effects:
  • Alpha-2 agonists can induce hyperglycemia by inhibiting insulin release. This compound has been shown to alleviate this effect. In rats sedated with a combination of medetomidine, midazolam, and fentanyl, this compound significantly reduced blood glucose concentrations compared to the group without this compound.

Central Nervous System Effects:
  • While this compound is designed to not interfere with the central effects of alpha-2 agonists, some studies have reported a shortened duration of sedation when it is co-administered. This is likely due to pharmacokinetic interactions rather than a direct central antagonistic effect.

Pharmacokinetic Properties

This compound's pharmacokinetic profile is characterized by its influence on the disposition of co-administered alpha-2 agonists.

  • Absorption: When administered intramuscularly with an alpha-2 agonist, this compound can increase the absorption rate of the co-administered drug. This is thought to be due to the prevention of local vasoconstriction at the injection site, leading to a faster onset of sedation.

  • Distribution: this compound has a limited volume of distribution and, as established, poorly penetrates the blood-brain barrier. Studies in dogs have confirmed the peripheral selectivity of this compound, with CNS-to-plasma concentration ratios being approximately 1:50.

  • Metabolism and Clearance: Co-administration of this compound can increase the clearance of alpha-2 agonists. In dogs, the apparent plasma clearance of both dexmedetomidine and levomedetomidine was more than doubled in the presence of MK-467. This increased clearance can lead to lower plasma concentrations of the alpha-2 agonist and a shorter duration of its effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Receptor Selectivity of this compound

ParameterValueSpecies/SystemReference
Alpha-2:Alpha-1 Receptor Occupancy Ratio105:1In Vitro

Note: Specific Ki values for this compound at alpha-2 adrenoceptor subtypes are not publicly available.

Table 2: Pharmacokinetic Parameters of this compound in Cats (1 mg/kg IV)

ParameterValue (Typical Value, % Interindividual Variability)Reference
Volume of Central Compartment (V1)34 mL/kg (55%)
Volume of Peripheral Compartment 1 (V2)151 mL/kg (35%)
Volume of Peripheral Compartment 2 (V3)306 mL/kg (18%)
Metabolic Clearance (CL)2.3 mL/min/kg (34%)
Intercompartmental Clearance 1 (CL2)42.6 mL/min/kg (25%)
Intercompartmental Clearance 2 (CL3)5.6 mL/min/kg (0%)

Table 3: Pharmacokinetic Interaction of this compound with Dexmedetomidine in Dogs (Intravenous Administration)

TreatmentDexmedetomidine AUC (ng*min/mL)Dexmedetomidine Clearance (L/kg/h)Reference
Dexmedetomidine (10 µg/kg)101 ± 20% higher than combo-
Dexmedetomidine (10 µg/kg) + MK-467 (250 µg/kg)-More than doubled

Table 4: Pharmacodynamic Effects of this compound on Dexmedetomidine-Induced Cardiovascular Changes in Cats (Intramuscular Administration)

Treatment (Dexmedetomidine 25 µg/kg +)Highest MAP (mmHg, mean ± SD)Lowest MAP (mmHg, mean ± SD)Duration of HR below baseline (min)Reference
Saline168 ± 17100 ± 14240
MK-467 (300 µg/kg)157 ± 1879 ± 1120
MK-467 (600 µg/kg)153 ± 1174 ± 103
MK-467 (1200 µg/kg)144 ± 1269 ± 73

Experimental Protocols

Pharmacokinetic Study of this compound in Cats
  • Study Design: Prospective experimental study.

  • Animals: Six healthy adult male neutered cats.

  • Procedure:

    • Anesthetize cats with isoflurane in oxygen.

    • Place venous catheters for drug administration and blood sampling.

    • Administer this compound (1 mg/kg) intravenously over 5 minutes.

    • Collect blood samples before and at various time points up to 8 hours after administration.

    • Measure plasma this compound concentration using liquid chromatography/tandem mass spectrometry (LC-MS/MS).

    • Fit a three-compartment model to the time-concentration data using population methods and nonlinear mixed-effect modeling.

Pharmacodynamic Study of this compound on Dexmedetomidine's Cardiovascular Effects in Cats
  • Study Design: Prospective, randomized, controlled, blinded, crossover experimental study.

  • Animals: Eight healthy, adult, neutered male cats.

  • Procedure:

    • Administer five intramuscular treatments at least 2 weeks apart:

      • Dexmedetomidine 25 µg/kg (D25)

      • MK-467 600 µg/kg (M600)

      • D25 combined with 300, 600, and 1200 µg/kg of MK-467.

    • Record heart rate and direct arterial blood pressure via telemetry.

    • Assess sedation prior to treatments and at intervals for 8 hours thereafter.

Experimental Workflow for Assessing Pharmacodynamic Interaction

cluster_setup Experimental Setup cluster_treatment Treatment Administration (Crossover Design) cluster_monitoring Post-Treatment Monitoring cluster_analysis Data Analysis animal_prep Animal Preparation (e.g., Cat, Dog) - Health screening - Catheterization baseline Baseline Measurements - Heart Rate - Blood Pressure - Sedation Score animal_prep->baseline group_a Group A: Alpha-2 Agonist Alone baseline->group_a group_b Group B: Alpha-2 Agonist + this compound baseline->group_b washout Washout Period group_a->washout pd_monitoring Pharmacodynamic Monitoring (Continuous/Interval) - Cardiovascular parameters - Sedation scores - Metabolic parameters group_a->pd_monitoring pk_sampling Pharmacokinetic Sampling - Blood collection at  predefined time points group_a->pk_sampling group_b->pd_monitoring group_b->pk_sampling washout->group_b Switch Groups pd_analysis Pharmacodynamic Analysis - Comparison between groups - Dose-response curves pd_monitoring->pd_analysis pk_analysis Pharmacokinetic Analysis - LC-MS/MS for drug concentration - Compartmental modeling pk_sampling->pk_analysis

Generalized workflow for preclinical pharmacodynamic studies.

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for this compound, including studies on acute and chronic toxicity, genotoxicity (e.g., Ames test), and carcinogenicity, are not publicly available. This information is typically proprietary and submitted to regulatory agencies for drug approval. Preclinical studies in various animal models at therapeutic doses have generally shown this compound to be well-tolerated, with its primary effects being the intended antagonism of alpha-2 agonist-induced cardiovascular changes.

Conclusion

This compound (MK-467) is a peripherally selective alpha-2 adrenoceptor antagonist with a well-defined mechanism of action and predictable pharmacodynamic and pharmacokinetic profiles in preclinical animal models. Its ability to mitigate the adverse cardiovascular and metabolic effects of alpha-2 agonists while largely preserving their central sedative and analgesic properties makes it a significant advancement in veterinary anesthesia and sedation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. Future investigations could focus on its application in a wider range of species and clinical scenarios, as well as the public dissemination of comprehensive safety and toxicology data.

References

Vatinoxan's Impact on Microcirculation in Animal Models: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, demonstrates a significant and beneficial impact on microcirculation in animal models, primarily documented in canines. When co-administered with alpha-2 adrenoceptor agonists like medetomidine or dexmedetomidine, this compound effectively mitigates the agonist-induced peripheral vasoconstriction, leading to improved tissue perfusion and oxygenation. This technical guide synthesizes the current quantitative data, details key experimental methodologies, and visualizes the underlying physiological mechanisms and experimental workflows. The findings underscore this compound's potential to enhance the safety profile of alpha-2 agonists in veterinary medicine by preserving microcirculatory function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on microcirculatory parameters in animal models.

Table 1: Effects of this compound on Oral Mucosal and Testicular Surface Microcirculation in Dogs Anesthetized for Prescrotal Castration [1][2]

ParameterTreatment GroupMedian (Range)P-value
Laser Doppler Flow (LD-Flow) (Perfusion Units) Medetomidine + Methadone (MM)64 (21 - 461)< 0.001
MM + this compound (ZM)297 (77 - 1558)
Tissue Hemoglobin Oxygen Saturation (Tissue-HbO2) (%) Medetomidine + Methadone (MM)71 (46 - 93)< 0.001
MM + this compound (ZM)88 (73 - 100)

Table 2: Effects of this compound on Buccal Mucosal Microcirculation in Beagle Dogs Sedated with Medetomidine [3][4][5]

ParameterComparisonEstimated Effect (95% Confidence Interval)
Proportion of Perfused Vessels (PPV) (%) MED vs. MVX-1.98% (-3.53% to -0.42%)
Microvascular Flow Index (MFI) MED vs. MVX-0.33 (-0.43 to -0.22)
Heterogeneity Index (HI) MED vs. MVX0.14 (0.05 to 0.22)

MED: Medetomidine alone; MVX: Medetomidine combined with this compound.

Experimental Protocols

Study 1: this compound's Effect on Microcirculation During General Anesthesia in Dogs
  • Objective: To investigate the impact of this compound on oral mucosal and testicular surface microcirculation in dogs undergoing prescrotal castration under general anesthesia.

  • Animal Model: Seventeen healthy, privately-owned dogs.

  • Experimental Design: A randomized clinical study.

  • Methodology:

    • Dogs were randomly allocated to two treatment groups.

    • Group 1 (MM): Received intramuscular medetomidine (0.3 mg/m²) and methadone (0.3 mg/kg).

    • Group 2 (ZM): Received intramuscular medetomidine (0.3 mg/m²), methadone (0.3 mg/kg), and this compound (6 mg/m²).

    • Anesthesia was induced with propofol and maintained with isoflurane.

    • Microcirculatory variables were quantified using a real-time hybrid technology combining laser Doppler flow (LD-Flow) and reflectance spectroscopy for tissue hemoglobin oxygen saturation (Tissue-HbO2).

    • Measurements were taken from the oral mucosa and the exposed testicular surface.

    • Heart rate (HR) and mean arterial pressure (MAP) were also recorded.

  • Data Analysis: Wilcoxon's Rank Sum and Spearman correlation tests.

Study 2: this compound's Influence on Buccal Mucosal Microcirculation in Sedated Beagle Dogs
  • Objective: To measure the effects of medetomidine alone versus medetomidine combined with this compound on buccal mucosal microcirculation.

  • Animal Model: Eight healthy purpose-bred Beagle dogs.

  • Experimental Design: A randomized, crossover, blinded experimental study with a 7-day washout period.

  • Methodology:

    • Each dog received either intramuscular medetomidine (1 mg/m²) alone (MED) or combined with this compound (20 mg/m²) (MVX).

    • Oral mucosal microcirculation was assessed using a sidestream dark field (SDF) camera placed on the buccal mucosa.

    • The following microvascular parameters were measured: perfused DeBacker density, proportion of perfused vessels (PPV) (for all vessels and those < 20 μm), microvascular flow index (MFI), and heterogeneity index (HI).

    • Video recordings were made at baseline (-5 minutes) and at 10, 20, 30, 40, 60, 90, and 120 minutes after treatment administration.

  • Data Analysis: Linear mixed-effects models were used to assess the association between microvascular variables and treatment, baseline, and sequence.

Visualizations

Signaling Pathway of this compound

Vatinoxan_Mechanism cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature Alpha2_Agonist_CNS Alpha-2 Agonist (e.g., Medetomidine) Central_Alpha2_Receptor Central Alpha-2 Adrenoceptor Alpha2_Agonist_CNS->Central_Alpha2_Receptor Binds Sedation_Analgesia Sedation & Analgesia Central_Alpha2_Receptor->Sedation_Analgesia Activates Alpha2_Agonist_Peri Alpha-2 Agonist (e.g., Medetomidine) Peripheral_Alpha2_Receptor Peripheral Alpha-2 Adrenoceptor Alpha2_Agonist_Peri->Peripheral_Alpha2_Receptor Binds This compound This compound This compound->Peripheral_Alpha2_Receptor Antagonizes Vasoconstriction Vasoconstriction & Reduced Microcirculation Peripheral_Alpha2_Receptor->Vasoconstriction Activates Blood_Brain_Barrier Blood-Brain Barrier Vatinoxan_Systemic This compound (Systemic Circulation) Vatinoxan_Systemic->this compound Vatinoxan_Systemic->Blood_Brain_Barrier Does not cross Alpha2_Agonist_Systemic Alpha-2 Agonist (Systemic Circulation) Alpha2_Agonist_Systemic->Alpha2_Agonist_CNS Alpha2_Agonist_Systemic->Alpha2_Agonist_Peri

Caption: this compound's peripheral alpha-2 antagonism.

Experimental Workflow for Microcirculation Assessment

Experimental_Workflow cluster_Preparation Animal Preparation & Baseline cluster_Treatment Treatment Administration cluster_Data_Collection Data Collection cluster_Analysis Data Analysis & Conclusion Animal_Selection Select Healthy Animal Models (e.g., Beagle Dogs) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Measurements Baseline Microcirculation Measurements (e.g., SDF Imaging, Laser Doppler) Acclimatization->Baseline_Measurements Randomization Randomize into Treatment Groups Baseline_Measurements->Randomization Post-Baseline Group_A Group A: Alpha-2 Agonist (e.g., Medetomidine) Randomization->Group_A Group_B Group B: Alpha-2 Agonist + This compound Randomization->Group_B Time_Points Serial Measurements at Pre-defined Time Points (e.g., 10, 20, 30... mins) Group_A->Time_Points Group_B->Time_Points Micro_Data Record Microcirculatory Parameters (PPV, MFI, etc.) Time_Points->Micro_Data Macro_Data Record Macro-hemodynamic Parameters (HR, MAP) Time_Points->Macro_Data Statistical_Analysis Statistical Analysis (e.g., Mixed-effects models) Micro_Data->Statistical_Analysis Macro_Data->Statistical_Analysis Comparison Compare Microcirculatory Outcomes Between Groups Statistical_Analysis->Comparison Conclusion Draw Conclusions on This compound's Effects Comparison->Conclusion

Caption: Generalized experimental workflow.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Experimental Use of Vatinoxan in Feline Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of vatinoxan in feline anesthesia, with a focus on its combination with α2-adrenoceptor agonists like dexmedetomidine. The following protocols are derived from peer-reviewed scientific literature and are intended for research and drug development purposes.

Introduction to this compound in Feline Anesthesia

This compound is a peripherally selective α2-adrenoceptor antagonist.[1][2][3] In feline anesthesia, it is investigated for its ability to mitigate the undesirable cardiovascular side effects of α2-adrenoceptor agonists, such as dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[4][5] Dexmedetomidine, a potent α2-agonist, is widely used in cats for sedation and as part of anesthetic protocols. However, it can cause significant cardiovascular depression, including bradycardia and vasoconstriction. This compound's limited ability to cross the blood-brain barrier allows it to selectively block peripheral α2-adrenoceptors, thereby reducing cardiovascular depression without significantly diminishing the desired central nervous system effects of the co-administered α2-agonist.

Mechanism of Action: this compound and Dexmedetomidine

The primary mechanism of action involves the differential binding of dexmedetomidine and this compound to α2-adrenoceptors in the central nervous system (CNS) and the periphery.

Vatinoxan_Dexmedetomidine_Pathway cluster_CNS Central Nervous System cluster_Periphery Peripheral Vasculature CNS_receptor α2-Adrenoceptor Sedation_Analgesia Sedation & Analgesia CNS_receptor->Sedation_Analgesia Activates Peripheral_receptor α2-Adrenoceptor Vasoconstriction Vasoconstriction & Bradycardia Peripheral_receptor->Vasoconstriction Activates Dexmedetomidine Dexmedetomidine Dexmedetomidine->CNS_receptor Agonist Dexmedetomidine->Peripheral_receptor Agonist This compound This compound (Peripherally Selective) This compound->Peripheral_receptor Antagonist PK_Vatinoxan_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select 6 healthy adult male neutered cats Anesthesia_Induction Anesthetize with isoflurane in oxygen Animal_Selection->Anesthesia_Induction Catheterization Place venous catheters for drug administration and blood sampling Anesthesia_Induction->Catheterization Vatinoxan_Admin Administer this compound (1 mg/kg) intravenously over 5 minutes Catheterization->Vatinoxan_Admin Blood_Sampling Collect blood samples before and at various times up to 8 hours post-administration Vatinoxan_Admin->Blood_Sampling Plasma_Analysis Measure plasma this compound concentration using LC/MS-MS Blood_Sampling->Plasma_Analysis PK_Modeling Fit a three-compartment model to the time-concentration data Plasma_Analysis->PK_Modeling DVK_Anesthesia_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure (Crossover Design) cluster_analysis Data Analysis Animal_Selection Select 7 healthy male neutered cats Telemetry_Implant Implant telemetric transmitter for MAP and HR recording Animal_Selection->Telemetry_Implant Treatment_Admin Administer one of six treatments (IM, SC, or IV) Telemetry_Implant->Treatment_Admin Monitoring Record physiological variables and time to anesthetic events Treatment_Admin->Monitoring Noxious_Stim Assess response to noxious electrical stimulation at 10-minute intervals Monitoring->Noxious_Stim Quality_Assessment Assess quality of sedation/anesthesia using a visual analog score Data_Comparison Compare physiological data and anesthetic event times between treatments Quality_Assessment->Data_Comparison

References

Vatinoxan Co-administration with Dexmedetomidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmedetomidine, a potent and selective α2-adrenoceptor agonist, is widely utilized for its sedative and analgesic properties.[1][2] However, its clinical utility is often hampered by significant cardiovascular side effects, including bradycardia, vasoconstriction, and a subsequent decrease in cardiac output.[2][3][4] Vatinoxan, a peripherally selective α2-adrenoceptor antagonist, presents a novel therapeutic strategy to mitigate these adverse effects. Due to its limited ability to cross the blood-brain barrier, this compound selectively blocks peripheral α2-adrenoceptors, thereby counteracting the undesirable cardiovascular effects of dexmedetomidine while preserving its centrally mediated sedative and analgesic actions.

These application notes provide a comprehensive overview of the co-administration of this compound with dexmedetomidine, summarizing key quantitative data from preclinical studies and detailing experimental protocols for researchers.

Mechanism of Action

The co-administration of this compound and dexmedetomidine leverages their distinct sites of action. Dexmedetomidine, as an α2-adrenoceptor agonist, acts on both central and peripheral receptors. Central activation in the locus coeruleus leads to sedation and analgesia, while peripheral activation on vascular smooth muscle causes vasoconstriction. This compound, with its poor penetration of the blood-brain barrier, preferentially antagonizes these peripheral α2-adrenoceptors, leading to vasodilation and attenuation of the hypertensive and bradycardic effects of dexmedetomidine.

G cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature Dex_CNS Dexmedetomidine Alpha2_CNS α2-Adrenoceptors (Locus Coeruleus) Dex_CNS->Alpha2_CNS Agonist Sedation Sedation & Analgesia Alpha2_CNS->Sedation Activation Dex_Peri Dexmedetomidine Alpha2_Peri α2-Adrenoceptors (Vascular Smooth Muscle) Dex_Peri->Alpha2_Peri Agonist Vat_Peri This compound Vat_Peri->Alpha2_Peri Antagonist Vasoconstriction Vasoconstriction, Hypertension, Bradycardia Alpha2_Peri->Vasoconstriction Activation BloodBrainBarrier Blood-Brain Barrier Dex_Admin Systemic Administration Dex_Admin->Dex_CNS Dex_Admin->Dex_Peri Vat_Admin Systemic Administration Vat_Admin->Vat_Peri

Figure 1: Mechanism of Action

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound co-administration with dexmedetomidine from various studies in canines and felines.

Table 1: Effects on Cardiovascular Parameters in Dogs
ParameterDexmedetomidine AloneDexmedetomidine + this compoundSpeciesRouteReference
Heart Rate (beats/min) Decreased from 110 ± 14.2 to 49.4 ± 10.4Significantly higher than dexmedetomidine aloneBeagleIM
DecreasedRemained close to pre-administration valuesClient-owned dogsIV
Mean Arterial Pressure (mmHg) IncreasedSignificantly lower than dexmedetomidine aloneBeagleIM
78 ± 756 ± 7Client-owned dogsIV
Cardiac Output (L/min) Decreased from 5.07 ± 1.0 to 2.1 ± 0.9Improved compared to dexmedetomidine aloneBeagleIM
DecreasedApproached baseline valuesBeagleIV Infusion
Systemic Vascular Resistance IncreasedReduced compared to dexmedetomidine aloneBeagleIV Infusion
Table 2: Effects on Anesthetic and Sedative Properties in Dogs
ParameterDexmedetomidine AloneDexmedetomidine + this compoundSpeciesRouteReference
Sevoflurane MAC Reduction (%) 67%43-57% (dose-dependent attenuation)BeagleIV Infusion
Sedation Score Deep sedationNo substantial alteration in the level of sedationBeagleIV
Time to Onset of Sedation (min) 18 (15, 22)10 (8, 10) (faster onset)Client-owned dogsIM
Duration of Sedation LongerSlightly shortenedBeagleIV
Table 3: Pharmacokinetic Parameters in Cats
DrugParameterValueConditionsReference
Dexmedetomidine (with this compound) Volume of Distribution (steady state)1012-2429 mL/kgCo-administered with ketamine
Metabolic Clearance12.5-15.4 mL/min/kgCo-administered with ketamine
This compound Volume of Distribution (steady state)666 mL/kgCo-administered with dexmedetomidine and ketamine
Metabolic Clearance3.7 mL/min/kgCo-administered with dexmedetomidine and ketamine
Bioavailability (IM)99%-

Experimental Protocols

Protocol 1: Intravenous Co-administration in Dogs for Sedation

Objective: To evaluate the effects of intravenous this compound on dexmedetomidine-induced sedation and cardiovascular changes.

Materials:

  • Dexmedetomidine hydrochloride (e.g., 0.5 mg/mL solution)

  • This compound hydrochloride (research grade)

  • Sterile saline (0.9% NaCl) for dilution

  • Syringes and needles

  • Intravenous catheters

  • Physiological monitoring equipment (ECG, blood pressure, pulse oximeter)

Procedure:

  • Animal Model: Healthy adult Beagle dogs are commonly used.

  • Acclimatization: Allow animals to acclimate to the laboratory environment.

  • Instrumentation: Place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling if required.

  • Baseline Measurements: Record baseline cardiovascular parameters, including heart rate, arterial blood pressure, and respiratory rate for at least 15 minutes before drug administration.

  • Drug Preparation:

    • Prepare a solution of dexmedetomidine at the desired concentration (e.g., 5 µg/kg).

    • Prepare a solution of this compound at the desired concentration (e.g., 250 µg/kg).

    • For the co-administration group, dexmedetomidine and this compound can be mixed in the same syringe immediately before administration.

  • Administration: Administer the prepared drug solutions intravenously as a bolus over a defined period (e.g., 10 seconds).

  • Monitoring:

    • Continuously monitor cardiovascular parameters for at least 90 minutes post-administration.

    • Assess the level of sedation at regular intervals (e.g., every 5-10 minutes) using a validated sedation scoring system.

  • Reversal (Optional): At the end of the observation period, the sedative effects can be reversed with an intramuscular injection of atipamezole (e.g., 50 µg/kg).

G A Animal Acclimatization B IV Catheter Placement A->B C Baseline Physiological Measurements B->C D Drug Preparation (Dexmedetomidine +/- this compound) C->D E Intravenous Administration D->E F Continuous Monitoring (Cardiovascular, Sedation) E->F G Data Collection and Analysis F->G

Figure 2: IV Co-administration Workflow
Protocol 2: Intramuscular Co-administration in Dogs for Sedation

Objective: To assess the onset and quality of sedation and cardiovascular effects of intramuscularly co-administered dexmedetomidine and this compound.

Materials:

  • Dexmedetomidine hydrochloride (e.g., 0.5 mg/m²)

  • Medetomidine-vatinoxan combination product (e.g., Zenalpha®, 1 mg/m² medetomidine and 20 mg/m² this compound) or compounded equivalent.

  • Syringes and needles

  • Physiological monitoring equipment

Procedure:

  • Animal Model: Healthy, client-owned or purpose-bred dogs.

  • Dosing: Calculate the dose based on body surface area (m²).

  • Administration: Administer the drug combination via deep intramuscular injection into the epaxial or quadriceps muscles.

  • Monitoring:

    • Record the time to onset of sedation (e.g., time to lateral recumbency).

    • Monitor heart rate, respiratory rate, and rectal temperature at regular intervals (e.g., every 5-10 minutes).

    • Assess the quality of sedation using a numerical rating scale.

  • Reversal: After the procedure or observation period, sedation can be reversed with atipamezole (e.g., 5 mg/m² IM).

Protocol 3: Constant Rate Infusion in Anesthetized Dogs

Objective: To determine the effect of this compound on the minimum alveolar concentration (MAC) of an inhalant anesthetic during dexmedetomidine infusion.

Materials:

  • Dexmedetomidine hydrochloride

  • This compound hydrochloride

  • Inhalant anesthetic (e.g., sevoflurane) and vaporizer

  • Anesthesia machine and circuit

  • Syringe pumps for infusions

  • Advanced hemodynamic monitoring equipment (e.g., for cardiac output measurement)

  • Blood gas analyzer

Procedure:

  • Animal Model: Healthy adult Beagle dogs.

  • Anesthesia Induction and Maintenance: Anesthetize the dogs with an induction agent (e.g., propofol) and maintain anesthesia with the inhalant anesthetic (e.g., sevoflurane) in oxygen.

  • Instrumentation: Instrument the animals for advanced monitoring, including arterial and central venous catheters, and a thermodilution catheter for cardiac output measurement.

  • Baseline MAC Determination: Determine the baseline MAC of the inhalant anesthetic using a standardized stimulus (e.g., tail clamp).

  • Infusion Protocol:

    • Administer a loading dose of dexmedetomidine followed by a constant rate infusion (CRI) (e.g., 4.5 µg/kg/hour).

    • After a stabilization period, redetermine the MAC.

    • Administer a loading dose of this compound followed by a CRI at a low dose (e.g., 90 µg/kg/hour) in addition to the dexmedetomidine CRI.

    • Redetermine the MAC.

    • Increase the this compound CRI to a high dose (e.g., 180 µg/kg/hour) and again redetermine the MAC.

  • Cardiopulmonary Measurements: At each MAC determination point, measure and record detailed cardiopulmonary variables, including heart rate, blood pressures, cardiac output, and blood gases.

  • Blood Sampling: Collect blood samples at specified time points to determine plasma concentrations of dexmedetomidine and this compound.

G cluster_Phase1 Baseline cluster_Phase2 Dexmedetomidine Infusion cluster_Phase3 Low-Dose this compound cluster_Phase4 High-Dose this compound A Anesthesia Induction & Instrumentation B Determine Baseline MAC of Sevoflurane A->B C Start Dexmedetomidine CRI B->C D Redetermine MAC C->D E Add Low-Dose This compound CRI D->E F Redetermine MAC E->F G Increase to High-Dose This compound CRI F->G H Redetermine MAC G->H

Figure 3: MAC Reduction Study Workflow

Conclusion

The co-administration of this compound with dexmedetomidine represents a significant advancement in sedative and anesthetic protocols, particularly in veterinary medicine. By selectively antagonizing the peripheral effects of dexmedetomidine, this compound improves the cardiovascular safety profile without compromising the desired central sedative and analgesic effects. The protocols and data presented here provide a foundation for further research and development in this area, with potential applications in various species and clinical settings. Researchers should carefully consider the dose-dependent interactions and pharmacokinetic alterations when designing studies involving this drug combination.

References

Application Notes and Protocols for Intramuscular Vatinoxan Injection in Sheep

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist.[1] In veterinary medicine, particularly in ovine research and procedures, it is utilized as an adjunct to alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine. Its primary application is to mitigate the negative cardiovascular side effects of these agonists, such as vasoconstriction and hypertension, while preserving their desirable central nervous system-mediated sedative and analgesic effects.[2]

The peripheral selectivity of this compound is attributed to its low lipid solubility and limited ability to cross the blood-brain barrier.[2] This unique pharmacological profile allows for a safer sedation protocol, especially in animals that may be sensitive to the cardiovascular depressant effects of alpha-2 agonists. When co-administered intramuscularly with an alpha-2 agonist, this compound has been shown to hasten the onset and intensify the initial sedative effects in sheep.[3]

Recent studies utilizing a commercially available medetomidine-vatinoxan combination have demonstrated reliable and profound sedation in sheep with intramuscular administration.[4] However, it is crucial to monitor for potential side effects such as hypoxemia, and the use of supplemental oxygen may be warranted. The protocols outlined below are based on published research and provide guidance for the safe and effective intramuscular administration of this compound in combination with medetomidine in sheep.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the intramuscular administration of this compound in combination with medetomidine in sheep.

Table 1: Dosage and Administration Regimens

StudyThis compound Dosage (IM)Medetomidine Dosage (IM)Combined Product Dosage (IM)Reversal Agent (IM)
Adam M, et al. (2018)300 µg/kg30 µg/kgN/AAtipamezole (150 µg/kg) administered 30 minutes post-sedation
Kriel A, et al. (2024)0.6 mg/kg (600 µg/kg)0.03 mg/kg (30 µg/kg)0.06 mL/kg of ZENALPHA®Atipamezole (0.01 mg/kg) if still sedated after 150 minutes

Table 2: Sedative Effects and Pharmacokinetic Parameters

ParameterMedetomidine + this compound (MED+VAT)Medetomidine Alone (MED)Source
Onset of Sedation (First Signs)4.6 ± 1.7 minutes9.4 ± 2.6 minutesAdam M, et al. (2018)
Time to Recumbency (Head Down)10.0 ± 3.4 minutes3/8 animals not recumbentAdam M, et al. (2018)
Total Sedation Time102.80 ± 10.90 minutesNot ReportedKriel A, et al. (2024)
Plasma Dexmedetomidine Conc. at 30 min (ng/mL)2.47 ± 0.21.19 ± 0.8Adam M, et al. (2018)
Plasma Dexmedetomidine Conc. at 90 min (ng/mL)1.23 ± 0.31.83 ± 0.4Adam M, et al. (2018)

Note: The study by Kriel A, et al. (2024) used a commercially available product (ZENALPHA®) containing medetomidine and this compound.

Experimental Protocols

Protocol for IM Co-Administration of this compound and Medetomidine

This protocol is based on the methodology described by Adam M, et al. (2018).

3.1.1 Materials

  • This compound hydrochloride solution

  • Medetomidine hydrochloride solution

  • Sterile syringes (e.g., 3 mL or 5 mL)

  • Sterile hypodermic needles (18-20 gauge, 1 to 1.5 inches in length)

  • 70% Isopropyl alcohol swabs

  • Animal scale

  • Clippers (optional)

  • Monitoring equipment (pulse oximeter, blood pressure monitor)

3.1.2 Animal Preparation

  • Confirm the health status of the sheep through a physical examination.

  • Accurately weigh the animal to ensure correct dose calculation.

  • Allow the animal to acclimate to the handling and environment to minimize stress.

3.1.3 Drug Preparation and Dosing

  • Calculate the required dose of medetomidine (30 µg/kg) and this compound (300 µg/kg) based on the animal's body weight.

  • Using a sterile syringe and needle, draw up the calculated volume of medetomidine.

  • In the same syringe, draw up the calculated volume of this compound.

  • Expel any air bubbles from the syringe.

3.1.4 Injection Procedure

  • Properly restrain the sheep. An assistant should hold the animal securely.

  • Identify the injection site in the muscles of the neck. The preferred site is the triangular area cranial to the scapula, dorsal to the jugular furrow, and ventral to the nuchal ligament. Avoid injections in the loin or hind leg to prevent damage to valuable meat cuts.

  • If the fleece is dense, consider clipping the hair at the injection site.

  • Clean the injection site with an alcohol swab.

  • Insert the needle with a quick, confident thrust deep into the muscle mass.

  • Aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.

  • Inject the entire volume of the drug combination at a steady rate.

  • Withdraw the needle and briefly massage the injection site to aid in drug dispersion.

3.1.5 Post-Injection Monitoring

  • Move the animal to a safe, quiet area for observation during sedation and recovery.

  • Monitor vital signs, including heart rate, respiratory rate, and oxygen saturation (SpO2), especially during the initial phase of sedation.

  • Record the time to onset of sedation, time to recumbency, and total sedation duration.

  • If required by the experimental design, administer atipamezole (150 µg/kg) intramuscularly at 30 minutes post-sedation to reverse the effects.

Visualizations

Signaling Pathway of Alpha-2 Agonists and this compound

G cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature cluster_key Key a2_agonist_cns Alpha-2 Agonist (e.g., Medetomidine) a2_receptor_cns Alpha-2 Receptor (Locus Coeruleus) a2_agonist_cns->a2_receptor_cns Binds sedation Sedation & Analgesia a2_receptor_cns->sedation Leads to a2_agonist_per Alpha-2 Agonist (e.g., Medetomidine) a2_receptor_per Alpha-2 Receptor (Vascular Smooth Muscle) a2_agonist_per->a2_receptor_per Binds vasoconstriction Vasoconstriction, Hypertension a2_receptor_per->vasoconstriction Leads to This compound This compound This compound->a2_receptor_per Blocks k1 Stimulation k2 Inhibition a->b c->d G start Start prep Animal Preparation (Weighing, Acclimation) start->prep calc Dose Calculation (Medetomidine + this compound) prep->calc draw Draw Drugs into Single Syringe calc->draw inject Intramuscular Injection (Neck Muscle) draw->inject monitor Monitor Sedation & Vital Signs inject->monitor reverse Administer Reversal Agent (If required) monitor->reverse recover Monitor Recovery monitor->recover No Reversal reverse->recover end End recover->end

References

Application Notes and Protocols: Investigating the Effects of Vatinoxan on Isoflurane MAC in Dogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist. Its primary mechanism of action is to mitigate the peripheral cardiovascular side effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their central sedative and analgesic effects. Current research indicates that this compound does not reduce the minimum alveolar concentration (MAC) of inhalant anesthetics. In fact, when administered alone, it may slightly increase the MAC of sevoflurane in dogs. When used in combination with an alpha-2 agonist like dexmedetomidine, this compound has been shown to attenuate the MAC-sparing effect of the alpha-2 agonist.

These application notes provide a summary of the available data and experimental protocols relevant to understanding the interaction of this compound with inhalant anesthetics in dogs. The information is intended for researchers, scientists, and drug development professionals investigating anesthetic protocols and drug interactions.

1. Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the MAC of sevoflurane in dogs. It is important to note that direct studies on isoflurane MAC in dogs are not currently available in the cited literature.

Table 1: Effect of this compound and Dexmedetomidine on Sevoflurane MAC in Dogs

Treatment GroupThis compound Infusion Rate (µg/kg/hr)Dexmedetomidine Infusion Rate (µg/kg/hr)Sevoflurane MAC (%) (Mean ± SD)MAC Reduction from Baseline (%)
Baseline001.86 ± 0.3N/A
Dexmedetomidine (Low Dose)01.51.04 ± 0.144.1
Dexmedetomidine (High Dose)04.50.57 ± 0.169.4
This compound (Low Dose)900No significant changeN/A
This compound (High Dose)18002.29 ± 0.5-23.1 (Increase)
Dexmedetomidine + this compound (Low)904.50.81 ± 0.156.5
Dexmedetomidine + this compound (High)1804.51.1 ± 0.140.9

Data compiled from a study evaluating sevoflurane MAC in Beagle dogs[1][2].

2. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

2.1. Determination of Minimum Alveolar Concentration (MAC)

This protocol describes a common method for determining the MAC of an inhalant anesthetic in dogs.

  • Subjects: Purpose-bred adult Beagle dogs, determined to be healthy upon physical examination and baseline bloodwork.

  • Anesthesia Induction and Maintenance: Anesthesia is induced with propofol IV to effect, allowing for endotracheal intubation. Anesthesia is then maintained with the inhalant anesthetic (e.g., isoflurane or sevoflurane) in oxygen, delivered via a circle breathing system.

  • Instrumentation and Monitoring:

    • Venous access is established with an intravenous catheter for drug and fluid administration.

    • Arterial catheterization is performed for direct blood pressure monitoring and arterial blood gas analysis.

    • Standard monitoring includes ECG, heart rate, respiratory rate, end-tidal anesthetic concentration, end-tidal CO2, and body temperature. Body temperature is maintained at 38 ± 0.5°C.

  • MAC Determination (Bracketing Method):

    • After a 90-minute equilibration period at a stable end-tidal anesthetic concentration, a supramaximal noxious stimulus is applied (e.g., electrical stimulus to the tarsus).

    • The dog's response is observed. A positive response is defined as gross purposeful movement of the head or limbs.

    • If a positive response occurs, the end-tidal anesthetic concentration is increased by a set percentage (e.g., 10-15%).

    • If no response occurs, the end-tidal anesthetic concentration is decreased by the same percentage.

    • This process is repeated until the MAC is bracketed between a concentration that prevents movement and a concentration that allows movement. The MAC is calculated as the average of these two concentrations.

  • Drug Administration for MAC Reduction Studies:

    • After baseline MAC determination, a loading dose of the study drug (e.g., dexmedetomidine with or without this compound) is administered intravenously over a specified period (e.g., 10 minutes), followed by a constant rate infusion (CRI).

    • A 30-45 minute equilibration period on the CRI is allowed before MAC is redetermined.

3. Visualizations

3.1. Signaling Pathway

Vatinoxan_Mechanism cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Tissues Alpha2_Agonist_CNS Alpha-2 Agonist (e.g., Dexmedetomidine) Alpha2_Receptor_CNS Alpha-2 Adrenoceptor Alpha2_Agonist_CNS->Alpha2_Receptor_CNS Binds Sedation_Analgesia Sedation & Analgesia (MAC Reduction) Alpha2_Receptor_CNS->Sedation_Analgesia Activates Alpha2_Agonist_Periphery Alpha-2 Agonist (e.g., Dexmedetomidine) Alpha2_Receptor_Periphery Alpha-2 Adrenoceptor Alpha2_Agonist_Periphery->Alpha2_Receptor_Periphery Binds Cardiovascular_Effects Vasoconstriction, Bradycardia Alpha2_Receptor_Periphery->Cardiovascular_Effects Activates This compound This compound This compound->Alpha2_Receptor_Periphery Blocks Systemic_Circulation Systemic Circulation Systemic_Circulation->Alpha2_Agonist_CNS Systemic_Circulation->Alpha2_Agonist_Periphery Systemic_Circulation->this compound

Caption: this compound's peripheral alpha-2 antagonism.

3.2. Experimental Workflow

MAC_Determination_Workflow cluster_Phase1 Baseline MAC Determination cluster_Phase2 Drug Intervention & MAC Redetermination A Anesthesia Induction (Propofol) B Anesthesia Maintenance (Isoflurane/Sevoflurane) A->B C 90 min Equilibration B->C D Determine Baseline MAC (Bracketing Method) C->D E Administer Loading Dose (e.g., Dexmedetomidine +/- this compound) D->E Administer Treatment F Start Constant Rate Infusion (CRI) E->F G 45 min Equilibration on CRI F->G H Redetermine MAC (Bracketing Method) G->H I Data Analysis: Compare Baseline MAC to Treatment MAC H->I

Caption: Experimental workflow for MAC determination.

4. Discussion and Clinical Relevance

The primary clinical application of this compound is to improve the cardiovascular safety profile of alpha-2 adrenoceptor agonists. By blocking the peripheral alpha-2 adrenoceptors, this compound mitigates the vasoconstriction and bradycardia often associated with drugs like dexmedetomidine[1][3]. This allows for the beneficial central sedative and analgesic effects to be utilized with fewer adverse hemodynamic consequences.

For researchers, it is crucial to understand that this compound does not contribute to a reduction in the required concentration of inhalant anesthetic. In fact, by attenuating the MAC-sparing effect of dexmedetomidine, the co-administration of this compound may necessitate a slightly higher concentration of isoflurane or sevoflurane than when dexmedetomidine is used alone[1]. The benefit of improved cardiovascular function must be weighed against this attenuation of the anesthetic-sparing effect.

Future research could focus on the direct effects of this compound on isoflurane MAC in dogs to confirm the findings observed with sevoflurane. Additionally, studies exploring different dose combinations of this compound and various alpha-2 agonists would be valuable in optimizing anesthetic protocols for different clinical scenarios.

References

Application Notes and Protocols: Sedation Protocol Using Zenalpha® (medetomidine and vatinoxan)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zenalpha® is a fixed-dose combination injectable solution containing medetomidine hydrochloride, a sedative and analgesic α2-adrenoceptor agonist, and vatinoxan hydrochloride, a peripherally selective α2-adrenoceptor antagonist.[1] This combination is designed to induce sedation and analgesia for clinical examinations, clinical procedures, and minor surgical procedures in dogs.[1][2] The inclusion of this compound mitigates the cardiovascular side effects typically associated with α2-agonists by selectively blocking their effects in the periphery, without compromising the centrally mediated sedation and analgesia.[3][4]

Mechanism of Action:

  • Medetomidine: A potent and selective α2-adrenoceptor agonist that inhibits the release of norepinephrine from noradrenergic neurons in the central nervous system (CNS), leading to sedation, analgesia, and muscle relaxation. In the periphery, medetomidine stimulates α2-adrenoceptors on vascular smooth muscle, causing vasoconstriction and a subsequent reflex bradycardia.

  • This compound: A peripherally selective α2-adrenoceptor antagonist that does not readily cross the blood-brain barrier. It competitively binds to peripheral α2-adrenoceptors, thereby attenuating the medetomidine-induced vasoconstriction and subsequent cardiovascular depression. This preserves the desirable CNS effects of medetomidine while improving the safety profile.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Zenalpha® in dogs.

Table 1: Pharmacokinetic Parameters

ParameterMedetomidine (in Zenalpha®)This compound (in Zenalpha®)Notes
Route of Administration Intramuscular (IM)Intramuscular (IM)For use in dogs only.
Time to Max. Plasma Conc. (Tmax) 12.6 ± 4.7 minutes17.5 ± 7.4 minutesData from a pilot formulation.
Absorption Rapid and highRapid and high
Effect of this compound on Medetomidine Increased volume of distribution and clearance-This compound can double the clearance of dexmedetomidine (the active enantiomer of medetomidine).

Table 2: Sedation and Physiological Effects

ParameterZenalpha®Medetomidine/Dexmedetomidine Alone (Control)Notes
Onset of Sedation 5-15 minutesMean: 18 minutesZenalpha® generally has a faster onset.
Duration of Sedation ~30-45 minutesMean: 90-101 minutesZenalpha® provides a shorter duration of sedation.
Mean Heart Rate Remained within normal range (60-140 bpm)Dropped below normal rangeMean lowest heart rate with Zenalpha® was 64 bpm, compared to 45 bpm in the control group.
Blood Pressure Initial increase followed by a decrease of 30-50% from pre-treatment levels 15-45 minutes post-treatment.More profound and sustained initial hypertension.This compound mitigates the hypertensive effects of medetomidine.
Body Temperature Decrease of approximately 1-2°C.Similar or greater decrease.Hypothermia may persist longer than sedation.
Reversal Agent AtipamezoleAtipamezoleReversal of sedation occurs within 5-10 minutes.

Experimental Protocols

Protocol 1: Evaluation of Sedative Efficacy and Cardiovascular Safety in a Canine Model

Objective: To assess the sedative efficacy and cardiovascular safety of Zenalpha® compared to medetomidine alone.

Animals: Clinically healthy adult dogs (ASA classes I and II).

Materials:

  • Zenalpha® (0.5 mg/mL medetomidine hydrochloride and 10 mg/mL this compound hydrochloride)

  • Medetomidine hydrochloride solution (for control group)

  • Saline solution (for placebo)

  • Syringes and needles for intramuscular injection

  • Multiparameter monitor (ECG, blood pressure, respiratory rate, temperature)

  • Sedation scoring system (e.g., a numerical rating scale)

Procedure:

  • Animal Preparation: Fast dogs for 4-6 hours prior to the experiment. Allow a 10-15 minute acclimatization period in a quiet environment before drug administration.

  • Baseline Measurements: Record baseline physiological parameters, including heart rate, respiratory rate, arterial blood pressure (systolic, diastolic, and mean), and rectal temperature.

  • Randomization and Dosing: Randomly assign dogs to treatment groups:

    • Group A (Zenalpha®): Administer Zenalpha® intramuscularly at a dose of 1 mg/m² of medetomidine and 20 mg/m² of this compound.

    • Group B (Medetomidine): Administer medetomidine intramuscularly at a dose of 1 mg/m².

    • Group C (Placebo): Administer an equivalent volume of saline intramuscularly.

  • Monitoring:

    • Continuously monitor cardiovascular and respiratory parameters for at least 2 hours post-administration.

    • Assess the level of sedation at regular intervals (e.g., every 5-10 minutes) using a validated sedation scoring system.

    • Record the time to onset of sedation (defined as the time to achieve a predetermined sedation score) and the duration of sedation (time from onset until the animal can stand and walk).

  • Data Analysis: Compare the physiological parameters and sedation scores between the groups using appropriate statistical methods.

Visualizations

Signaling Pathway of Zenalpha® Components

Zenalpha_Mechanism cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature Medetomidine_CNS Medetomidine Alpha2_CNS α2-Adrenoceptor Medetomidine_CNS->Alpha2_CNS Agonist Sedation Sedation & Analgesia Alpha2_CNS->Sedation Medetomidine_P Medetomidine Alpha2_P α2-Adrenoceptor Medetomidine_P->Alpha2_P Agonist This compound This compound This compound->Alpha2_P Antagonist Vasoconstriction Vasoconstriction & Hypertension Alpha2_P->Vasoconstriction Zenalpha Zenalpha® Administration (IM) Zenalpha->Medetomidine_CNS Zenalpha->Medetomidine_P Zenalpha->this compound

Caption: Mechanism of action of Zenalpha® components.

Experimental Workflow for Sedation Protocol Evaluation

Sedation_Protocol_Workflow Start Start: Healthy Canine Subjects Fasting Fasting (4-6 hours) Start->Fasting Acclimatization Quiet Acclimatization (10-15 min) Fasting->Acclimatization Baseline Record Baseline Vitals (HR, BP, RR, Temp) Acclimatization->Baseline Randomization Randomize into Groups Baseline->Randomization Group_A Group A: Administer Zenalpha® (IM) Randomization->Group_A Zenalpha® Group_B Group B: Administer Medetomidine (IM) Randomization->Group_B Medetomidine Group_C Group C: Administer Placebo (IM) Randomization->Group_C Placebo Monitoring Continuous Monitoring & Sedation Scoring Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Data_Collection Record Onset & Duration of Sedation, Physiological Parameters Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End of Experiment Analysis->End

Caption: Experimental workflow for evaluating sedation protocols.

Safety and Contraindications

  • For use in dogs only. Not intended for use in cats.

  • Contraindicated in dogs with: cardiac disease, respiratory disorders, shock, severe debilitation, hypoglycemia or risk of hypoglycemia, or those stressed due to extreme heat, cold, or fatigue.

  • Do not administer in the presence of: pre-existing hypotension, hypoxia, or bradycardia.

  • Adverse Reactions: The most common adverse reactions reported are diarrhea, muscle tremors, and colitis. Tachycardia may occur during recovery.

  • Human Safety: Accidental exposure can cause sedation, loss of consciousness, and changes in blood pressure. Pregnant women and individuals with cardiovascular disease should exercise extreme caution.

Conclusion

Zenalpha® offers a novel approach to sedation in dogs by combining the sedative and analgesic effects of medetomidine with the peripherally-acting protective effects of this compound. This results in a favorable safety profile with reduced cardiovascular side effects compared to medetomidine alone, and a shorter time to onset and duration of sedation. The provided protocols and data serve as a foundation for further research and application in drug development and clinical practice.

References

Application Notes and Protocols for Vatinoxan Administration in Canines for Minor Surgical Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist developed to mitigate the cardiovascular side effects of alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine in canines, while preserving their central sedative and analgesic effects. Due to its low lipid solubility, this compound has limited ability to cross the blood-brain barrier. This unique pharmacological profile allows for safer sedation protocols for clinical examinations, clinical procedures, and minor surgical procedures in dogs.[1][2] this compound is available in a fixed-dose combination with medetomidine under the trade name Zenalpha®.

Mechanism of Action

This compound selectively blocks alpha-2 adrenoceptors in the peripheral vasculature. Alpha-2 adrenoceptor agonists, such as medetomidine, cause vasoconstriction and a subsequent reflex bradycardia. By antagonizing these peripheral receptors, this compound reduces the agonist-induced increase in systemic vascular resistance and hypertension, thereby preventing the significant drop in heart rate. The central sedative effects of the alpha-2 agonist remain largely unaffected as this compound does not readily penetrate the central nervous system.

cluster_CNS Central Nervous System cluster_Periphery Peripheral Vasculature A2_agonist_CNS Alpha-2 Agonist (e.g., Medetomidine) A2_receptor_CNS Alpha-2 Adrenoceptor A2_agonist_CNS->A2_receptor_CNS binds Sedation Sedation & Analgesia A2_receptor_CNS->Sedation activates A2_agonist_P Alpha-2 Agonist A2_receptor_P Alpha-2 Adrenoceptor A2_agonist_P->A2_receptor_P binds This compound This compound This compound->A2_receptor_P blocks Vasoconstriction Vasoconstriction & Hypertension A2_receptor_P->Vasoconstriction activates A2_agonist_main Alpha-2 Agonist Administration A2_agonist_main->A2_agonist_CNS A2_agonist_main->A2_agonist_P

Caption: this compound's peripheral mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies and approved product information for this compound administration in canines.

Table 1: Dosage and Administration of Zenalpha® (Medetomidine and this compound)
Body Weight (kg)Body Weight (lbs)Dose Volume (mL)
1.5 - 2.53.3 - 5.50.15
2.6 - 3.05.6 - 6.60.2
3.1 - 4.06.7 - 8.80.25
4.1 - 5.08.9 - 11.00.3
5.1 - 10.011.1 - 22.00.5
10.1 - 15.022.1 - 33.00.7
15.1 - 20.033.1 - 44.00.9
20.1 - 25.044.1 - 55.01.1
25.1 - 30.055.1 - 66.01.3
30.1 - 35.066.1 - 77.01.5
35.1 - 40.077.1 - 88.01.6
40.1 - 50.088.1 - 110.01.9
50.1 - 60.0110.1 - 132.02.2
60.1 - 70.0132.1 - 154.02.5
70.1 - 80.0154.1 - 176.02.7
>80>1762.9
Data sourced from the Zenalpha® package insert. The dose is based on body surface area (BSA) and is administered via intramuscular (IM) injection.
Table 2: Efficacy Endpoints from a Clinical Study Comparing Medetomidine/Vatinoxan (MVX) to Dexmedetomidine (DEX)
ParameterMedetomidine/Vatinoxan (MVX)Dexmedetomidine (DEX)
Time to Onset of Sedation (minutes)10 (median)18 (median)
Duration of Sedation (minutes)~45Not specified
Data from a double-blinded randomized cross-over study.
Table 3: Cardiovascular and Respiratory Effects from a Randomized Clinical Study
ParameterMedetomidine/Butorphanol (MB)Medetomidine/Butorphanol/Vatinoxan (MB-VATI)
Heart Rate (beats/minute) at surgery start61 ± 1693 ± 23
Mean Arterial Pressure (mmHg) at surgery start78 ± 756 ± 7
Data from a randomized, controlled, blinded clinical trial investigating premedication for surgical castration.

Experimental Protocols

Protocol 1: Investigation of this compound on the Antinociceptive Efficacy of Medetomidine
  • Objective: To determine if concurrent this compound administration affects the antinociceptive efficacy of medetomidine.

  • Animals: 8 healthy Beagle dogs.

  • Study Design: A randomized, crossover design with a 2-week washout period between experiments.

  • Treatments (Intravenous):

    • Medetomidine (20 µg/kg)

    • Medetomidine (20 µg/kg) and this compound (400 µg/kg)

    • Medetomidine (40 µg/kg) and this compound (800 µg/kg)

  • Procedures:

    • Administer treatments intravenously.

    • Assess sedation levels at predetermined time points.

    • Measure visceral and somatic nociception.

    • Collect blood samples to determine plasma drug concentrations.

  • Outcome Measures: Comparison of sedation scores, nociception measurements, and plasma dexmedetomidine concentrations between treatment groups.

cluster_protocol Experimental Workflow: Antinociceptive Efficacy Study start 8 Healthy Beagles randomization Randomized Crossover (3 Treatments, 2-week washout) start->randomization treatment1 IV Medetomidine (20 µg/kg) randomization->treatment1 treatment2 IV Medetomidine (20 µg/kg) + this compound (400 µg/kg) randomization->treatment2 treatment3 IV Medetomidine (40 µg/kg) + this compound (800 µg/kg) randomization->treatment3 assessments Assessments: - Sedation Score - Nociception - Plasma Concentrations treatment1->assessments treatment2->assessments treatment3->assessments analysis Data Analysis assessments->analysis

Caption: Workflow for an antinociceptive efficacy study.

Protocol 2: Premedication with this compound for Surgical Castration
  • Objective: To investigate the effects of this compound as an intravenous premedication with medetomidine and butorphanol before anesthesia for surgical castration.

  • Animals: 28 client-owned dogs.

  • Study Design: A randomized, controlled, blinded clinical trial.

  • Treatments (Intravenous Premedication):

    • Group MB: Medetomidine (0.125 mg/m²) and butorphanol (0.2 mg/kg)

    • Group MB-VATI: Medetomidine (0.25 mg/m²), butorphanol (0.2 mg/kg), and this compound (5 mg/m²)

  • Anesthetic Protocol:

    • Induce anesthesia with propofol 15 minutes after premedication.

    • Maintain anesthesia with sevoflurane in oxygen.

    • Administer intratesticular lidocaine (2 mg/kg) before surgical incision.

    • Administer meloxicam (0.2 mg/kg) intravenously at the end of the procedure.

  • Monitoring and Outcome Measures: Record heart rate, respiratory rate, mean arterial pressure, end-tidal sevoflurane and carbon dioxide concentrations. Assess sedation level, quality of induction, intubation, and recovery.

Logical Relationships

The co-administration of this compound with an alpha-2 adrenoceptor agonist requires a dose adjustment of the agonist to achieve the desired level of sedation, as this compound can slightly reduce the sedative effects.

start Desired Sedation Level for Minor Surgical Procedure with_this compound Administer with this compound? start->with_this compound yes Yes with_this compound->yes Yes no No with_this compound->no No dose_adjustment Increase Alpha-2 Agonist Dose to maintain central sedative effect yes->dose_adjustment standard_dose Standard Alpha-2 Agonist Dose no->standard_dose administer Administer Drug Combination dose_adjustment->administer standard_dose->administer monitor Monitor Cardiovascular Parameters and Sedation Depth administer->monitor

Caption: Dose consideration for this compound co-administration.

Safety and Adverse Reactions

The most commonly reported adverse effects of Zenalpha® (medetomidine and this compound) include diarrhea, muscle tremors, and colitis. Due to the cardiovascular effects of alpha-2 adrenoceptor agonists, this compound combinations should only be administered to clinically healthy dogs (ASA classes I and II). Frequent monitoring of heart rate, blood pressure, respiratory rate, and body temperature is crucial during sedation. Tachycardia may occur in some dogs after recovery.

Conclusion

This compound represents a significant advancement in providing safe and effective sedation for minor surgical procedures in canines. By selectively antagonizing peripheral alpha-2 adrenoceptors, it mitigates the adverse cardiovascular effects of alpha-2 agonists while maintaining the desired central sedative and analgesic properties. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and utilize this compound in veterinary medicine.

References

Vatinoxan in Exotic Animal Sedation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist that has emerged as a significant adjunct in veterinary anesthesia and sedation, particularly for exotic animal species.[1] Its unique pharmacological profile allows it to mitigate the undesirable cardiovascular side effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, without significantly diminishing their centrally-mediated sedative and analgesic effects.[2] This is attributed to its limited ability to cross the blood-brain barrier.[3] These application notes provide a comprehensive overview of the use of this compound in exotic animal sedation protocols, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound selectively blocks alpha-2 adrenoceptors in the peripheral vasculature. Alpha-2 adrenoceptor agonists, commonly used for sedation, cause vasoconstriction by stimulating these peripheral receptors, leading to hypertension and a subsequent reflex bradycardia. By antagonizing these receptors, this compound prevents or reverses this vasoconstriction, thereby reducing the hypertensive effects and mitigating the severity of bradycardia.[2] This selective peripheral action preserves the desired central nervous system effects of sedation and analgesia mediated by alpha-2 adrenoceptors in the brain and spinal cord.

cluster_CNS Central Nervous System cluster_Periphery Peripheral Vasculature A2_agonist_CNS Alpha-2 Agonist CNS_receptor Alpha-2 Adrenoceptor A2_agonist_CNS->CNS_receptor Stimulates Sedation Sedation & Analgesia CNS_receptor->Sedation A2_agonist_P Alpha-2 Agonist Peripheral_receptor Alpha-2 Adrenoceptor A2_agonist_P->Peripheral_receptor Stimulates This compound This compound This compound->Peripheral_receptor Blocks Vasoconstriction Vasoconstriction & Hypertension Peripheral_receptor->Vasoconstriction cluster_Prep Preparation cluster_Admin Administration cluster_Monitor Monitoring cluster_Analysis Analysis Fasting Fasting Exam Physical Exam & Baseline Data Fasting->Exam Catheter Catheter Placement (optional) Exam->Catheter Sedation_IM IM Sedation (Alpha-2 Agonist +/- Ketamine/Midazolam) Catheter->Sedation_IM Vatinoxan_Admin This compound Admin (IM or IV) Sedation_IM->Vatinoxan_Admin Vitals Vital Signs (HR, RR, BP, SpO2, Temp) Vatinoxan_Admin->Vitals Blood_Gas Blood Gas Analysis Vitals->Blood_Gas Sedation_Score Sedation Scoring Blood_Gas->Sedation_Score Data_Analysis Statistical Analysis Sedation_Score->Data_Analysis A2_Agonist Alpha-2 Agonist A2_Receptor Peripheral Alpha-2 Adrenoceptor A2_Agonist->A2_Receptor Stimulates This compound This compound This compound->A2_Receptor Blocks G_Protein Gi Protein A2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Vasoconstriction Vasoconstriction cAMP->Vasoconstriction

References

Application Note: Quantitative Analysis of Vatinoxan in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Vatinoxan in plasma. This compound is a peripherally acting α2-adrenoceptor antagonist. This method is crucial for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development. The protocol described herein provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with guidelines for method validation in accordance with international standards.

Introduction

This compound (formerly known as MK-467) is a selective α2-adrenoceptor antagonist with limited ability to cross the blood-brain barrier. This peripheral action allows it to mitigate the undesirable cardiovascular side effects of α2-adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their central sedative and analgesic effects. Accurate quantification of this compound in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers the high sensitivity, specificity, and throughput required for bioanalytical studies of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples using LC-MS/MS.

This compound LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection (e.g., K2EDTA tubes) centrifugation Centrifugation (1500 x g, 10 min, 4°C) plasma_sample->centrifugation supernatant Plasma Supernatant Aliquoting centrifugation->supernatant protein_precipitation Protein Precipitation (e.g., Acetonitrile) supernatant->protein_precipitation vortex_centrifuge Vortex & Centrifuge (e.g., 14000 rpm, 10 min) protein_precipitation->vortex_centrifuge final_extract Transfer Supernatant for Analysis vortex_centrifuge->final_extract injection Injection onto LC System final_extract->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mass_detection Tandem Mass Spectrometry (MRM Mode) ionization->mass_detection quantification Quantification using Calibration Curve mass_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for this compound plasma concentration analysis.

Materials and Reagents

  • This compound reference standard

  • Internal standard (IS), e.g., a structurally similar compound not present in the matrix

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Control plasma (e.g., K2EDTA rat, dog, or human plasma)

Equipment

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 acetonitrile/water to create working standards for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike blank plasma with the appropriate working standard solutions to achieve a series of concentrations covering the desired analytical range (e.g., 1 to 1000 ng/mL)[1].

  • Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 30, and 300 ng/mL).

Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma (unknown sample, calibration standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min[1]
Gradient 5% B to 70% B in 2.5 min, then to 95% B in 1 min, hold for 1 min, return to 5% B and equilibrate for 2 min[1]
Column Temperature 35°C[1]
Injection Volume 5-10 µL

Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition 419 > 281[1]
Collision Energy Optimized for the specific instrument
Dwell Time 100-200 ms

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation. The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% for the LLOQ) for both accuracy and precision.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of this compound in plasma, as reported in the literature.

Table 1: Calibration and Quantification Parameters

ParameterValueReference
Linear Range in Plasma (ng/mL) 1.0 - 1000
Lower Limit of Quantification (LLOQ) in Plasma (ng/mL) 1.0
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Accuracy (%)Precision (%RSD)Reference
Low3.087.9 - 112.0< 15
Medium3087.9 - 112.0< 15
High30087.9 - 112.0< 15

This compound Signaling Pathway

This compound functions as a competitive antagonist at α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (like norepinephrine or dexmedetomidine), inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound blocks the binding of agonists to these receptors, thereby preventing this downstream signaling cascade. Due to its hydrophilic nature, this compound has limited penetration of the blood-brain barrier, and its primary site of action is on peripheral α2-adrenoceptors located on vascular smooth muscle and presynaptic nerve terminals.

Vatinoxan_Mechanism_of_Action cluster_membrane Cell Membrane receptor α2-Adrenoceptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates agonist α2-Agonist (e.g., Norepinephrine, Dexmedetomidine) agonist->receptor Binds & Activates This compound This compound This compound->receptor Blocks Binding adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase response Decreased Cellular Response (e.g., Vasoconstriction) camp->response Leads to

Caption: this compound's antagonism at the α2-adrenoceptor.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. Proper method validation is critical to ensure the generation of high-quality data for pharmacokinetic and other toxicokinetic and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Vatinoxan and Ketamine Combination in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a combination of vatinoxan and ketamine, often in conjunction with an alpha-2 (α2) adrenoceptor agonist like medetomidine or dexmedetomidine, for anesthesia in experimental animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an anesthetic protocol that includes an α2-agonist and ketamine?

A1: this compound is a peripherally acting α2-adrenoceptor antagonist. Its primary role is to mitigate the cardiovascular side effects of α2-agonists such as medetomidine or dexmedetomidine. These agonists cause peripheral vasoconstriction, leading to an initial increase in blood pressure (hypertension) and a reflex decrease in heart rate (bradycardia). This compound selectively blocks these peripheral α2-receptors, thereby reducing the hypertensive and bradycardic effects, without significantly diminishing the central sedative and analgesic properties of the α2-agonist.

Q2: Can the combination of this compound with an α2-agonist and ketamine lead to hypotension?

A2: Yes, several studies have reported hypotension when this compound is used in combination with an α2-agonist and other anesthetic agents like ketamine or sevoflurane.[1][2][3][4] While this compound counteracts the initial hypertension from the α2-agonist, the unmasking of the vasodilatory and negative inotropic effects of the anesthetic agents can lead to a drop in blood pressure.[2] For instance, in a study with dogs, the co-administration of this compound with medetomidine-butorphanol was associated with mild hypotension after the administration of ketamine.

Q3: What is the proposed mechanism for hypotension when using this combination?

A3: The hypotension observed is likely a multifactorial event. Ketamine itself can have direct negative inotropic effects on the myocardium, which can lead to a decrease in blood pressure, especially in compromised subjects. This compound, by blocking the peripheral vasoconstriction caused by the α2-agonist, prevents the compensatory increase in systemic vascular resistance that might otherwise maintain blood pressure. This combination of reduced vascular resistance and potential myocardial depression from ketamine can result in a net hypotensive effect.

Troubleshooting Guide: Managing Hypotension

Problem: Significant drop in mean arterial pressure (MAP < 60 mmHg) after administering ketamine in a protocol with this compound and an α2-agonist.

Potential Cause Suggested Action/Investigation
Drug Dosage Review the dosages of all administered agents. Higher doses of ketamine or the α2-agonist in the presence of this compound may exacerbate hypotension. Consider a dose reduction in subsequent experiments.
Synergistic Effects Be aware of the synergistic hypotensive effects of concurrently administered drugs. If inhalant anesthetics (e.g., sevoflurane) are used for maintenance, their vasodilatory properties will contribute to hypotension.
Animal's Physiological State Ensure the animal is normovolemic before anesthetic induction. Hypovolemia will increase the risk of severe hypotension. Pre-anesthetic fluid therapy may be warranted.
Speed of Administration Rapid intravenous injection of ketamine can increase the likelihood of hypotension. A slower, more controlled administration may mitigate this effect.
Insufficient Sympathetic Tone In catecholamine-depleted states, the sympathomimetic effects of ketamine may be blunted, revealing its direct myocardial depressant effects.
Monitoring Continuous and vigilant monitoring of arterial blood pressure is crucial. Set alarms for hypotensive thresholds to allow for prompt intervention.
Intervention If hypotension occurs, immediate measures should be taken. These can include reducing the concentration of any inhalant anesthetic, administering intravenous crystalloid or colloid fluids, and considering the use of a vasopressor agent if fluid therapy is insufficient.

Data Presentation

Table 1: Hemodynamic Effects of this compound in a Medetomidine-Butorphanol-Ketamine Protocol in Dogs

ParameterTreatment MB (Medetomidine-Butorphanol)Treatment MVB (Medetomidine-Vatinoxan-Butorphanol)
Heart Rate (HR) Significantly LowerSignificantly Higher
Systemic Vascular Resistance Index (SVRI) Significantly HigherSignificantly Lower
Mean Arterial Pressure (MAP) HigherSignificantly Lower (mild hypotension of 57-59 mmHg recorded in 2/8 dogs post-ketamine)
Cardiac Index (CI) Significantly LowerSignificantly Higher

Data synthesized from a study in Beagle dogs.

Table 2: Anesthetic Protocols from Selected Studies

Species α2-Agonist This compound Dose Ketamine Dose Route Reference
Dog Medetomidine (20 µg/kg)500 µg/kg4 mg/kgIM (premed) then IV (ketamine)
Cat Dexmedetomidine (25 µg/kg)600 µg/kg2.5, 5, or 10 mg/kgIM, SC, or IV
Mouse Medetomidine (in Zenalpha®)0.25, 0.5, or 1.0 mg/kg of Zenalpha®80 mg/kgSC
Patagonian Mara Medetomidine (0.1 mg/kg)0.8 mg/kg5 mg/kgIM

Experimental Protocols

Protocol 1: Intramuscular Premedication and Intravenous Ketamine Induction in Dogs

This protocol is based on a randomized, masked crossover study in Beagle dogs.

  • Animal Preparation: Eight purpose-bred Beagle dogs, aged 3 years, were used. Each dog was instrumented for hemodynamic monitoring.

  • Treatment Groups:

    • Treatment MB: Intramuscular (IM) administration of medetomidine (20 µg/kg) and butorphanol (100 µg/kg).

    • Treatment MVB: IM administration of medetomidine (20 µg/kg), butorphanol (100 µg/kg), and this compound (500 µg/kg).

  • Anesthetic Induction: 20 minutes after premedication, anesthesia was induced with intravenous (IV) ketamine (4 mg/kg).

  • Reversal: Atipamezole (100 µg/kg) was administered IM 60 minutes after ketamine.

  • Monitoring: Heart rate (HR), mean arterial pressure (MAP), central venous pressure (CVP), and cardiac output (CO) were measured. Cardiac index (CI) and systemic vascular resistance index (SVRI) were calculated at baseline, 10 minutes after premedication, and at multiple time points (10, 25, 40, 55, 70, and 100 minutes) after ketamine administration.

Visualizations

Hemodynamic_Effects cluster_alpha2 Alpha-2 Agonist (e.g., Medetomidine) cluster_this compound This compound cluster_ketamine Ketamine cluster_effects Cardiovascular Effects a2_central Central α2 Receptors sedation Sedation/Analgesia a2_central->sedation a2_peripheral Peripheral α2 Receptors vasoconstriction Vasoconstriction (Increased SVR) a2_peripheral->vasoconstriction This compound This compound This compound->a2_peripheral Blocks hypotension Hypotension This compound->hypotension Permits Vasodilation ketamine Ketamine myocardial_depression Myocardial Depression ketamine->myocardial_depression hypertension Hypertension vasoconstriction->hypertension bradycardia Bradycardia hypertension->bradycardia Baroreflex myocardial_depression->hypotension

Caption: Interaction of α2-agonist, this compound, and ketamine on cardiovascular effects.

Troubleshooting_Workflow cluster_intervention Hypotension Management start Administer this compound + α2-Agonist + Ketamine monitor Monitor Mean Arterial Pressure (MAP) start->monitor hypotension_check MAP < 60 mmHg? monitor->hypotension_check stable Continue Experiment with Monitoring hypotension_check->stable No reduce_inhalant Reduce/Stop Inhalant Anesthetic hypotension_check->reduce_inhalant Yes fluid_bolus Administer IV Fluid Bolus reduce_inhalant->fluid_bolus vasopressor Consider Vasopressor Support fluid_bolus->vasopressor

Caption: Troubleshooting workflow for managing hypotension during experiments.

References

Vatinoxan and Medetomidine Sedation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of vatinoxan to modulate the duration of sedation induced by medetomidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on medetomidine-induced sedation?

This compound, a peripherally acting α2-adrenoceptor antagonist, has been shown to shorten the duration of sedation produced by medetomidine.[1][2][3] While it preserves the central sedative effects of medetomidine, its primary role is to counteract the peripheral cardiovascular side effects.[2][4]

Q2: How does this compound shorten the duration of medetomidine sedation?

Medetomidine causes peripheral vasoconstriction, which can slow its own absorption and distribution. This compound blocks these peripheral α2-adrenoceptors, leading to vasodilation. This improved blood flow results in faster absorption of medetomidine when administered intramuscularly, leading to a quicker onset of sedation but also more rapid clearance of the drug from the system, thus shortening the overall duration of sedation.

Q3: Will the quality of sedation be compromised when using this compound with medetomidine?

No, the quality of sedation is generally not compromised. This compound has limited ability to cross the blood-brain barrier, meaning it does not significantly interfere with the central α2-adrenoceptors that medetomidine acts upon to induce sedation. Some studies have even reported a greater level of sedation initially, likely due to the faster absorption of medetomidine.

Q4: What are the expected cardiovascular effects when co-administering this compound and medetomidine?

Medetomidine alone can cause significant cardiovascular effects, including initial hypertension followed by a decrease in heart rate (bradycardia) and cardiac output. This compound effectively mitigates these effects by preventing medetomidine-induced peripheral vasoconstriction, resulting in a more stable cardiovascular profile with less pronounced bradycardia and hypertension.

Q5: I am observing a shorter-than-expected duration of sedation in my experiments. What could be the cause?

This is an expected outcome when using this compound with medetomidine. The shortened duration is a direct consequence of this compound's mechanism of action, which enhances the clearance of medetomidine. If the duration is insufficient for your procedure, consider that the dose of medetomidine may need to be adjusted when used in combination with this compound to achieve the desired duration of effect.

Q6: Can I use atipamezole to reverse sedation when this compound has been co-administered with medetomidine?

Yes, atipamezole, a central and peripheral α2-adrenoceptor antagonist, can be used to reverse the sedative effects of medetomidine, even when this compound is present. In fact, co-administration of this compound with medetomidine has been shown to hasten the recovery from sedation after atipamezole administration in dogs.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Variable onset of sedation Improper injection technique (e.g., subcutaneous instead of intramuscular injection). Individual animal variation in drug absorption.Ensure consistent intramuscular administration. Account for potential individual differences in response.
Inconsistent depth of sedation Dose of medetomidine may be insufficient when combined with this compound for a particular procedure or species.Re-evaluate the medetomidine dosage. Higher doses of medetomidine may be required to achieve the same depth and duration of sedation as when used alone.
Hypotension observed after administration While this compound mitigates medetomidine-induced hypertension, hypotension can occur, particularly during concurrent administration of other anesthetic agents like sevoflurane.Monitor blood pressure closely. Be prepared to provide cardiovascular support if significant hypotension occurs.
Shorter duration of analgesia This compound can reduce the somatic antinociceptive potency of medetomidine at certain doses.If significant pain is anticipated, consider supplementing with other classes of analgesics. Increasing the medetomidine dose may also help maintain adequate antinociception.

Data Presentation

Table 1: Effect of this compound on Medetomidine Sedation Onset and Duration in Sheep

TreatmentOnset of Sedation (minutes, mean ± SD)
Medetomidine (30 µg/kg IM)9.4 ± 2.6
Medetomidine (30 µg/kg IM) + this compound (300 µg/kg IM)4.6 ± 1.7
Data from a study in eight healthy adult female sheep.

Table 2: Cardiovascular Parameters in Dogs Sedated with Medetomidine With and Without this compound

ParameterMedetomidine (MED)Medetomidine + this compound (MVX)
Cardiac Output 47% to 96% lower than MVX-
Systemic Vascular Resistance Greater than MVX-
Heart Rate Lower than MVX-
Systemic & Pulmonary Blood Pressure Higher than MVX-
Qualitative summary from a study in dogs.

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Medetomidine Sedation and Antinociception in Dogs

  • Animals: Healthy Beagle dogs.

  • Study Design: A randomized, crossover design with a 2-week washout period between treatments.

  • Treatments (Intravenous):

    • Medetomidine (20 µg/kg)

    • Medetomidine (20 µg/kg) + this compound (400 µg/kg)

    • Medetomidine (40 µg/kg) + this compound (800 µg/kg)

  • Procedure:

    • Administer treatments intravenously.

    • Assess sedation scores at regular intervals.

    • Measure visceral and somatic nociception.

    • Collect plasma samples to determine drug concentrations.

  • Key Findings: Co-administration of this compound did not significantly diminish the visceral antinociceptive effects of medetomidine when plasma dexmedetomidine concentrations were equivalent to those produced by medetomidine alone.

Protocol 2: Reversal of Medetomidine Sedation (with and without this compound) with Atipamezole in Dogs

  • Animals: Purpose-bred Beagles.

  • Study Design: A randomized, blinded, crossover study with a ≥ 2-week interval between treatments.

  • Treatments (Intramuscular):

    • Medetomidine (20 µg/kg) followed 30 minutes later by atipamezole (100 µg/kg).

    • Medetomidine (20 µg/kg) mixed with this compound (400 µg/kg) followed 30 minutes later by atipamezole (100 µg/kg).

  • Procedure:

    • Record baseline sedation score, heart rate, mean arterial and central venous blood pressures, and cardiac output.

    • Administer the initial treatment (medetomidine or medetomidine + this compound).

    • Administer atipamezole 30 minutes after the initial injection.

    • Monitor and record cardiovascular parameters and sedation scores at various time points up to 90 minutes after atipamezole administration.

    • Collect venous blood samples at intervals up to 210 minutes after atipamezole for drug concentration analysis.

  • Key Findings: Co-administration of this compound with medetomidine helped maintain hemodynamic function and hastened the recovery from sedation following atipamezole administration.

Visualizations

Medetomidine_Vatinoxan_Signaling cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Tissues Med_CNS Medetomidine Alpha2_CNS α2-Adrenoceptors (e.g., Locus Coeruleus) Med_CNS->Alpha2_CNS Agonist Sedation Sedation Analgesia Alpha2_CNS->Sedation Activates Med_Peri Medetomidine Alpha2_Peri α2-Adrenoceptors (Vascular Smooth Muscle) Med_Peri->Alpha2_Peri Agonist Vat_Peri This compound Vat_Peri->Alpha2_Peri Antagonist BloodBrainBarrier Blood-Brain Barrier Vat_Peri->BloodBrainBarrier Poor Penetration Cardio_Effects Vasoconstriction Bradycardia Hypertension Alpha2_Peri->Cardio_Effects Activates Med_Admin Medetomidine Administration Med_Admin->Med_CNS Med_Admin->Med_Peri Vat_Admin This compound Co-administration Vat_Admin->Vat_Peri Experimental_Workflow cluster_Medetomidine_Only Medetomidine Alone cluster_Medetomidine_this compound Medetomidine + this compound A1 Administer Medetomidine (IM) A2 Peripheral Vasoconstriction A1->A2 A3 Slower Drug Absorption & Clearance A2->A3 A4 Longer Duration of Sedation A3->A4 End End Experiment A4->End B1 Co-administer Medetomidine + this compound (IM) B2 Peripheral Vasodilation (this compound Effect) B1->B2 B3 Faster Drug Absorption & Clearance B2->B3 B4 Shorter Duration of Sedation B3->B4 B4->End Start Start Experiment Start->A1 Start->B1

References

Technical Support Center: Vatinoxan and Sevoflurane Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of vatinoxan on sevoflurane anesthetic depth.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on sevoflurane anesthetic depth when used as a standalone agent?

When administered alone, this compound has been shown to increase the Minimum Alveolar Concentration (MAC) of sevoflurane in dogs.[1] At higher infusion doses, this compound can cause a notable increase in the amount of sevoflurane required to maintain a stable plane of anesthesia.[1][2]

Q2: How does this compound affect the sevoflurane MAC-sparing effect of alpha-2 adrenoceptor agonists like dexmedetomidine?

This compound attenuates the sevoflurane MAC-sparing properties of dexmedetomidine.[3][4] While dexmedetomidine significantly reduces the amount of sevoflurane needed, the concurrent administration of this compound partially reverses this effect, leading to a higher sevoflurane requirement compared to when dexmedetomidine is used alone.

Q3: What is the proposed mechanism behind this compound's impact on sevoflurane anesthetic depth?

This compound is a peripherally acting α2-adrenoceptor antagonist. Alpha-2 adrenoceptor agonists like dexmedetomidine induce their sedative and anesthetic-sparing effects primarily through central nervous system receptors. This compound is believed to have poor penetration into the central nervous system. Its primary action is to counteract the peripheral cardiovascular effects of α2-agonists, such as vasoconstriction. The attenuation of the MAC-sparing effect may be linked to its influence on the pharmacokinetics of the co-administered α2-agonist, potentially by improving cardiac output and blood flow to organs responsible for drug elimination.

Troubleshooting Guide

Issue 1: Unexpectedly light plane of anesthesia when using this compound with an alpha-2 agonist and sevoflurane.

  • Possible Cause: this compound is attenuating the MAC-sparing effect of the alpha-2 agonist more than anticipated.

  • Troubleshooting Steps:

    • Increase Sevoflurane Concentration: Gradually increase the inspired concentration of sevoflurane while closely monitoring anesthetic depth.

    • Re-evaluate this compound Dosage: The dose of this compound may be too high in relation to the alpha-2 agonist dose, leading to a more pronounced reversal of the MAC-sparing effect. Consider reducing the this compound infusion rate in future experiments.

    • Confirm Drug Delivery: Ensure that all drugs are being administered correctly and at the intended rates.

Issue 2: Significant hypotension observed during anesthesia with this compound, an alpha-2 agonist, and sevoflurane.

  • Possible Cause: While this compound can mitigate the bradycardia associated with alpha-2 agonists, the combination can lead to hypotension. This is particularly relevant as both sevoflurane and the sympatholytic effects of the alpha-2 agonist can contribute to vasodilation.

  • Troubleshooting Steps:

    • Reduce Sevoflurane Concentration: As a primary intervention, decrease the sevoflurane concentration, as it is a known vasodilator.

    • Administer Intravenous Fluids: A fluid bolus can help to increase intravascular volume and improve blood pressure.

    • Consider Vasopressor Support: In cases of severe hypotension unresponsive to fluid therapy and reduction in anesthetic gas, the use of a vasopressor may be necessary.

    • Evaluate this compound and Alpha-2 Agonist Doses: The specific doses and ratio of this compound to the alpha-2 agonist can influence the hemodynamic outcome. Future experiments may require dose adjustments.

Issue 3: Difficulty in achieving a stable anesthetic depth.

  • Possible Cause: The complex interplay between this compound, the alpha-2 agonist, and sevoflurane can lead to fluctuations in anesthetic depth, especially during initial stabilization.

  • Troubleshooting Steps:

    • Allow for Adequate Equilibration Time: After any change in drug infusion rates or sevoflurane concentration, allow sufficient time for the subject to reach a new steady state.

    • Utilize Comprehensive Monitoring: Employ continuous monitoring of vital signs, including invasive blood pressure, to get a clear picture of the subject's physiological status.

    • Maintain Consistent Surgical Stimulation: Variations in surgical stimulation can influence anesthetic requirements.

Quantitative Data Summary

Table 1: Impact of this compound on Sevoflurane MAC in Dogs

TreatmentSevoflurane MAC (% Reduction from Baseline)Sevoflurane MAC (Mean ± SD)
Dexmedetomidine (4.5 μg/kg/hr)67%0.64 ± 0.1%
Dexmedetomidine + this compound (90 μg/kg/hr)57%0.81 ± 0.1%
Dexmedetomidine + this compound (180 μg/kg/hr)43%1.1 ± 0.1%
High-Dose this compound AloneIncrease in MAC2.29 ± 0.5% (from 1.93 ± 0.3%)

Data compiled from studies in Beagle dogs.

Experimental Protocols

Protocol 1: Determination of Sevoflurane MAC in Dogs

This protocol is based on the methodology described in the study by Hector et al. (2021).

  • Animal Model: Beagle dogs.

  • Anesthesia Induction: Anesthesia is induced with sevoflurane.

  • Instrumentation: Subjects are instrumented for monitoring of vital signs, including arterial pressure.

  • MAC Determination (Baseline): The baseline sevoflurane MAC is determined using the bracketing method with a noxious stimulus (e.g., tail clamp).

  • Drug Administration:

    • An intravenous loading dose of dexmedetomidine is administered, followed by a continuous rate infusion (e.g., 4.5 μg/kg/hr).

    • After a period of equilibration, the sevoflurane MAC is redetermined in the presence of dexmedetomidine.

    • This compound is then introduced as a sequential intravenous infusion at different doses (e.g., 90 μg/kg/hr and 180 μg/kg/hr).

    • The sevoflurane MAC is determined at each this compound dose.

  • Data Collection: End-tidal sevoflurane concentration, cardiovascular parameters, and blood samples for plasma drug concentrations are collected at each stage.

Visualizations

experimental_workflow cluster_setup Animal Preparation cluster_mac MAC Determination Induction Anesthesia Induction (Sevoflurane) Instrumentation Instrumentation (Monitoring) Induction->Instrumentation Baseline_MAC Baseline Sevoflurane MAC Instrumentation->Baseline_MAC Dex_MAC MAC with Dexmedetomidine Baseline_MAC->Dex_MAC Administer Dexmedetomidine CRI Vat_Low_MAC MAC with Dex + Low Dose this compound Dex_MAC->Vat_Low_MAC Add Low Dose this compound CRI Vat_High_MAC MAC with Dex + High Dose this compound Vat_Low_MAC->Vat_High_MAC Increase to High Dose this compound CRI

Caption: Experimental workflow for determining the impact of this compound on sevoflurane MAC.

signaling_pathway cluster_cns Central Nervous System cluster_periphery Periphery (e.g., Vasculature) a2_receptor_cns α2 Receptor sedation Sedation & MAC Reduction a2_receptor_cns->sedation sevoflurane Sevoflurane Requirement sedation->sevoflurane Decreases a2_receptor_periphery α2 Receptor vasoconstriction Vasoconstriction a2_receptor_periphery->vasoconstriction dexmedetomidine Dexmedetomidine dexmedetomidine->a2_receptor_cns Agonist dexmedetomidine->a2_receptor_periphery Agonist This compound This compound This compound->a2_receptor_periphery Antagonist

Caption: Simplified signaling pathway of this compound, dexmedetomidine, and sevoflurane.

References

Technical Support Center: Vatinoxan and Butorphanol Interactions in Canines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vatinoxan in combination with butorphanol in canine experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between this compound and butorphanol when co-administered in dogs?

A1: this compound and butorphanol do not have a direct pharmacological interaction. This compound is a peripherally selective alpha-2 adrenoceptor antagonist.[1][2] In canine studies, it is often used with an alpha-2 adrenoceptor agonist like medetomidine to counteract its peripheral cardiovascular effects (e.g., bradycardia and vasoconstriction) while preserving the central sedative and analgesic effects.[1] Butorphanol is a synthetic opioid agonist-antagonist that provides analgesia and sedation by acting on opioid receptors in the central nervous system.[3][4] Therefore, the interaction is indirect: this compound modulates the cardiovascular side effects of the alpha-2 agonist, while butorphanol contributes to the overall sedative and analgesic profile of the drug combination.

Q2: Does this compound affect the plasma concentration of butorphanol in dogs?

A2: Current research indicates that this compound does not significantly alter the plasma concentrations of butorphanol when administered concurrently in dogs.

Q3: What are the expected cardiovascular effects of combining this compound and butorphanol with an alpha-2 agonist like medetomidine?

A3: The combination of this compound with an alpha-2 agonist and butorphanol is designed to produce a more stable cardiovascular profile compared to the alpha-2 agonist and butorphanol alone. Specifically, this compound helps to mitigate the bradycardia (slow heart rate) typically induced by medetomidine. However, a clinically significant side effect of this combination can be hypotension (low blood pressure), particularly during general anesthesia.

Troubleshooting Guide

Issue 1: The canine subject is experiencing significant hypotension after administration of a this compound, medetomidine, and butorphanol combination.

  • Possible Cause: this compound counteracts the vasoconstrictive effects of medetomidine, which can lead to a drop in mean arterial pressure. This effect can be potentiated by inhalant anesthetics like sevoflurane.

  • Troubleshooting Steps:

    • Monitor Closely: Continuously monitor mean arterial pressure (MAP).

    • Fluid Therapy: Administer intravenous fluids to support blood pressure. In one study, hypotensive dogs were treated with fluid boluses.

    • Vasopressor Support: If hypotension persists, consider the use of a vasopressor like dopamine, as has been required in some clinical scenarios.

    • Reduce Anesthetic Depth: If the subject is under general anesthesia, reducing the concentration of the inhalant anesthetic may help to alleviate hypotension.

Issue 2: The duration of sedation appears shorter than expected.

  • Possible Cause: this compound has been observed to shorten the overall duration of anesthesia in some studies. This may be due to alterations in the pharmacokinetics of the co-administered alpha-2 agonist.

  • Troubleshooting Steps:

    • Adjust Anesthetic Protocol: Be prepared to adjust the anesthetic plan to account for a potentially faster recovery.

    • Monitor Sedation Depth: Use a validated sedation scoring system to objectively assess the level and duration of sedation.

    • Plan for Post-Procedure Analgesia: As the sedative effects may wear off sooner, ensure a plan for post-procedural analgesia is in place.

Data Presentation

Table 1: Cardiovascular Parameters in Dogs Premedicated with Medetomidine and Butorphanol with and without this compound.

ParameterMedetomidine + Butorphanol (MB)Medetomidine + Butorphanol + this compound (MB-VATI)Reference
Heart Rate (beats/minute) 61 ± 1693 ± 23
Mean Arterial Pressure (mmHg) 78 ± 756 ± 7

Table 2: Plasma Drug Concentrations in Dogs After Premedication.

DrugMedetomidine + Butorphanol (MB)Medetomidine + Butorphanol + this compound (MB-VATI)Reference
Plasma Medetomidine Concentration LowerHigher at 10 and 30 minutes post-administration
Plasma Butorphanol Concentration No significant differenceNo significant difference

Experimental Protocols

Protocol 1: Intravenous Administration for Anesthesia Induction

  • Objective: To investigate the effects of this compound on dogs premedicated with intravenous medetomidine and butorphanol before surgical castration under sevoflurane anesthesia.

  • Subjects: 28 client-owned dogs.

  • Procedure:

    • Group MB (n=14): Premedicated with medetomidine (0.125 mg/m²) and butorphanol (0.2 mg/kg) intravenously.

    • Group MB-VATI (n=14): Premedicated with medetomidine (0.25 mg/m²), butorphanol (0.2 mg/kg), and this compound (5 mg/m²) intravenously.

    • Anesthesia Induction: 15 minutes after premedication, anesthesia was induced with propofol and maintained with sevoflurane in oxygen.

    • Monitoring: Heart rate, respiratory rate, mean arterial pressure, and end-tidal carbon dioxide were recorded.

    • Blood Sampling: Blood samples were collected at 10 and 30 minutes after premedication to measure plasma medetomidine and butorphanol concentrations.

Protocol 2: Intramuscular Administration Prior to Ketamine Anesthesia

  • Objective: To investigate the impact of intramuscular this compound co-administered with medetomidine and butorphanol prior to intravenous ketamine anesthesia.

  • Subjects: Eight purpose-bred Beagle dogs.

  • Procedure:

    • Crossover Design: Each dog received two treatments with a 2-week washout period.

    • Treatment MB: Intramuscular injection of medetomidine (20 µg/kg) and butorphanol (100 µg/kg).

    • Treatment MVB: Intramuscular injection of medetomidine (20 µg/kg), butorphanol (100 µg/kg), and this compound (500 µg/kg).

    • Anesthesia Induction: 20 minutes after premedication, ketamine (4 mg/kg) was administered intravenously.

    • Reversal: Atipamezole (100 µg/kg) was administered intramuscularly 60 minutes after ketamine.

    • Monitoring: Heart rate, mean arterial pressure, central venous pressure, and cardiac output were measured at multiple time points.

Visualizations

Vatinoxan_Butorphanol_Interaction_Workflow cluster_drugs Administered Drugs cluster_receptors Receptor Targets cluster_effects Physiological Effects This compound This compound Peripheral_Alpha2 Peripheral Alpha-2 Adrenoceptors This compound->Peripheral_Alpha2 Antagonizes Medetomidine Medetomidine Medetomidine->Peripheral_Alpha2 Agonist Central_Alpha2 Central Alpha-2 Adrenoceptors Medetomidine->Central_Alpha2 Agonist Butorphanol Butorphanol Opioid_Receptors Opioid Receptors (CNS) Butorphanol->Opioid_Receptors Agonist Cardiovascular Cardiovascular Effects (e.g., Heart Rate, Blood Pressure) Peripheral_Alpha2->Cardiovascular Modulates Sedation_Analgesia Sedation & Analgesia Central_Alpha2->Sedation_Analgesia Induces Opioid_Receptors->Sedation_Analgesia Contributes to

Caption: Drug interaction and physiological effect workflow.

Troubleshooting_Hypotension Start Hypotension Observed (Low MAP) Monitor Continuously Monitor MAP Start->Monitor Fluid Administer IV Fluids Monitor->Fluid Check_Anesthesia Under General Anesthesia? Fluid->Check_Anesthesia Reduce_Anesthetic Reduce Inhalant Anesthetic Check_Anesthesia->Reduce_Anesthetic Yes Reassess Reassess MAP Check_Anesthesia->Reassess No Reduce_Anesthetic->Reassess Vasopressor Consider Vasopressor (e.g., Dopamine) Reassess->Vasopressor Persistent Resolved Hypotension Resolved Reassess->Resolved Resolved Vasopressor->Resolved

Caption: Troubleshooting workflow for managing hypotension.

References

Troubleshooting Vatinoxan's effects on recovery time from anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the use of vatinoxan in experimental settings, with a specific focus on its effects on recovery time from anesthesia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a peripherally selective alpha-2 adrenoceptor antagonist.[1] It works by blocking alpha-2 adrenoceptors outside of the central nervous system (CNS).[1] This action counteracts the peripheral effects of alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine, such as vasoconstriction and bradycardia, while preserving their desired sedative and analgesic effects which are mediated through the CNS.[2][3] this compound's poor ability to cross the blood-brain barrier is a key feature of its pharmacological profile.[1]

Q2: How does this compound theoretically affect recovery time from anesthesia?

A2: this compound can influence recovery time through its effects on cardiovascular function and drug metabolism. By mitigating the vasoconstriction and decreased cardiac output caused by alpha-2 agonists, this compound can lead to improved blood flow. This enhanced perfusion can increase the clearance and volume of distribution of co-administered anesthetic agents, such as medetomidine, potentially shortening their duration of action and leading to a faster recovery. Some studies have reported a shorter duration of anesthesia when this compound is used.

Q3: Can this compound prolong recovery time?

A3: While this compound often contributes to a shorter or unchanged recovery time, prolonged recovery is still possible and can be multifactorial. This compound does not directly reverse the central sedative effects of alpha-2 agonists. Therefore, if the dose of the alpha-2 agonist is too high, or if other anesthetic drugs with long durations of action are used, recovery may be extended. Additionally, complications such as hypotension, which has been observed in some cases with this compound use, can lead to delayed recovery if not properly managed.

Q4: What is the recommended dosage for this compound in combination with medetomidine in dogs?

A4: Dosages can vary depending on the specific protocol and desired level of sedation. In one clinical trial, dogs were premedicated with medetomidine (0.25 mg/m²) and this compound (5 mg/m²) intravenously. Another study in dogs used intramuscular medetomidine (20 μg/kg) with this compound (500 μg/kg). It is crucial to consult specific experimental protocols and veterinary anesthesia guidelines for appropriate dosing.

Q5: Are there any known interactions between this compound and inhalant anesthetics like sevoflurane or isoflurane?

A5: Yes, this compound can interact with inhalant anesthetics. Studies have shown that this compound can attenuate the MAC (Minimum Alveolar Concentration)-sparing effect of dexmedetomidine in dogs anesthetized with sevoflurane. This means a higher concentration of the inhalant anesthetic may be required to maintain a surgical plane of anesthesia when this compound is used. This is an important consideration for preventing anesthetic overdose and managing recovery.

Troubleshooting Guide: Prolonged Recovery from Anesthesia with this compound

This guide provides a systematic approach to troubleshooting prolonged recovery in experimental subjects that have received this compound as part of their anesthetic protocol.

Initial Assessment:

  • Confirm "Prolonged Recovery": Has the subject exceeded the expected recovery time for the specific anesthetic protocol used? Generally, if recovery is delayed by more than 15-30 minutes without signs of arousal, further investigation is warranted.

  • Check Vital Signs: Immediately assess and continuously monitor:

    • Heart Rate

    • Blood Pressure (for hypotension)

    • Respiratory Rate and Effort

    • Body Temperature (for hypothermia)

    • Oxygen Saturation

Troubleshooting Scenarios & Corrective Actions:

Observed Issue Potential Cause(s) Recommended Action(s)
Normal Vital Signs, but Lack of Arousal - Excessive anesthetic depth (relative overdose of central-acting agents).- Individual sensitivity to anesthetic agents.- Review the doses of all administered drugs, especially the alpha-2 agonist and any induction/maintenance agents.- Consider administration of a reversal agent for the alpha-2 agonist (e.g., atipamezole) if the central sedative effects are suspected to be the primary cause of the prolonged recovery.- Ensure a quiet and comfortable recovery environment to minimize stress.
Hypotension - this compound can be associated with mild hypotension, especially when combined with other vasodilating agents (e.g., inhalant anesthetics).- Excessive anesthetic depth.- Reduce the concentration of the inhalant anesthetic if in use.- Administer intravenous fluids to support blood pressure.- In severe cases, consider the use of vasopressors under veterinary guidance.
Hypothermia - Anesthetic-induced depression of thermoregulation.- Prolonged procedure time.- Actively warm the subject using circulating warm water blankets, forced warm air systems, or other appropriate methods.- Monitor rectal temperature continuously until normothermia is achieved. Hypothermia is a common cause of prolonged anesthetic recovery.
Respiratory Depression - Residual effects of opioids or other respiratory depressant drugs in the protocol.- Excessive anesthetic depth.- Ensure a patent airway.- Provide supplemental oxygen.- If opioid-induced respiratory depression is suspected, consider partial or full reversal with an antagonist like naloxone.- Provide ventilatory support if necessary.
Paradoxical Excitation or Dysphoria during Recovery - Emergence delirium.- Pain.- Side effects of certain drugs (e.g., opioids).- Rule out and treat pain with appropriate analgesics.- Provide a calm and dark recovery environment.- For opioid-induced dysphoria, consider partial reversal.- In cases of emergence delirium, small doses of a sedative like acepromazine or dexmedetomidine may be considered, but with caution due to potential for further sedation.

Logical Troubleshooting Flowchart:

Troubleshooting prolonged recovery with this compound.

Experimental Protocols

Protocol 1: Intravenous this compound with Medetomidine for Sevoflurane Anesthesia in Dogs

  • Objective: To evaluate the effects of this compound on cardiovascular parameters and recovery in dogs premedicated with medetomidine and butorphanol and anesthetized with sevoflurane.

  • Subjects: Healthy client-owned dogs.

  • Procedure:

    • Dogs are randomly assigned to one of two groups:

      • Group MB (Medetomidine-Butorphanol): Premedicated with medetomidine (0.125 mg/m²) and butorphanol (0.2 mg/kg) intravenously.

      • Group MB-VATI (Medetomidine-Butorphanol-Vatinoxan): Premedicated with medetomidine (0.25 mg/m²), butorphanol (0.2 mg/kg), and this compound (5 mg/m²) intravenously.

    • Fifteen minutes after premedication, anesthesia is induced with propofol to effect.

    • Anesthesia is maintained with sevoflurane in oxygen, with the end-tidal concentration targeted at 1.3%.

    • Cardiovascular parameters (heart rate, mean arterial pressure) and respiratory parameters are monitored throughout the procedure.

    • At the end of the procedure, meloxicam (0.2 mg/kg) is administered intravenously for postoperative analgesia.

    • The quality of recovery is assessed using a standardized scoring system.

Protocol 2: Intramuscular this compound with Medetomidine and Butorphanol for Ketamine Anesthesia in Dogs

  • Objective: To investigate the impact of intramuscular this compound on the cardiopulmonary and anesthetic effects of a medetomidine-butorphanol-ketamine combination in dogs.

  • Subjects: Healthy Beagle dogs.

  • Procedure:

    • Each dog receives two treatments in a crossover design with a washout period between treatments.

      • Treatment MB: Intramuscular premedication with medetomidine (20 μg/kg) and butorphanol (100 μg/kg).

      • Treatment MVB: Intramuscular premedication with medetomidine (20 μg/kg), butorphanol (100 μg/kg), and this compound (500 μg/kg).

    • Twenty minutes after premedication, anesthesia is induced with intravenous ketamine (4 mg/kg).

    • Cardiovascular parameters are monitored before and at multiple time points after premedication and ketamine administration.

    • Sixty minutes after ketamine administration, atipamezole (100 μg/kg) is administered intramuscularly to reverse the effects of medetomidine.

    • Sedation, induction, intubation, and recovery scores are assessed.

Data on this compound's Effects on Anesthetic Parameters

Table 1: Cardiovascular Effects of Intravenous this compound with Medetomidine-Butorphanol Premedication in Dogs Undergoing Sevoflurane Anesthesia

ParameterGroup MB (Medetomidine-Butorphanol)Group MB-VATI (Medetomidine-Butorphanol-Vatinoxan)p-valueReference
Heart Rate (beats/min) at start of surgery 61 ± 1693 ± 230.001
Mean Arterial Pressure (mmHg) at start of surgery 78 ± 756 ± 70.001

Table 2: Effects of this compound on Sevoflurane MAC (Minimum Alveolar Concentration) in the Presence of Dexmedetomidine in Dogs

TreatmentSevoflurane MAC (%)% MAC Reduction from BaselineReference
Dexmedetomidine alone 0.64 ± 0.167%
Dexmedetomidine + Low Dose this compound 0.81 ± 0.157%
Dexmedetomidine + High Dose this compound 1.1 ± 0.143%

Signaling Pathways and Workflows

This compound's Mechanism of Action

Vatinoxan_Mechanism cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery Alpha2_Agonist_CNS Alpha-2 Agonist (e.g., Medetomidine) CNS_Receptor CNS Alpha-2 Receptors Alpha2_Agonist_CNS->CNS_Receptor Binds to BBB Blood-Brain Barrier Sedation Sedation & Analgesia CNS_Receptor->Sedation Leads to Alpha2_Agonist_Periphery Alpha-2 Agonist Peripheral_Receptor Peripheral Alpha-2 Receptors (Blood Vessels) Alpha2_Agonist_Periphery->Peripheral_Receptor Binds to Vaso_Brady Vasoconstriction Bradycardia Peripheral_Receptor->Vaso_Brady Causes This compound This compound This compound->Peripheral_Receptor Blocks This compound->BBB Does not readily cross

This compound's peripheral alpha-2 antagonism.

Experimental Workflow for Anesthetic Protocol Evaluation

Experimental_Workflow Start Subject Selection & Baseline Measurements Randomization Randomization to Treatment Groups (e.g., with or without this compound) Start->Randomization Premedication Administer Premedication Randomization->Premedication Induction Anesthetic Induction Premedication->Induction Maintenance Anesthetic Maintenance (e.g., Inhalant) Induction->Maintenance Monitoring Continuous Monitoring (Cardiovascular, Respiratory, Temp) Maintenance->Monitoring EndOfProcedure End of Procedure Maintenance->EndOfProcedure RecoveryPhase Recovery Phase EndOfProcedure->RecoveryPhase DataCollection Data Collection (Recovery Scores, Times, etc.) RecoveryPhase->DataCollection Analysis Data Analysis DataCollection->Analysis

General experimental workflow for anesthesia studies.

References

Technical Support Center: Vatinoxan Protocols in Canine Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Vatinoxan in canine studies, with a particular focus on considerations for different breeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in dogs?

A1: this compound is a peripherally selective alpha-2 adrenoceptor antagonist.[1][2] It is used in combination with alpha-2 adrenoceptor agonists like medetomidine to mitigate their cardiovascular side effects.[3][4][5] Medetomidine produces sedation and analgesia by acting on alpha-2 adrenoceptors in the central nervous system (CNS). However, it also acts on peripheral alpha-2 adrenoceptors in vascular smooth muscle, causing vasoconstriction, which can lead to bradycardia and decreased cardiac output. This compound has limited ability to cross the blood-brain barrier, allowing it to selectively block these peripheral receptors without significantly affecting the central sedative effects of medetomidine. The combination product containing medetomidine and this compound is known as Zenalpha®.

Q2: Are there established this compound protocols for specific canine breeds?

A2: Currently, there are no specific, peer-reviewed, and published this compound protocols or dosage adjustments for different canine breeds. The approved dosage for Zenalpha® is based on body surface area (BSA) rather than a fixed mg/kg dose, which helps to account for some of the metabolic differences between dogs of varying sizes. However, it is well-documented that breed-specific pharmacogenetic and metabolic differences exist in dogs, which can influence drug response and metabolism. Therefore, while a single protocol is used, careful monitoring and a tailored approach are recommended when working with certain breeds.

Q3: Which canine breeds require special consideration when using this compound protocols?

A3: Breeds with known sensitivities to anesthetic agents or documented differences in drug metabolism should be approached with caution. These include but are not limited to:

  • Greyhounds and other sighthounds (e.g., Whippets, Borzoi, Scottish Deerhounds): These breeds are known to have decreased activity of certain cytochrome P450 (CYP) enzymes, particularly CYP2B11, which is involved in the metabolism of many anesthetic drugs. This can lead to prolonged recovery times.

  • Beagles: Polymorphisms in drug-metabolizing enzymes have been identified in Beagles, leading to variable rates of metabolism for certain drugs.

  • Brachycephalic breeds (e.g., Bulldogs, Pugs): These breeds are predisposed to respiratory complications, and careful monitoring of respiratory function is crucial during sedation.

Q4: What are the potential adverse effects of this compound in combination with medetomidine?

A4: The most common adverse reactions reported for the combination product (Zenalpha®) are diarrhea, muscle tremors, and colitis. While this compound mitigates the severe bradycardia associated with medetomidine, a decrease in heart rate and body temperature compared to baseline can still occur. Tachycardia may be observed in some dogs after recovery from sedation.

Q5: Can this compound protocols be reversed?

A5: Yes, the effects of the medetomidine component of the combination can be reversed with atipamezole, a specific alpha-2 adrenoceptor antagonist that crosses the blood-brain barrier.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Prolonged Sedation or Recovery Breed-specific metabolic differences (e.g., sighthounds with reduced CYP450 activity). Overdose. Concurrent use of other CNS depressants.1. Review the dog's breed and any known anesthetic sensitivities. 2. Ensure accurate body surface area calculation for dosing. 3. Provide supportive care, including thermal support, as hypothermia can prolong recovery. 4. Consider reversal with atipamezole if sedation is profound and prolonged. 5. For future procedures in the same animal, consider a dose reduction and document the response.
Inadequate Sedation Highly stressed or agitated animal (high sympathetic tone can counteract the effects of alpha-2 agonists). Incorrect dose or administration technique. Individual variation in response.1. Ensure a calm environment prior to and after administration to minimize stress. 2. Verify the correct dose was administered via the intramuscular route. 3. Allow sufficient time for the onset of sedation (typically 5-15 minutes). 4. Do not re-dose. If the procedure cannot be performed, allow the dog to recover and consider an alternative protocol for the next attempt.
Significant Bradycardia or Hypotension Individual sensitivity. Underlying cardiac disease. This compound may not completely eliminate the cardiovascular effects of medetomidine.1. Ensure the dog is clinically healthy (ASA class I or II) before administration. 2. Continuously monitor heart rate, blood pressure, and mucous membrane color. 3. If severe bradycardia or hypotension occurs, be prepared to administer atipamezole for reversal. 4. Administer intravenous fluids as needed to support blood pressure.
Muscle Tremors or Twitching A known, spontaneous side effect of medetomidine/vatinoxan combination.1. This is generally self-limiting and resolves upon recovery. 2. Ensure the animal is in a safe, padded area to prevent injury. 3. Monitor for other signs of adverse reactions.
Injection Site Reaction Some dogs may react to the intramuscular injection.1. Ensure proper restraint during administration to minimize animal movement. 2. Monitor the injection site for swelling or pain post-procedure.

Experimental Protocols

Protocol 1: General Sedation for Non-Painful Procedures

This protocol is a general guideline and should be adapted based on the specific needs of the experiment and the individual animal.

  • Animal Preparation:

    • Confirm the dog is healthy (ASA status I or II) through a physical examination.

    • Fast the animal for a minimum of 6 hours prior to the procedure.

    • Obtain an accurate body weight.

  • Dose Calculation:

    • Calculate the body surface area (BSA) of the dog. A common formula is: BSA (m²) = K x (Body Weight in grams)^(2/3) / 10,000, where K is a constant (typically 10.1 for dogs).

    • The recommended dose is 1 mg medetomidine and 20 mg this compound per square meter of body surface area.

  • Administration:

    • Administer the calculated dose via deep intramuscular injection.

    • Place the dog in a quiet and calm environment to allow sedation to take effect (onset is typically 5-15 minutes).

  • Monitoring:

    • Continuously monitor heart rate, respiratory rate, and body temperature throughout the procedure.

    • Provide thermal support to prevent hypothermia.

  • Recovery:

    • Allow the animal to recover in a quiet, monitored environment.

    • If reversal is required, administer atipamezole at the manufacturer's recommended dose.

Data Presentation

Table 1: Pharmacokinetic Parameters of Medetomidine With and Without this compound (IV Administration in Beagles)
ParameterMedetomidine AloneMedetomidine with this compound
Clearance (CL) LowerHigher
Volume of Distribution (Vd) SmallerLarger
Half-life (t½) LongerShorter

Source: Adapted from studies investigating the effects of this compound on medetomidine pharmacokinetics. This compound increases cardiac output, leading to enhanced perfusion of clearing organs and a larger volume of distribution, resulting in a shorter duration of action for medetomidine.

Table 2: Considerations for Specific Breed Categories
Breed CategoryKey ConsiderationsMonitoring Recommendations
Sighthounds (e.g., Greyhound, Whippet)Potential for decreased drug metabolism and prolonged recovery.Monitor closely during recovery. Be prepared for a longer recovery period. Consider starting with the lower end of the calculated dose range for initial studies.
Brachycephalic Breeds (e.g., Bulldog, Pug)Risk of airway obstruction and respiratory compromise.Ensure a patent airway at all times. Monitor respiratory rate and effort closely. Have intubation equipment readily available.
Herding Breeds (e.g., Collie, Australian Shepherd)Some individuals may have MDR1 gene mutations affecting drug distribution, though the direct impact on this compound is not established.Standard monitoring is recommended. Be aware of potential for altered drug responses.
Beagles Known for variability in drug metabolism.Expect potential for individual variation in depth and duration of sedation.

Visualizations

Vatinoxan_Mechanism_of_Action cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature CNS_Alpha2 Alpha-2 Receptors (Presynaptic) Norepinephrine_Release Norepinephrine Release CNS_Alpha2->Norepinephrine_Release Inhibits Sedation_Analgesia Sedation & Analgesia Norepinephrine_Release->Sedation_Analgesia Leads to Peripheral_Alpha2 Alpha-2 Receptors (Vascular Smooth Muscle) Vasoconstriction Vasoconstriction Peripheral_Alpha2->Vasoconstriction Causes Cardio_Effects Bradycardia & Decreased Cardiac Output Vasoconstriction->Cardio_Effects Leads to Medetomidine Medetomidine (Alpha-2 Agonist) Medetomidine->CNS_Alpha2 Stimulates Medetomidine->Peripheral_Alpha2 Stimulates This compound This compound (Peripheral Alpha-2 Antagonist) This compound->Peripheral_Alpha2 Blocks

Caption: Mechanism of action for Medetomidine and this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting start Start: Healthy Canine (ASA I or II) step1 Pre-Procedure Assessment - Physical Exam - Body Weight & BSA Calculation start->step1 step2 Dose Calculation (1mg Medetomidine/m² BSA) (20mg this compound/m² BSA) step1->step2 step3 IM Administration step2->step3 step4 Onset of Sedation (5-15 minutes in quiet environment) step3->step4 decision Adequate Sedation? step4->decision step5 Procedure & Monitoring - Heart Rate - Respiratory Rate - Temperature step6 Recovery Monitoring step5->step6 end End of Procedure step6->end reversal Consider Reversal (Atipamezole) step6->reversal decision->step5 Yes decision->end No reversal->end

Caption: General experimental workflow for canine sedation.

References

Technical Support Center: Vatinoxan and Co-administered Drug Clearance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the influence of vatinoxan on the clearance of co-administered drugs during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound influences the clearance of other drugs?

A1: this compound, a peripherally selective alpha-2 adrenoceptor antagonist, primarily influences drug clearance indirectly through its hemodynamic effects. By blocking peripheral alpha-2 adrenoceptors, this compound mitigates the vasoconstriction caused by co-administered alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine.[1][2][3][4] This leads to an increased cardiac output and improved perfusion of organs, including the liver and kidneys, which are the primary sites of drug metabolism and excretion.[4] The enhanced blood flow to these organs can result in a higher clearance rate for co-administered drugs.

Q2: Does this compound directly inhibit or induce metabolic enzymes like cytochrome P450s?

A2: Current research does not suggest that this compound directly inhibits or induces major drug-metabolizing enzymes such as the cytochrome P450 (CYP) superfamily. Its effect on drug clearance is considered to be pharmacodynamic in nature, stemming from the reversal of alpha-2 agonist-induced cardiovascular depression.

Q3: How does this compound affect the pharmacokinetics of co-administered alpha-2 adrenoceptor agonists (e.g., medetomidine, dexmedetomidine)?

A3: When co-administered with alpha-2 agonists, this compound has been shown to alter their pharmacokinetics. Specifically, it can:

  • Increase clearance: By improving cardiovascular performance and hepatic blood flow, this compound can increase the clearance of dexmedetomidine.

  • Increase volume of distribution: The improved cardiac output can lead to a larger volume of distribution for the co-administered agonist.

  • Decrease plasma concentrations over time: The increased clearance and volume of distribution can lead to lower plasma concentrations of the alpha-2 agonist, potentially shortening its duration of action.

  • Increase initial plasma concentrations after extravascular injection: By preventing local vasoconstriction at the injection site, this compound can accelerate the absorption of intramuscularly or subcutaneously administered drugs, leading to higher initial plasma concentrations.

Q4: Can this compound affect the clearance of drugs other than alpha-2 adrenoceptor agonists?

A4: Yes. While most research has focused on its interaction with alpha-2 agonists, the hemodynamic effects of this compound could theoretically influence the clearance of any co-administered drug whose elimination is sensitive to changes in cardiovascular function and organ blood flow. For example, a study in cats showed that this compound decreased the bioavailability of intramuscularly administered ketamine.

Q5: Is it necessary to adjust the dose of a co-administered drug when using this compound?

A5: Dose adjustments for co-administered drugs may be necessary. Due to the potential for increased clearance and a larger volume of distribution, the therapeutic effect of a given dose of an alpha-2 agonist may be reduced in the presence of this compound. Researchers have suggested that a higher dose of the alpha-2 agonist might be needed to achieve the same sedative or analgesic effect when co-administered with this compound. Careful monitoring of the subject's response is crucial.

Troubleshooting Guides

Issue 1: Reduced efficacy or duration of action of an alpha-2 adrenoceptor agonist when co-administered with this compound.

  • Possible Cause: this compound-mediated increase in the clearance and/or volume of distribution of the alpha-2 agonist is leading to lower plasma concentrations.

  • Troubleshooting Steps:

    • Verify Dosing: Double-check the doses of both this compound and the alpha-2 agonist to ensure they are within the recommended range for the experimental model.

    • Consider Dose Adjustment: An increase in the dose of the alpha-2 agonist may be required to compensate for the enhanced clearance.

    • Monitor Plasma Concentrations: If feasible, collect blood samples to determine the plasma concentrations of the alpha-2 agonist and compare them to expected values from studies without this compound co-administration.

    • Assess Cardiovascular Parameters: Monitor heart rate and blood pressure to confirm that this compound is effectively counteracting the peripheral cardiovascular effects of the alpha-2 agonist.

Issue 2: Unexpectedly rapid onset of action of an intramuscularly or subcutaneously administered drug when given with this compound.

  • Possible Cause: this compound is preventing local vasoconstriction at the injection site, leading to faster absorption of the co-administered drug.

  • Troubleshooting Steps:

    • Adjust Observation Timeline: Be prepared for a more rapid onset of drug effects and adjust the timing of experimental procedures accordingly.

    • Monitor for Adverse Effects: A rapid increase in plasma drug concentration could potentially lead to transient adverse effects. Monitor the subject closely during the initial period after administration.

    • Consider Route of Administration: If a more controlled onset is required, intravenous administration may provide more predictable pharmacokinetics, although this compound will still influence clearance.

Data Presentation

Table 1: Influence of this compound on the Pharmacokinetic Parameters of Dexmedetomidine in Cats

ParameterDexmedetomidine AloneDexmedetomidine + this compoundReference
Clearance (mL/min/kg)12.5 - 15.4Increased
Volume of Distribution at Steady State (mL/kg)1012 - 2429Not significantly changed

Table 2: Influence of this compound on the Bioavailability of Ketamine in Cats

ParameterKetamine + DexmedetomidineKetamine + Dexmedetomidine + this compoundReference
Bioavailability (IM)Not specifiedDecreased

Experimental Protocols

Protocol 1: Investigation of this compound's Effect on Medetomidine Pharmacokinetics in Dogs

This is a representative protocol based on methodologies described in the literature.

  • Subjects: Healthy adult Beagle dogs.

  • Drug Administration:

    • Control Group: Intravenous bolus of medetomidine (e.g., 20-40 µg/kg).

    • Treatment Group: Intravenous co-administration of medetomidine (e.g., 20-40 µg/kg) and this compound (e.g., 400-800 µg/kg).

  • Blood Sampling:

    • Collect venous blood samples at baseline and at predefined time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360, and 480 minutes).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the samples to separate plasma and store the plasma at -80°C until analysis.

  • Plasma Drug Concentration Analysis:

    • Analyze plasma concentrations of medetomidine and this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

    • Compare the pharmacokinetic parameters between the control and treatment groups to quantify the influence of this compound.

Mandatory Visualizations

Vatinoxan_Mechanism_of_Action cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery Alpha2_Agonist_CNS Alpha-2 Agonist Sedation_Analgesia Sedation & Analgesia Alpha2_Agonist_CNS->Sedation_Analgesia Activates central receptors Alpha2_Agonist_Periphery Alpha-2 Agonist Vasoconstriction Vasoconstriction Alpha2_Agonist_Periphery->Vasoconstriction Activates peripheral receptors This compound This compound This compound->Alpha2_Agonist_Periphery Blocks Blood_Brain_Barrier Blood-Brain Barrier This compound->Blood_Brain_Barrier Limited penetration

Caption: this compound's peripheral selectivity.

Vatinoxan_Clearance_Influence cluster_Cardiovascular Cardiovascular Effects cluster_Pharmacokinetics Pharmacokinetic Consequences This compound This compound Block_Peripheral_Alpha2 Blocks Peripheral Alpha-2 Receptors This compound->Block_Peripheral_Alpha2 Alpha2_Agonist Co-administered Alpha-2 Agonist Prevent_Vasoconstriction Prevents Vasoconstriction Block_Peripheral_Alpha2->Prevent_Vasoconstriction Increase_CO Increases Cardiac Output & Organ Perfusion Prevent_Vasoconstriction->Increase_CO Increase_Hepatic_Flow Increased Hepatic Blood Flow Increase_CO->Increase_Hepatic_Flow Increase_Renal_Flow Increased Renal Blood Flow Increase_CO->Increase_Renal_Flow Increased_Clearance Increased Drug Clearance Increase_Hepatic_Flow->Increased_Clearance Increase_Renal_Flow->Increased_Clearance Experimental_Workflow Start Start: Select Animal Model Group_Assignment Randomly Assign to Groups Start->Group_Assignment Control_Group Administer Drug Alone (e.g., Medetomidine) Group_Assignment->Control_Group Control Treatment_Group Co-administer Drug + this compound Group_Assignment->Treatment_Group Treatment Blood_Sampling Serial Blood Sampling Control_Group->Blood_Sampling Treatment_Group->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Drug Concentrations Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Clearance, Vd, t½) Plasma_Analysis->PK_Analysis Comparison Compare PK Parameters Between Groups PK_Analysis->Comparison End End: Quantify this compound's Influence Comparison->End

References

Mitigating Vatinoxan-induced changes in anesthetic requirements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vatinoxan to mitigate changes in anesthetic requirements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as MK-467, is a peripherally selective alpha-2 adrenergic receptor antagonist.[1][2] Unlike other alpha-2 antagonists such as atipamezole, this compound has limited ability to cross the blood-brain barrier.[1][2][3] This selectivity allows it to counteract the peripheral cardiovascular effects of alpha-2 adrenergic agonists like dexmedetomidine and medetomidine (e.g., vasoconstriction and bradycardia) while preserving their centrally mediated sedative and analgesic effects.

Q2: Why am I observing a faster onset but shorter duration of sedation when co-administering this compound with an alpha-2 agonist?

A2: this compound can alter the pharmacokinetics of co-administered alpha-2 agonists. By preventing peripheral vasoconstriction, this compound can lead to faster absorption of the alpha-2 agonist after intramuscular injection, resulting in a quicker onset of sedation. The increased cardiac output and altered drug distribution can also lead to a more rapid clearance of the alpha-2 agonist, thus shortening the duration of sedation.

Q3: Is the anesthetic-sparing effect of alpha-2 agonists maintained when using this compound?

A3: The impact of this compound on the Minimum Alveolar Concentration (MAC) sparing effect of alpha-2 agonists is complex and can be dose-dependent. Some studies have shown that this compound can attenuate the MAC reduction of inhalant anesthetics like isoflurane and sevoflurane that is typically seen with dexmedetomidine. However, even with this attenuation, the combination of dexmedetomidine and this compound can still provide a significant reduction in the required concentration of the inhalant anesthetic.

Q4: I've noticed hypotension in my animal models after administering this compound. Is this expected and how can it be managed?

A4: Yes, hypotension can be a side effect associated with this compound administration, particularly in certain drug combinations or during induction of anesthesia. This may be due to the blockade of peripheral vasoconstriction without a compensatory increase in cardiac output. Management strategies that have been explored include the administration of sympathomimetics like dobutamine, norepinephrine, or phenylephrine to restore normal blood pressure. Careful cardiovascular monitoring is crucial when using this compound.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Variable or insufficient sedation Altered pharmacokinetics of the alpha-2 agonist due to this compound.- Consider adjusting the dose of the alpha-2 agonist. - Ensure consistent administration technique (e.g., injection site). - Refer to dose-response studies for your specific animal model and drug combination.
Unexpectedly rapid recovery from anesthesia Shorter duration of action of the alpha-2 agonist when co-administered with this compound.- Plan for a shorter anesthetic period. - Consider a continuous rate infusion (CRI) of the alpha-2 agonist to maintain a more stable plane of sedation/anesthesia. - Be prepared to administer supplemental sedatives or analgesics as needed.
Significant hypotension during the procedure Peripheral vasodilation caused by this compound, potentially exacerbated by other anesthetic agents.- Ensure adequate fluid therapy to support cardiovascular function. - Have vasopressors (e.g., norepinephrine, phenylephrine) readily available for administration if hypotension becomes severe. - Closely monitor arterial blood pressure throughout the procedure.
Inconsistent anesthetic depth Complex interaction between this compound, the alpha-2 agonist, and the primary anesthetic agent.- Titrate the primary anesthetic agent (e.g., inhalant) to effect, based on physiological monitoring and response to stimuli. - The MAC-sparing effect may be altered, requiring adjustments to the anesthetic concentration.

Data Presentation

Table 1: Effect of this compound on Sevoflurane MAC in Dogs

TreatmentSevoflurane MAC Reduction (%)Mean Sevoflurane MAC (%)
Dexmedetomidine alone (4.5 μg/kg/hr)67%0.64 ± 0.1
Dexmedetomidine + this compound (90 μg/kg/hr)57%0.81 ± 0.1
Dexmedetomidine + this compound (180 μg/kg/hr)43%1.1 ± 0.1
Data adapted from a study in Beagle dogs.

Table 2: Effect of this compound on Isoflurane MAC in Cats

TreatmentMaximum MAC Reduction (%)IC50 of Dexmedetomidine (ng/mL)
Dexmedetomidine alone77 ± 4%0.77
Dexmedetomidine + this compound60 ± 14%12
Data adapted from a study in male neutered cats. This compound was found to increase the MAC of isoflurane in the absence of dexmedetomidine.

Experimental Protocols

Protocol 1: Determination of Sevoflurane MAC in Dogs with Dexmedetomidine and this compound Infusions

This protocol is a summary of the methodology described in a prospective experimental study.

  • Animal Model: Six healthy Beagle dogs.

  • Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with sevoflurane to determine a baseline MAC for each dog.

  • Instrumentation: Arterial and venous catheters are placed for blood pressure monitoring, blood sampling, and drug administration. Core body temperature, heart rate, and respiratory rate are monitored.

  • Drug Administration:

    • A loading dose of dexmedetomidine is administered, followed by a continuous rate infusion (CRI) of 4.5 μg/kg/hour.

    • Sevoflurane MAC is redetermined.

    • A loading dose of this compound is administered, followed by a CRI at 90 μg/kg/hour, in addition to the dexmedetomidine CRI.

    • Sevoflurane MAC is redetermined.

    • The this compound CRI is increased to 180 μg/kg/hour.

    • Sevoflurane MAC is redetermined.

  • MAC Determination: The MAC for each treatment phase is determined using the bracketing method with a noxious stimulus (e.g., tail clamp).

  • Data Collection: Cardiovascular parameters and blood samples for drug concentration analysis are collected at each stage.

Protocol 2: Characterization of Dexmedetomidine and this compound Effects on Isoflurane MAC in Cats

This protocol is a summary of the methodology from a randomized crossover experimental study.

  • Animal Model: Six healthy adult male neutered cats.

  • Anesthesia and Instrumentation: Cats are anesthetized with isoflurane in oxygen. Instrumentation includes monitoring of pulse rate, respiratory rate, systolic arterial pressure, hemoglobin oxygen saturation, body temperature, and end-tidal carbon dioxide.

  • Drug Administration:

    • Dexmedetomidine is administered using a target-controlled infusion (TCI) system to achieve 10 target plasma concentrations ranging from 0 to 40 ng/mL.

    • In a separate session, this compound is administered via a TCI system to achieve a target plasma concentration of 4 μg/mL, in conjunction with the varying dexmedetomidine concentrations.

  • MAC Determination: Isoflurane MAC is determined at each target plasma dexmedetomidine concentration using the bracketing method and a tail clamp technique.

  • Data Analysis: Pharmacodynamic models are fitted to the plasma dexmedetomidine concentration-MAC data to determine maximum reduction and IC50.

Visualizations

Vatinoxan_Mechanism cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery Alpha2_Agonist_CNS Alpha-2 Agonist CNS_Receptor Alpha-2 Receptors Alpha2_Agonist_CNS->CNS_Receptor Sedation Sedation & Analgesia CNS_Receptor->Sedation Alpha2_Agonist_P Alpha-2 Agonist Peripheral_Receptor Peripheral Alpha-2 Receptors Alpha2_Agonist_P->Peripheral_Receptor Vasoconstriction Vasoconstriction & Bradycardia Peripheral_Receptor->Vasoconstriction This compound This compound This compound->Peripheral_Receptor Blocks Blood_Brain_Barrier Blood-Brain Barrier This compound->Blood_Brain_Barrier Does not readily cross Alpha2_Agonist_Source Systemic Administration Alpha2_Agonist_Source->Alpha2_Agonist_CNS Alpha2_Agonist_Source->Alpha2_Agonist_P

Caption: this compound's peripheral mechanism of action.

Experimental_Workflow_MAC Start Start: Anesthetize Animal Baseline_MAC Determine Baseline MAC (Inhalant Anesthetic Alone) Start->Baseline_MAC Administer_Dex Administer Alpha-2 Agonist (e.g., Dexmedetomidine) Baseline_MAC->Administer_Dex Redetermine_MAC1 Redetermine MAC with Alpha-2 Agonist Administer_Dex->Redetermine_MAC1 Administer_Vat Co-administer this compound Redetermine_MAC1->Administer_Vat Redetermine_MAC2 Redetermine MAC with Alpha-2 Agonist + this compound Administer_Vat->Redetermine_MAC2 End End of Experiment Redetermine_MAC2->End Troubleshooting_Logic Issue Observed Issue During Experiment Insufficient_Sedation Insufficient Sedation Issue->Insufficient_Sedation Is sedation inadequate? Rapid_Recovery Rapid Recovery Issue->Rapid_Recovery Is recovery too fast? Hypotension Hypotension Issue->Hypotension Is blood pressure low? Adjust_Dose Adjust Alpha-2 Agonist Dose Insufficient_Sedation->Adjust_Dose Consider_CRI Consider CRI / Plan for Shorter Duration Rapid_Recovery->Consider_CRI Fluid_Therapy Administer Fluids / Vasopressors Hypotension->Fluid_Therapy

References

Validation & Comparative

Vatinoxan vs. Atipamezole for Medetomidine Reversal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of vatinoxan and atipamezole, two alpha-2 adrenergic receptor antagonists used to reverse the sedative and analgesic effects of medetomidine. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.

Mechanism of Action: A Tale of Two Antagonists

Medetomidine, a potent alpha-2 adrenergic agonist, induces sedation and analgesia by activating alpha-2 adrenoceptors in the central nervous system (CNS) and periphery.[1][2][3] This activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and significant cardiovascular effects such as bradycardia and initial hypertension followed by potential hypotension.[4][5]

The reversal of these effects is achieved by alpha-2 adrenergic antagonists. While both this compound and atipamezole fall into this category, their sites of action differ significantly, leading to distinct physiological outcomes.

Atipamezole is a potent and selective alpha-2 adrenergic antagonist that readily crosses the blood-brain barrier. Consequently, it acts on both central and peripheral alpha-2 adrenoceptors, effectively and rapidly reversing both the sedative and cardiovascular effects of medetomidine.

This compound , on the other hand, is a peripherally selective alpha-2 adrenergic antagonist. Due to its physicochemical properties, it has limited ability to penetrate the blood-brain barrier. This targeted action allows this compound to counteract the peripheral cardiovascular effects of medetomidine, such as vasoconstriction and bradycardia, while preserving the centrally mediated sedation and analgesia.

Signaling Pathway of Medetomidine and its Reversal

cluster_CNS Central Nervous System cluster_Periphery Peripheral Tissues Medetomidine_CNS Medetomidine Alpha2_CNS α2-Adrenergic Receptors Medetomidine_CNS->Alpha2_CNS Sedation Sedation & Analgesia Alpha2_CNS->Sedation Atipamezole_CNS Atipamezole Atipamezole_CNS->Alpha2_CNS Antagonizes Blood_Brain_Barrier Blood-Brain Barrier Medetomidine_Peri Medetomidine Alpha2_Peri α2-Adrenergic Receptors Medetomidine_Peri->Alpha2_Peri Cardio_Effects Cardiovascular Effects (Bradycardia, Vasoconstriction) Alpha2_Peri->Cardio_Effects Atipamezole_Peri Atipamezole Atipamezole_Peri->Alpha2_Peri Antagonizes Vatinoxan_Peri This compound Vatinoxan_Peri->Alpha2_Peri Antagonizes Medetomidine_Admin Medetomidine Administration Medetomidine_Admin->Medetomidine_CNS Medetomidine_Admin->Medetomidine_Peri Atipamezole_Admin Atipamezole Administration Atipamezole_Admin->Atipamezole_CNS Atipamezole_Admin->Atipamezole_Peri Vatinoxan_Admin This compound Administration Vatinoxan_Admin->Vatinoxan_Peri cluster_protocol Experimental Protocol cluster_group1 Group 1 cluster_group2 Group 2 Start 8 Beagle Dogs (Randomized, Crossover) G1_Treat IM Medetomidine (20 µg/kg) Start->G1_Treat G2_Treat IM Medetomidine (20 µg/kg) + this compound (400 µg/kg) Start->G2_Treat G1_Wait Wait 30 min G1_Treat->G1_Wait G1_Reverse IM Atipamezole (100 µg/kg) G1_Wait->G1_Reverse Measurement Monitor: - Sedation Score - Heart Rate - Blood Pressure - Cardiac Output - Plasma Drug Conc. G1_Reverse->Measurement G2_Wait Wait 30 min G2_Treat->G2_Wait G2_Reverse IM Atipamezole (100 µg/kg) G2_Wait->G2_Reverse G2_Reverse->Measurement cluster_effects Medetomidine Effects cluster_outcome Clinical Outcome Medetomidine Medetomidine Sedation Central Sedation & Analgesia Medetomidine->Sedation Cardio Peripheral Cardiovascular Depression Medetomidine->Cardio Maintained_Sedation Maintained Sedation, Improved CV Function This compound This compound This compound->Cardio Antagonizes This compound->Maintained_Sedation Atipamezole Atipamezole Atipamezole->Sedation Antagonizes Atipamezole->Cardio Antagonizes Full_Reversal Complete Reversal of Sedation & CV Effects Atipamezole->Full_Reversal

References

A Comparative Analysis of Vatinoxan and Yohimbine as Alpha-2 Adrenergic Receptor Antagonists in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In veterinary anesthesia and sedation, alpha-2 adrenergic receptor agonists like medetomidine, dexmedetomidine, and xylazine are invaluable for their potent sedative and analgesic properties. However, their clinical utility is often tempered by significant cardiovascular side effects, including bradycardia, hypertension, and reduced cardiac output. The management of these effects is primarily achieved through the use of alpha-2 adrenergic receptor antagonists. This guide provides a detailed comparative study of two such antagonists: vatinoxan, a novel peripherally selective agent, and yohimbine, a classic non-selective antagonist.

Mechanism of Action: The Critical Distinction

The fundamental difference between this compound and yohimbine lies in their site of action. This compound is specifically designed as a peripherally selective alpha-2 antagonist .[1][2][3] Due to its low lipid solubility and high polarity, it has a very limited ability to cross the blood-brain barrier.[1][4] This unique property allows it to counteract the adverse cardiovascular effects of alpha-2 agonists in the peripheral circulation (e.g., on blood vessels) without reversing the desired centrally-mediated sedation and analgesia in the brain and spinal cord.

In contrast, yohimbine is a non-selective alpha-2 antagonist , meaning it readily crosses the blood-brain barrier and blocks alpha-2 receptors in both the central nervous system (CNS) and the periphery. Its action results in a complete reversal of both the desirable sedative effects and the undesirable cardiovascular effects of the agonist. While effective as a reversal agent, it does not permit the preservation of sedation. Yohimbine also exhibits moderate affinity for alpha-1 and various serotonin and dopamine receptors, which can contribute to a more complex pharmacological profile.

The following diagram illustrates this key difference in their mechanism of action.

cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature CNS_A2 α2 Receptors (Sedation, Analgesia) Peri_A2 α2 Receptors (Vasoconstriction, Bradycardia) Agonist Alpha-2 Agonist (e.g., Medetomidine, Xylazine) Agonist->CNS_A2 Activates Agonist->Peri_A2 Activates This compound This compound (Peripherally Selective) This compound->Peri_A2 BLOCKS Yohimbine Yohimbine (Non-selective) Yohimbine->CNS_A2 BLOCKS Yohimbine->Peri_A2 BLOCKS cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_reversal Reversal & Monitoring Subjects 8 Beagle Dogs (Crossover Design) GroupA Group 1: Medetomidine (MED) 20 µg/kg IM Subjects->GroupA GroupB Group 2: MED + this compound (MVX) 20 µg/kg + 400 µg/kg IM Subjects->GroupB Monitor Monitor Sedation & Cardiovascular Parameters (30 min) GroupA->Monitor GroupB->Monitor Reverse Administer Atipamezole 100 µg/kg IM Monitor->Reverse Analysis Compare Cardiovascular Function & Recovery Reverse->Analysis

References

Vatinoxan's Efficacy in Peripheral α2-Adrenoceptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vatinoxan's efficacy against other peripheral α2-adrenoceptor antagonists, supported by experimental data. This compound is a peripherally selective α2-antagonist designed to mitigate the cardiovascular side effects of α2-agonists while preserving their central nervous system-mediated sedative and analgesic properties.[1][2][3][4][5] Its limited ability to cross the blood-brain barrier distinguishes it from non-selective antagonists like atipamezole.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data from studies evaluating the effects of this compound, primarily in combination with α2-agonists such as medetomidine. The data is compared to control groups (α2-agonist alone) and, where available, to other antagonists.

Table 1: Cardiovascular Effects of this compound in Dogs
ParameterTreatment GroupBaselinePeak/Nadir Effect% Change from BaselineSpecies/Study
Heart Rate (bpm) Medetomidine (MED)55-8628-35↓ ~49-59%Beagle
MED + this compound (MEDVAT)55-8648-102↓ ~13% to ↑ ~18%Beagle
MED + Atipamezole Reversal28-35 (pre-reversal)48-102↑ ~71-191% (from pre-reversal)Beagle
Mean Arterial Pressure (mmHg) MED90-110143-126↑ ~29-44%Beagle
MEDVAT90-110102-104↑ ~11-13%Beagle
Cardiac Index (L/min/m²) MED2.7-6.81.4-3.5↓ ~48-49%Beagle
MEDVAT2.7-6.81.9-6.1↓ ~30% to ↓ ~10%Beagle
Systemic Vascular Resistance Index (dyn·s/cm⁵·m²) MEDNot specifiedSignificantly HigherNot specifiedBeagle
MEDVATNot specifiedSignificantly LowerNot specifiedBeagle
Table 2: Cardiovascular Effects of this compound in Horses
ParameterTreatment GroupBaselinePeak/Nadir Effect% Change from BaselineSpecies/Study
Heart Rate (bpm) Medetomidine (MED)~3526 ± 2↓ ~26%Horse
MED + this compound (MED+V)~3531 ± 5↓ ~11%Horse
Mean Arterial Pressure (mmHg) MED~100129 ± 15↑ ~29%Horse
MED+V~100103 ± 13↑ ~3%Horse
Table 3: Receptor Selectivity of α2-Antagonists
Compoundα2/α1 Selectivity RatioNotesReference
This compound 105:1Peripherally selective.
Atipamezole 8526:1Potent and selective for α2 over α1, acts centrally and peripherally.
Yohimbine 40:1Acts centrally and peripherally.

Experimental Protocols

Key Experiment: Evaluation of Cardiovascular Effects in Dogs

Objective: To investigate the cardiovascular effects of intramuscular (IM) administration of medetomidine alone versus a medetomidine-vatinoxan combination.

Animals: Healthy purpose-bred Beagle dogs.

Procedure:

  • A randomized, blinded, crossover study design is typically employed with a washout period of at least two weeks between treatments.

  • Baseline cardiovascular parameters are recorded, including heart rate (HR), mean arterial pressure (MAP), and cardiac output (CO).

  • Dogs receive an intramuscular injection of either medetomidine (e.g., 20 μg/kg) or a combination of medetomidine (e.g., 20 μg/kg) and this compound (e.g., 400 μg/kg).

  • Cardiovascular parameters are monitored and recorded at predetermined intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes) post-injection.

  • Cardiac Output Measurement (Thermodilution):

    • A pulmonary artery catheter is placed.

    • A known volume of cold saline is injected into the right atrium.

    • The change in blood temperature is measured by a thermistor at the catheter tip in the pulmonary artery.

    • Cardiac output is calculated based on the temperature change over time.

  • Systemic Vascular Resistance (SVR) Calculation:

    • SVR is calculated using the formula: SVR = (MAP - CVP) / CO, where CVP is central venous pressure.

Key Experiment: Assessment of Peripheral Selectivity in Dogs

Objective: To quantify the peripheral selectivity of this compound by comparing its concentrations in plasma and central nervous system (CNS) tissue.

Procedure:

  • Healthy Beagle dogs are administered an intravenous (IV) bolus of medetomidine (e.g., 40 μg/kg) and this compound (e.g., 800 μg/kg).

  • After a specified time (e.g., 20 minutes), the animals are euthanized.

  • Venous plasma and CNS tissues (e.g., brain, spinal cord) are collected.

  • Concentrations of this compound and the active enantiomer of medetomidine (dexmedetomidine) in all samples are quantified using liquid chromatography-tandem mass spectrometry.

  • The ratio of CNS tissue concentration to plasma concentration is calculated for this compound to determine the extent of blood-brain barrier penetration. A low ratio indicates high peripheral selectivity.

Visualizations

Signaling Pathways

G Peripheral α2-Adrenoceptor Signaling and Antagonism cluster_0 Peripheral Vasculature cluster_1 Antagonist Action cluster_2 Central Nervous System A α2-Agonist (e.g., Medetomidine) R Peripheral α2-Adrenoceptor A->R Binds to CNS_R Central α2-Adrenoceptor A->CNS_R Crosses BBB G Gi Protein R->G Activates Ca ↑ Intracellular Ca²⁺ R->Ca Leads to AC Adenylate Cyclase G->AC Inhibits cAMP ↓ cAMP V Vasoconstriction Ca->V Vat This compound (Peripheral Antagonist) Vat->R Blocks Vat->CNS_R Does not cross BBB Yoh Yohimbine (Non-selective Antagonist) Yoh->R Blocks Yoh->CNS_R Crosses BBB Ati Atipamezole (Non-selective Antagonist) Ati->R Blocks Ati->CNS_R Crosses BBB Sedation Sedation/Analgesia CNS_R->Sedation Mediates

Caption: Peripheral vs. Central α2-Adrenoceptor Antagonism.

Experimental Workflow

G Experimental Workflow for Cardiovascular Assessment cluster_0 Pre-Treatment cluster_1 Treatment Administration (Crossover Design) cluster_2 Post-Treatment Monitoring cluster_3 Data Analysis A Animal Selection (e.g., Healthy Beagles) B Acclimatization & Baseline Measurements (HR, MAP, CO) A->B C Group 1: α2-Agonist (e.g., Medetomidine) B->C D Group 2: α2-Agonist + this compound B->D E Washout Period C->E After Monitoring F Continuous Cardiovascular Monitoring (HR, MAP, CO via Thermodilution) C->F D->F E->D Switch Groups G Statistical Comparison (Between Treatment Groups) F->G H Efficacy Assessment of Peripheral Antagonism G->H

Caption: Crossover Study Design for Efficacy Evaluation.

References

Vatinoxan: A Comparative Guide to its Cardiovascular-Sparing Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular performance of alpha-2 adrenoceptor agonists when used alone versus in combination with Vatinoxan. The data presented is compiled from multiple preclinical studies, offering a comprehensive overview of this compound's cardiovascular-sparing properties. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are included to support further research and development.

Mechanism of Action: Peripheral α2-Adrenoceptor Antagonism

Alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, are potent sedatives and analgesics. However, their clinical utility can be limited by significant cardiovascular side effects. These agonists act on both central and peripheral α2-adrenoceptors. While central stimulation leads to the desired sedative and analgesic effects, peripheral stimulation of α2-adrenoceptors on vascular smooth muscle causes vasoconstriction, leading to an increase in systemic vascular resistance, elevated blood pressure (hypertension), and a reflex decrease in heart rate (bradycardia).[1][2] This cascade ultimately results in a reduction in cardiac output.

This compound is a peripherally selective α2-adrenoceptor antagonist.[3] Due to its hydrophilic nature, it does not readily cross the blood-brain barrier, allowing it to selectively block the peripheral α2-adrenoceptors without significantly diminishing the centrally mediated sedative and analgesic effects of co-administered alpha-2 agonists.[3] By antagonizing the peripheral α2-adrenoceptors, this compound mitigates the undesirable cardiovascular effects, leading to a more stable hemodynamic profile.

cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature Alpha-2 Agonist_CNS Alpha-2 Agonist (e.g., Dexmedetomidine) Central Alpha-2 Receptors Central α2-Adrenoceptors Alpha-2 Agonist_CNS->Central Alpha-2 Receptors Binds to Alpha-2 Agonist_P Alpha-2 Agonist (e.g., Dexmedetomidine) Sedation_Analgesia Sedation & Analgesia Central Alpha-2 Receptors->Sedation_Analgesia Leads to Peripheral Alpha-2 Receptors Peripheral α2-Adrenoceptors (on Vascular Smooth Muscle) Alpha-2 Agonist_P->Peripheral Alpha-2 Receptors Binds to This compound This compound This compound->Peripheral Alpha-2 Receptors Blocks Vasoconstriction Vasoconstriction Peripheral Alpha-2 Receptors->Vasoconstriction Causes Increased_BP Increased Blood Pressure & Bradycardia Vasoconstriction->Increased_BP Leads to

Caption: this compound's peripheral antagonism of alpha-2 agonists.

Comparative Cardiovascular Performance Data

The following tables summarize the quantitative data from preclinical studies in dogs, comparing the cardiovascular effects of an alpha-2 agonist administered alone versus in combination with this compound.

Table 1: Effects on Heart Rate (HR) in Dogs

Treatment GroupBaseline HR (beats/min)Post-treatment HR (beats/min)Percentage ChangeStudy Reference
Medetomidine (MED)105 ± 1842 ± 8-60%[4]
Medetomidine + this compound (MEDVAT)103 ± 1698 ± 20-5%
Dexmedetomidine (DEX)Not ReportedDecrease Observed-
Dexmedetomidine + this compound (DEX+VAT)Not ReportedApproached Baseline-

Table 2: Effects on Mean Arterial Pressure (MAP) in Dogs

Treatment GroupBaseline MAP (mmHg)Post-treatment MAP (mmHg)Percentage ChangeStudy Reference
Medetomidine (MED)88 ± 9124 ± 15+41%
Medetomidine + this compound (MEDVAT)89 ± 882 ± 11-8%
Dexmedetomidine (DEX)Not ReportedIncrease Observed-
Dexmedetomidine + this compound (DEX+VAT)Not ReportedApproached Baseline-

Table 3: Effects on Cardiac Output (CO) / Cardiac Index (CI) in Dogs

Treatment GroupBaseline CI (L/min/m²)Post-treatment CI (L/min/m²)Percentage ChangeStudy Reference
Medetomidine (MED)2.6 ± 0.51.0 ± 0.3-62%
Medetomidine + this compound (MEDVAT)2.5 ± 0.42.4 ± 0.6-4%
Dexmedetomidine (DEX)Not ReportedDecrease Observed-
Dexmedetomidine + this compound (DEX+VAT)Not ReportedApproached Baseline-

Experimental Protocols

The data presented in this guide is derived from studies employing rigorous experimental designs. A representative experimental workflow is outlined below.

Key Experimental Methodologies

  • Animal Models: Studies were typically conducted in healthy, purpose-bred Beagle dogs.

  • Study Design: A common design was a randomized, blinded, crossover study, where each animal received both the control (alpha-2 agonist alone) and the test (alpha-2 agonist + this compound) treatments with a washout period in between.

  • Drug Administration:

    • Medetomidine (MED): 20 μg/kg intramuscularly (IM).

    • This compound (VAT): 400 μg/kg mixed with medetomidine IM.

    • Dexmedetomidine (DEX): Intravenous (IV) loading dose followed by a continuous infusion.

    • This compound (VAT): IV doses administered sequentially with dexmedetomidine infusion.

  • Cardiovascular Monitoring:

    • Heart Rate (HR): Monitored continuously via electrocardiography (ECG).

    • Arterial Blood Pressure: Measured invasively via an arterial catheter connected to a pressure transducer for continuous readings of systolic, diastolic, and mean arterial pressure (MAP).

    • Central Venous Pressure (CVP): Measured via a catheter placed in the jugular vein.

    • Cardiac Output (CO): Determined using techniques such as thermodilution or lithium dilution. Cardiac Index (CI) was calculated by normalizing CO to body surface area.

  • Data Collection: Cardiovascular parameters were recorded at baseline and at multiple time points post-drug administration.

Start Start Animal_Prep Animal Preparation (Healthy Beagle Dogs) Start->Animal_Prep Instrumentation Instrumentation (Arterial & Venous Catheters, ECG) Animal_Prep->Instrumentation Baseline Baseline Data Collection (HR, MAP, CO) Instrumentation->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Alpha-2 Agonist Alone Randomization->Group_A Treatment 1 Group_B Group B: Alpha-2 Agonist + this compound Randomization->Group_B Treatment 2 Post_Treatment_Monitoring Post-Treatment Monitoring (Continuous Data Recording) Group_A->Post_Treatment_Monitoring Group_B->Post_Treatment_Monitoring Washout Washout Period Post_Treatment_Monitoring->Washout Crossover Crossover Treatment Washout->Crossover Crossover->Group_A Switch to Treatment 2 Crossover->Group_B Switch to Treatment 1 Data_Analysis Data Analysis Crossover->Data_Analysis After Both Treatments End End Data_Analysis->End

Caption: Representative experimental workflow for cardiovascular assessment.

Conclusion

The co-administration of this compound with alpha-2 adrenoceptor agonists demonstrates a significant cardiovascular-sparing effect. By selectively antagonizing peripheral α2-adrenoceptors, this compound effectively mitigates the pressor and bradycardic effects of these agents, leading to a more stable hemodynamic profile while preserving the desired central sedative and analgesic properties. The data strongly suggests that this compound is a promising agent for improving the cardiovascular safety of alpha-2 agonist-based sedative and anesthetic protocols.

References

Vatinoxan with Medetomidine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synergistic and antagonistic effects of combining vatinoxan with medetomidine for sedation and analgesia in veterinary medicine, contrasted with the use of medetomidine alone. This guide provides drug development professionals, researchers, and scientists with a detailed comparison supported by experimental data, focusing on cardiovascular safety, sedative efficacy, and pharmacokinetic profiles.

Executive Summary

Medetomidine, a potent α2-adrenoceptor agonist, is widely utilized in veterinary practice for its reliable sedative and analgesic properties. However, its clinical use is often associated with significant cardiovascular side effects, including bradycardia, initial hypertension followed by potential hypotension, and decreased cardiac output. This compound, a peripherally selective α2-adrenoceptor antagonist, has been developed to mitigate these adverse effects. By selectively blocking α2-adrenoceptors in the periphery, this compound aims to preserve the centrally mediated sedative and analgesic effects of medetomidine while counteracting its undesirable cardiovascular impacts. This guide presents a detailed comparison of the this compound-medetomidine combination versus medetomidine alone, supported by data from various preclinical and clinical studies.

Mechanism of Action: A Tale of Two Receptors

Medetomidine exerts its effects by agonizing α2-adrenoceptors in both the central nervous system (CNS) and the periphery. In the CNS, this agonism leads to sedation and analgesia. In the periphery, particularly in vascular smooth muscle, it causes vasoconstriction, leading to an initial increase in blood pressure and a subsequent reflex bradycardia.

This compound is designed to have limited ability to cross the blood-brain barrier. This property allows it to selectively antagonize peripheral α2-adrenoceptors, thereby reducing medetomidine-induced vasoconstriction and the associated cardiovascular side effects. The central sedative and analgesic effects of medetomidine remain largely intact.

cluster_cns Central Nervous System (CNS) cluster_periphery Periphery med_cns Medetomidine a2_cns α2-Adrenoceptors med_cns->a2_cns Agonist sedation Sedation & Analgesia a2_cns->sedation med_periphery Medetomidine a2_periphery α2-Adrenoceptors (Vascular Smooth Muscle) med_periphery->a2_periphery Agonist vat_periphery This compound vat_periphery->a2_periphery Antagonist vasoconstriction Vasoconstriction a2_periphery->vasoconstriction cardiac_effects Bradycardia, Altered Blood Pressure vasoconstriction->cardiac_effects med Medetomidine Administration med->med_cns med->med_periphery vat This compound Administration vat->vat_periphery

Figure 1: Signaling pathway of Medetomidine with and without this compound.

Comparative Efficacy and Onset of Action

The combination of this compound and medetomidine generally results in a faster onset of sedation compared to medetomidine alone. However, the duration of sedation is often shorter. While the quality of sedation is typically considered adequate for clinical procedures, some studies suggest a slight reduction in the sedative and pain-relieving effects of medetomidine when combined with this compound, particularly when used with certain anesthetic agents.

ParameterMedetomidine AloneMedetomidine + this compoundReference
Onset of Sedation SlowerFaster
Duration of Sedation LongerShorter
Quality of Sedation ProfoundAdequate for clinical procedures

Cardiovascular and Respiratory Effects: A Safety Profile Comparison

The primary advantage of adding this compound to medetomidine is the significant improvement in cardiovascular stability. Studies have consistently shown that the combination mitigates the severe bradycardia and hypertension associated with medetomidine alone.

ParameterMedetomidine AloneMedetomidine + this compoundReference
Heart Rate (HR) Markedly decreased (bradycardia)Significantly higher, closer to baseline
Mean Arterial Pressure (MAP) Initial significant increaseAttenuated increase, may cause hypotension during general anesthesia
Cardiac Output Significantly reducedCloser to normal
Oxygen Delivery Significantly lowerHigher
Respiratory Rate Less respiratory depression reported with the combinationLess respiratory depression reported with the combination

Pharmacokinetic Profile

The co-administration of this compound alters the pharmacokinetics of medetomidine. This compound can increase the plasma concentrations of concomitantly administered drugs, likely due to improved blood flow at the injection site resulting from attenuated vasoconstriction. This leads to a more rapid achievement of maximum plasma concentrations of medetomidine.

Studies have confirmed the peripheral selectivity of this compound, with significantly lower concentrations found in the central nervous system compared to plasma. In contrast, medetomidine readily distributes to the CNS.

ParameterMedetomidine AloneMedetomidine + this compoundReference
Time to Max Plasma Concentration (Tmax) of Medetomidine SlowerFaster
Max Plasma Concentration (Cmax) of Medetomidine LowerHigher
This compound CNS:Plasma Ratio N/AApproximately 1:50
Medetomidine CNS:Plasma Ratio HighHigh (3 to 7-fold higher in CNS)

Experimental Protocols

Study Design: Randomized, Crossover, Blinded Experimental Study in Beagle Dogs

This section details a typical experimental workflow for comparing the effects of medetomidine alone versus in combination with this compound.

cluster_workflow Experimental Workflow animal_selection Animal Selection: Healthy Beagle Dogs randomization Randomization into Two Groups: Group M (Medetomidine Alone) Group MV (Medetomidine + this compound) animal_selection->randomization drug_admin Drug Administration (e.g., Intramuscular) randomization->drug_admin monitoring Continuous Monitoring: - Heart Rate - Blood Pressure - Sedation Score - Blood Gas Analysis drug_admin->monitoring blood_sampling Blood Sampling at Predetermined Intervals (e.g., 10, 30, 60, 90, 120 mins) drug_admin->blood_sampling washout Washout Period (e.g., 7-14 days) monitoring->washout blood_sampling->washout crossover Crossover of Groups: Group M receives MV Group MV receives M washout->crossover data_analysis Data Analysis: - Pharmacokinetic Modeling - Statistical Comparison of Physiological Parameters crossover->drug_admin crossover->data_analysis

Figure 2: Typical experimental workflow for comparative studies.

Objective: To compare the cardiovascular, sedative, and pharmacokinetic effects of medetomidine administered alone versus in combination with this compound.

Animals: Healthy, purpose-bred Beagle dogs are commonly used.

Drug Administration:

  • Group M (Medetomidine alone): Medetomidine administered intramuscularly (IM) or intravenously (IV) at a specified dose (e.g., 1 mg/m² IM).

  • Group MV (Medetomidine + this compound): Medetomidine and this compound administered concomitantly in the same syringe at specified doses (e.g., 1 mg/m² medetomidine and 20 mg/m² this compound IM).

Data Collection:

  • Cardiovascular Monitoring: Heart rate, mean arterial pressure, and cardiac output are measured at baseline and at regular intervals post-administration.

  • Sedation Scoring: Sedation is assessed at various time points using a validated scoring system.

  • Pharmacokinetic Sampling: Venous blood samples are collected at predetermined time points for the analysis of plasma drug concentrations using liquid chromatography-tandem mass spectrometry.

  • Microcirculation Assessment: In some studies, buccal mucosal microcirculation is assessed using sidestream dark field (SDF) camera.

Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as linear mixed-effects models or ANOVA, to compare the effects of the different treatment groups. A p-value of < 0.05 is generally considered statistically significant.

Conclusion and Clinical Relevance

The combination of this compound with medetomidine represents a significant advancement in veterinary sedation protocols, offering a superior cardiovascular safety profile compared to medetomidine alone. The mitigation of bradycardia and hypertension allows for the safer use of medetomidine in a broader range of patients. However, researchers and clinicians should be aware of the potential for a shorter duration of sedation and the possibility of hypotension, especially when used in combination with other anesthetic agents. The faster onset of sedation can be advantageous in many clinical scenarios. The choice between medetomidine alone and the combination product will depend on the specific clinical needs of the patient, the desired duration of sedation, and the procedural requirements. Further research is warranted to explore the use of this combination in different species and in conjunction with

Vatinoxan's Modulation of Medetomidine and Dexmedetomidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, on the widely used veterinary sedatives and analgesics, medetomidine and its active enantiomer, dexmedetomidine. By selectively blocking peripheral alpha-2 adrenoceptors, this compound mitigates the undesirable cardiovascular side effects of these agonists while preserving their centrally mediated sedative and analgesic properties.[1][2][3] This analysis is supported by experimental data from various studies, primarily in canine and feline models.

Executive Summary

Both medetomidine and dexmedetomidine are potent alpha-2 adrenoceptor agonists that induce reliable sedation and analgesia.[1] However, their clinical utility can be limited by significant cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output, which are primarily mediated by peripheral alpha-2 adrenoceptors.[1] this compound, due to its limited ability to cross the blood-brain barrier, selectively antagonizes these peripheral effects. Co-administration of this compound with either medetomidine or dexmedetomidine has been shown to:

  • Attenuate Cardiovascular Depression: Significantly reduces the incidence of bradycardia and hypertension.

  • Preserve Sedation: Maintains clinically effective sedation, although the duration may be shortened.

  • Alter Pharmacokinetics: this compound can increase the clearance of dexmedetomidine, leading to lower plasma concentrations.

This guide will delve into the quantitative data from key studies, outline the experimental methodologies, and visualize the underlying mechanisms and workflows.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative studies on the effects of this compound on medetomidine and dexmedetomidine across various physiological parameters.

Table 1: Cardiovascular Effects in Dogs
ParameterMedetomidine AloneMedetomidine + this compoundDexmedetomidine AloneDexmedetomidine + this compoundSource(s)
Heart Rate (HR) Significant decrease (e.g., drops to 36-43 beats/min)Maintained near pre-administration levels (e.g., 83-118 beats/min)Significant decreaseDose-dependently approaches baseline
Mean Arterial Pressure (MAP) Initial significant increase (e.g., 126-143 mmHg)Initial increase attenuated (e.g., 102-104 mmHg), may have transient hypotensionInitial increaseDose-dependently approaches baseline
Cardiac Output (CO) Severely reducedSignificantly higher compared to agonist aloneDecreasedDose-dependently approaches baseline
Systemic Vascular Resistance (SVR) IncreasedSignificantly lower compared to agonist aloneIncreasedDose-dependently approaches baseline
Table 2: Sedative and Anesthetic Effects
ParameterMedetomidine AloneMedetomidine + this compoundDexmedetomidine AloneDexmedetomidine + this compoundSource(s)
Sedation Quality Profound and consistentAdequate clinical sedation, faster onsetDose-dependentMaintained, but potency may be decreased
Duration of Sedation Longer durationShorter durationDose-dependentShortened
Anesthetic Sparing Effect (MAC Reduction) N/AN/ASignificant reduction (e.g., 67% with sevoflurane)Attenuated reduction (e.g., 43-57% with sevoflurane)
Table 3: Pharmacokinetic Interactions
ParameterMedetomidine + this compoundDexmedetomidine + this compoundSource(s)
Plasma Concentration of Agonist Higher plasma concentrations of medetomidine with IV administration in one studyReduction in plasma dexmedetomidine concentrations
Clearance of Agonist Not explicitly statedThis compound increases the clearance of dexmedetomidine

Experimental Protocols

The data presented in this guide are derived from rigorous, controlled experimental studies. Below are summaries of the typical methodologies employed.

Study Design: Randomized Crossover Trials

Many of the cited studies utilize a randomized, crossover design to minimize individual animal variability.

  • Subjects: Healthy, purpose-bred dogs (e.g., Beagles) or cats are commonly used.

  • Treatments: Each animal receives all treatment protocols (e.g., agonist alone, agonist with this compound) in a random order, with a sufficient washout period between treatments (typically 1-2 weeks).

  • Blinding: To reduce bias, studies are often blinded, where the personnel administering treatments and assessing outcomes are unaware of the specific drug combination being given.

Drug Administration and Dosages
  • Routes of Administration: Intramuscular (IM) and intravenous (IV) are the most common routes for drug administration.

  • Dosages (Canine Examples):

    • Medetomidine: 20-40 µg/kg IV; 0.25 mg/m² IM.

    • Dexmedetomidine: 4.5 µg/kg/hour IV infusion.

    • This compound: 90-800 µg/kg depending on the study and route of administration.

Physiological Monitoring and Data Collection
  • Cardiovascular Parameters: Heart rate, arterial blood pressure (mean, systolic, diastolic), and central venous pressure are continuously monitored using indwelling catheters and transducers. Cardiac output is often measured using techniques like lithium dilution.

  • Sedation Scoring: Sedation is assessed at regular intervals using validated scoring systems that evaluate posture, response to stimuli, and muscle relaxation.

  • Anesthetic Depth: In studies involving general anesthesia, the minimum alveolar concentration (MAC) of an inhalant anesthetic (e.g., isoflurane, sevoflurane) required to prevent movement in response to a noxious stimulus is determined.

  • Pharmacokinetic Analysis: Blood samples are collected at multiple time points to measure plasma drug concentrations using liquid chromatography-tandem mass spectrometry.

Visualizations

Signaling Pathways and Mechanism of Action

Signaling_Pathway cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Tissues Alpha2_Agonist_CNS Medetomidine / Dexmedetomidine Alpha2_Receptor_CNS Alpha-2 Adrenoceptor Alpha2_Agonist_CNS->Alpha2_Receptor_CNS Binds Sedation_Analgesia Sedation & Analgesia Alpha2_Receptor_CNS->Sedation_Analgesia Activates Alpha2_Agonist_Periphery Medetomidine / Dexmedetomidine Alpha2_Agonist_Periphery->Alpha2_Agonist_CNS Crosses BBB Alpha2_Receptor_Periphery Alpha-2 Adrenoceptor Alpha2_Agonist_Periphery->Alpha2_Receptor_Periphery Binds This compound This compound This compound->Alpha2_Receptor_Periphery Blocks Blood_Brain_Barrier Blood-Brain Barrier This compound->Blood_Brain_Barrier Poorly Crosses Cardiovascular_Effects Vasoconstriction, Bradycardia Alpha2_Receptor_Periphery->Cardiovascular_Effects Activates

Caption: Mechanism of this compound's selective peripheral antagonism.

Experimental Workflow for a Crossover Study

Experimental_Workflow cluster_Phase1 Phase 1 cluster_Phase2 Phase 2 Animal_Selection Animal Selection (e.g., 8 Healthy Beagles) Randomization Randomization Animal_Selection->Randomization Group_A Group A (n=4) Receives Treatment 1 (e.g., Medetomidine Alone) Randomization->Group_A Group_B Group B (n=4) Receives Treatment 2 (e.g., Medetomidine + this compound) Randomization->Group_B Data_Collection_1 Data Collection (Cardiovascular, Sedation) Group_A->Data_Collection_1 Group_B->Data_Collection_1 Washout Washout Period (e.g., 2 Weeks) Data_Collection_1->Washout Crossover Treatment Crossover Washout->Crossover Group_A2 Group A (n=4) Receives Treatment 2 Crossover->Group_A2 Group_B2 Group B (n=4) Receives Treatment 1 Crossover->Group_B2 Data_Collection_2 Data Collection (Cardiovascular, Sedation) Group_A2->Data_Collection_2 Group_B2->Data_Collection_2 Analysis Data Analysis (Statistical Comparison) Data_Collection_2->Analysis

Caption: Typical randomized crossover experimental design.

Conclusion

The co-administration of this compound with medetomidine or dexmedetomidine represents a significant advancement in veterinary anesthesia and sedation. By selectively antagonizing the peripheral alpha-2 adrenoceptors, this compound effectively mitigates the adverse cardiovascular effects of these potent agonists while largely preserving their desired central nervous system effects. This allows for the benefits of alpha-2 agonist-induced sedation and analgesia to be extended to a wider range of patients, including those with compromised cardiovascular function.

While both medetomidine and dexmedetomidine benefit from the addition of this compound, the choice between them may depend on specific clinical scenarios, desired duration of action, and pharmacokinetic considerations. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the interactions between this compound and each of these alpha-2 agonists. The available data strongly support the use of this compound to improve the safety profile of both medetomidine and dexmedetomidine in clinical practice.

References

Efficacy of Vatinoxan in different animal species (e.g., horses, goats)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vatinoxan's efficacy in horses and goats, alongside alternative sedative and anesthetic protocols. The information is compiled from peer-reviewed veterinary research to support further investigation and drug development.

Mechanism of Action: Alpha-2 Adrenergic Agonists and the Role of this compound

Alpha-2 adrenergic receptor agonists, such as medetomidine, detomidine, and xylazine, are potent sedatives and analgesics commonly used in veterinary medicine. Their primary mechanism involves the stimulation of α2-adrenoceptors in the central nervous system (CNS), leading to a decrease in the release of norepinephrine and subsequent sedation, analgesia, and muscle relaxation. However, these agonists also stimulate peripheral α2-adrenoceptors, which can lead to undesirable cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output.

This compound is a peripherally selective alpha-2 adrenergic antagonist.[1][2] Due to its low lipid solubility, it does not readily cross the blood-brain barrier, allowing it to counteract the peripheral effects of α2-agonists without significantly diminishing their centrally-mediated sedative and analgesic properties.[1][2] This selective antagonism helps to mitigate cardiovascular depression and other adverse peripheral effects.

cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) a2_agonist_cns Alpha-2 Agonist a2_receptor_cns Alpha-2 Adrenoceptor a2_agonist_cns->a2_receptor_cns Stimulates sedation Sedation & Analgesia a2_receptor_cns->sedation Induces a2_agonist_pns Alpha-2 Agonist a2_receptor_pns Alpha-2 Adrenoceptor a2_agonist_pns->a2_receptor_pns Stimulates cardiac_effects Cardiovascular Side Effects (Hypertension, Bradycardia) a2_receptor_pns->cardiac_effects Causes This compound This compound This compound->a2_receptor_pns Blocks animal_prep Animal Preparation (Health screening, Acclimatization) baseline Baseline Data Collection (Cardiovascular, Respiratory, Sedation Score) animal_prep->baseline drug_admin Drug Administration (this compound combination or Alternative) baseline->drug_admin monitoring Continuous Monitoring (HR, BP, RR, SpO2, Sedation Score) drug_admin->monitoring data_analysis Data Analysis (Statistical Comparison) monitoring->data_analysis conclusion Conclusion (Efficacy and Safety Assessment) data_analysis->conclusion

References

Vatinoxan: A Peripherally Selective α2-Adrenoceptor Antagonist with Proven CNS-Sparing Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

Vatinoxan, a peripherally selective α2-adrenoceptor antagonist, presents a significant advancement in veterinary medicine by mitigating the undesirable cardiovascular side effects of α2-adrenoceptor agonists while preserving their centrally mediated sedative and analgesic effects.[1][2][3][4] This guide provides a comprehensive comparison of this compound with other agents, supported by experimental data, to validate its central nervous system (CNS) sparing properties.

Comparative Analysis of CNS Penetration

The defining characteristic of this compound is its limited ability to cross the blood-brain barrier (BBB). This property, attributed to its low lipid solubility, molecular weight, ionization, and protein binding characteristics, distinguishes it from non-selective α2-adrenoceptor antagonists like atipamezole.

Table 1: Comparative CNS-to-Plasma Concentration Ratios
CompoundAnimal ModelCNS-to-Plasma RatioKey FindingReference
This compound Dog~1:50Significantly lower concentration in the CNS compared to plasma, confirming peripheral selectivity.
Dexmedetomidine Dog3-7:1High concentration in the CNS, indicating significant BBB penetration to induce sedation.
Levomedetomidine Dog3-7:1Similar to dexmedetomidine, readily crosses the BBB.

In a study on dogs, only about 2% of the plasma concentration of this compound was detected in the central nervous system. This contrasts sharply with α2-agonists like dexmedetomidine and levomedetomidine, which achieve concentrations in the CNS that are three- to seven-fold higher than in the plasma.

Mechanism of Action: Peripheral vs. Central Effects

This compound's peripheral selectivity allows it to counteract the adverse cardiovascular effects of α2-agonists, such as vasoconstriction and bradycardia, which are mediated by peripheral α2-adrenoceptors. At the same time, the centrally acting sedative and analgesic effects of the α2-agonists remain largely intact because this compound does not significantly block the α2-adrenoceptors in the brain and spinal cord.

cluster_periphery Periphery cluster_cns Central Nervous System This compound This compound Alpha2_Receptor_P Peripheral α2-Adrenoceptor This compound->Alpha2_Receptor_P Antagonizes BBB Blood-Brain Barrier This compound->BBB Limited Penetration Alpha2_Agonist_P α2-Agonist (e.g., Dexmedetomidine) Alpha2_Agonist_P->Alpha2_Receptor_P Activates Alpha2_Agonist_C α2-Agonist (e.g., Dexmedetomidine) Alpha2_Agonist_P->BBB Readily Crosses Vasoconstriction Vasoconstriction Bradycardia Alpha2_Receptor_P->Vasoconstriction Mediates Alpha2_Receptor_C Central α2-Adrenoceptor Alpha2_Agonist_C->Alpha2_Receptor_C Activates Sedation Sedation Analgesia Alpha2_Receptor_C->Sedation Mediates

This compound's selective peripheral antagonism.

Experimental Protocols

Quantification of CNS Penetration in Dogs
  • Objective: To compare the concentrations of this compound, dexmedetomidine, and levomedetomidine in plasma and CNS tissue.

  • Subjects: Six healthy, purpose-bred Beagle dogs.

  • Procedure:

    • A combination of medetomidine (40 μg/kg) and this compound (800 μg/kg) was administered as an intravenous bolus.

    • After 20 minutes, the dogs were euthanized.

    • Venous plasma and CNS tissues (brain, cervical and lumbar spinal cord) were harvested.

    • Drug concentrations in all samples were quantified using liquid chromatography-tandem mass spectrometry.

  • Key Findings: The CNS-to-plasma ratio of this compound was approximately 1:50, whereas for dexmedetomidine and levomedetomidine, CNS concentrations were three- to seven-fold higher than in plasma, confirming the peripheral selectivity of this compound.

start Start admin Administer IV Bolus: Medetomidine (40 μg/kg) + this compound (800 μg/kg) start->admin wait Wait 20 Minutes admin->wait euthanize Euthanize Dogs wait->euthanize harvest Harvest Plasma and CNS Tissues euthanize->harvest analyze Quantify Drug Concentrations (LC-MS/MS) harvest->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of Vatinoxan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Vatinoxan, an α2-adrenergic receptor antagonist, requires careful handling throughout its lifecycle, including its ultimate disposal. While specific institutional and local regulations must always be followed, this guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in general best practices for pharmaceutical waste.

Understanding this compound's Profile

This compound hydrochloride is a white to pale yellow, crystalline substance that is sparingly soluble in water.[1] According to available safety data sheets (SDS), this compound hydrochloride is not classified as a hazardous substance or mixture.[2] However, as with any chemical compound, appropriate precautions should be taken during handling and disposal to minimize any potential environmental impact.

Core Disposal Procedures

The primary recommendation for the disposal of unused or expired veterinary medicines, including those containing this compound, is to consult with a veterinary surgeon or pharmacist on appropriate disposal methods.[3] Medicines should not be disposed of via wastewater or household waste to protect the environment.[3] For laboratory and research settings, the following general procedures should be adopted:

Step 1: Review Institutional and Local Regulations Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on pharmaceutical waste. Local and national regulations for chemical waste disposal must be strictly adhered to.

Step-2: Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[4]

Step 3: Preparing for Disposal For unused or expired this compound:

  • Do not flush down the drain or toilet.

  • Do not dispose of in regular trash without proper preparation.

Step 4: Disposal via a Licensed Waste Contractor The most appropriate method for the disposal of chemical waste from a laboratory setting is through a licensed and permitted hazardous waste disposal company. This ensures the substance is managed and destroyed in an environmentally sound manner, typically through incineration.

Step 5: In-Lab Deactivation (If Permissible) In the absence of a licensed contractor or for trace amounts, and only if permitted by your institution's EHS guidelines, chemical deactivation may be an option. However, specific deactivation protocols for this compound are not readily available in the provided search results. Therefore, this method should only be undertaken with explicit approval and guidance from EHS professionals.

Step 6: Disposal of Empty Containers

  • Thoroughly rinse empty this compound containers with an appropriate solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • Once cleaned, deface or remove all labels from the container to prevent misuse.

  • Dispose of the cleaned container in accordance with institutional guidelines for non-hazardous laboratory waste.

Disposal of this compound in a Clinical or Household Setting

For the disposal of Zenalpha®, a veterinary product containing this compound, outside of a laboratory setting, the following steps are recommended:

  • Drug Take-Back Programs : Utilize community drug take-back programs or check with local pharmacies, some of which have medication disposal bins.

  • Consult a Veterinarian : Ask your veterinarian for guidance on proper disposal methods.

  • Household Trash Disposal (if no take-back options are available) :

    • Remove the medication from its original container.

    • Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the medication less attractive to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent the drug from leaking out.

    • Dispose of the sealed container in your household trash.

    • Scratch out all personal information on the prescription label of the empty bottle to protect your privacy, then dispose of the empty container.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound in a laboratory setting, the following workflow diagram outlines the decision-making process and necessary steps.

Vatinoxan_Disposal_Workflow cluster_prep Preparation cluster_decision Disposal Path Decision cluster_path_a Primary Disposal Path cluster_path_b Alternative Disposal Path (EHS Approval Required) cluster_containers Empty Container Disposal start Start: Unused this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe rinse Triple Rinse Container start->rinse check_regs Consult Institutional & Local Regulations (EHS) ppe->check_regs is_contractor_available Licensed Waste Contractor Available? check_regs->is_contractor_available package_waste Package this compound Waste According to EHS Guidelines is_contractor_available->package_waste Yes deactivate Follow Approved In-Lab Deactivation Protocol is_contractor_available->deactivate No transfer_waste Transfer to Licensed Waste Contractor for Incineration package_waste->transfer_waste end_a End of Process transfer_waste->end_a dispose_deactivated Dispose of Deactivated Material as per EHS deactivate->dispose_deactivated end_b End of Process dispose_deactivated->end_b collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate deface Deface Label collect_rinsate->deface dispose_container Dispose of Clean Container as Non-Hazardous Waste deface->dispose_container

Caption: this compound Laboratory Disposal Workflow.

Quantitative Data Summary

At present, there is no specific quantitative data available in the public domain regarding the environmental persistence, bioaccumulation, or ecotoxicity of this compound that would directly inform disposal procedures beyond standard pharmaceutical waste protocols. The provided information does not contain numerical data for comparison. Researchers should always refer to the manufacturer's safety data sheet for the most current information.

Data PointValueSource
Chemical Formula C20H26N4O4SWikipedia
Molar Mass 418.51 g·mol−1Wikipedia
Solubility in Water Sparingly solubleDrugs.com
Hazard Classification Not a hazardous substance or mixtureMCE SDS

By adhering to these guidelines and fostering a culture of safety and environmental stewardship, laboratories can ensure the proper and safe disposal of this compound.

References

Navigating the Safe Handling of Vatinoxan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vatinoxan, a peripherally selective alpha2-adrenoceptor antagonist. Adherence to these procedural, step-by-step guidelines is critical for operational safety and proper disposal.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment to be used when handling this compound in a laboratory setting. This information is compiled from safety data sheets (SDS) for this compound and its combination product, Zenalpha.

PPE CategoryItemSpecification
Hand Protection GlovesChemical protective gloves
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical goggles
Body Protection Lab Coat/ClothingAppropriate protective clothing

Procedural Guidance for Safe Handling and Disposal

I. Pre-Handling Preparations:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned procedures involving this compound.

  • Familiarization with SDS: All personnel must read and understand the Safety Data Sheet (SDS) for this compound.

  • Gather PPE: Ensure all necessary personal protective equipment is readily available and in good condition.

  • Prepare Workspace: Work in a well-ventilated area. Ensure easy access to an eyewash station and a safety shower.

II. Handling this compound:

  • Don PPE: Put on a lab coat, safety glasses with side shields, and chemical protective gloves.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]

  • Prevent Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[1][2]

  • Accidental Spills:

    • Minor Spills: Clean up immediately. Absorb the spill with inert material and place it in a suitable, labeled container for waste disposal.[1][2]

    • Major Spills: Evacuate the area and move upwind. Alert the appropriate emergency response team.

III. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Hand Washing: Always wash hands with soap and water after handling this compound.

  • Storage: Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Keep containers tightly sealed.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical advice if irritation persists.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with soap and water. Seek medical advice if irritation develops.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Accidental Self-Injection: This is a significant risk. In case of accidental self-injection, seek immediate medical advice. Do not drive, as sedation and changes in blood pressure may occur.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation: All this compound waste, including empty vials, contaminated gloves, and spill cleanup materials, should be segregated as hazardous chemical waste.

  • Labeling: Place all waste in a suitable, clearly labeled container.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance. Do not dispose of this compound down the drain or in regular trash.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Vatinoxan_Handling_Workflow This compound Handling and Emergency Workflow cluster_preparation Preparation cluster_handling Handling Procedure cluster_disposal Disposal cluster_emergency Emergency Protocol RiskAssessment Conduct Risk Assessment ReadSDS Read Safety Data Sheet RiskAssessment->ReadSDS GatherPPE Gather Appropriate PPE ReadSDS->GatherPPE PrepWorkspace Prepare Well-Ventilated Workspace GatherPPE->PrepWorkspace DonPPE Don Lab Coat, Gloves, Eye Protection PrepWorkspace->DonPPE Handlethis compound Handle this compound DonPPE->Handlethis compound Decontaminate Decontaminate Surfaces & Equipment Handlethis compound->Decontaminate AccidentalExposure Accidental Exposure Occurs Handlethis compound->AccidentalExposure Potential Hazard WashHands Wash Hands Thoroughly Decontaminate->WashHands SegregateWaste Segregate as Hazardous Waste WashHands->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste DisposeWaste Dispose via Approved Channels LabelWaste->DisposeWaste FirstAid Administer First Aid (Eye/Skin Wash, etc.) AccidentalExposure->FirstAid SeekMedicalAttention Seek Immediate Medical Attention FirstAid->SeekMedicalAttention ReportIncident Report Incident to Supervisor SeekMedicalAttention->ReportIncident

Caption: Workflow for safe handling, disposal, and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatinoxan
Reactant of Route 2
Reactant of Route 2
Vatinoxan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.